4(5)-Nitroindan
Description
The exact mass of the compound 5-Nitroindan is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76672. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLURUQQMVLOLCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90225361 | |
| Record name | 5-Nitroindan | |
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Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7436-07-9 | |
| Record name | 2,3-Dihydro-5-nitro-1H-indene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7436-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Nitroindan | |
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| Record name | 7436-07-9 | |
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| Record name | 5-Nitroindan | |
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| Record name | 5-nitroindan | |
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| Record name | 5-Nitroindane | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction and Strategic Importance
An In-Depth Technical Guide to the Synthesis of 4(5)-Nitroindan from Indan
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical exploration of the synthesis of this compound, a valuable intermediate in organic synthesis. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings, regiochemical considerations, detailed experimental protocols, and critical safety frameworks necessary for the successful and safe execution of this reaction. As a self-validating system, each section is designed to inform the next, ensuring a holistic understanding of the process from theoretical principles to practical application and analysis.
Indan and its derivatives are prevalent structural motifs in medicinal chemistry and materials science. The introduction of a nitro group onto the indan scaffold via electrophilic aromatic substitution unlocks a versatile chemical handle. This functional group can be readily reduced to an amine, which serves as a precursor for a vast array of subsequent chemical transformations, including amide bond formation, diazotization, and cross-coupling reactions.[1] The resulting nitroindan isomers, 4-nitroindan and 5-nitroindan, are therefore crucial building blocks for the synthesis of more complex molecular architectures.[2][3] This guide focuses on the direct nitration of indan, a fundamental and widely applied method for producing these key intermediates.
Mechanistic Rationale and Regioselectivity
The nitration of indan is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process relies on the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring of the indan molecule.
Generation of the Nitronium Ion Electrophile
The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[4][5][6] Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated species then readily loses a molecule of water to form the highly electrophilic nitronium ion.[5][7]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The role of sulfuric acid is twofold: it acts as a catalyst to generate the electrophile and as a dehydrating agent, sequestering the water produced and driving the equilibrium towards the formation of the nitronium ion.[5][8]
Electrophilic Attack and Isomer Formation
The indan molecule consists of a benzene ring fused to a cyclopentane ring. The alkyl portion of the indan system is an electron-donating group, which activates the aromatic ring towards electrophilic attack. As an ortho-, para-director, it directs the incoming electrophile to the positions ortho and para to the points of fusion.
-
Position 4 (ortho): Attack at this position leads to the formation of 4-nitroindan.
-
Position 5 (para): Attack at this position results in the formation of 5-nitroindan.
The reaction proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][9] A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or water, then removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final nitroindan product.[7]
Validated Experimental Protocol
This protocol details a standard laboratory-scale synthesis. All operations involving concentrated acids must be performed in a certified chemical fume hood with appropriate personal protective equipment.
Reagents and Equipment
| Reagents & Materials | Equipment |
| Indan (97% or higher) | Round-bottom flask (250 mL) |
| Concentrated Nitric Acid (~70%) | Magnetic stirrer and stir bar |
| Concentrated Sulfuric Acid (~98%) | Dropping funnel |
| Crushed Ice | Large crystallizing dish or beaker (for ice bath) |
| Deionized Water | Thermometer |
| Dichloromethane (or Ethyl Acetate) | Separatory funnel (500 mL) |
| Saturated Sodium Bicarbonate Solution | Erlenmeyer flasks |
| Brine (Saturated NaCl Solution) | Rotary evaporator |
| Anhydrous Magnesium Sulfate (or Sodium Sulfate) | Beakers, Graduated cylinders |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Place a magnetic stir bar in a 250 mL round-bottom flask and clamp it securely within a large ice/water bath placed on a magnetic stirrer.
-
Initial Cooling: Add 50 mL of concentrated sulfuric acid to the flask. Allow the acid to cool to between 0-5 °C with gentle stirring.
-
Addition of Indan: To the cold sulfuric acid, add 10.0 g of indan dropwise or in small portions via a pipette. Ensure the temperature of the mixture does not rise above 10 °C during the addition. Stir the resulting solution for 15 minutes until the indan is fully dissolved and the solution is cooled back to 0-5 °C.
-
Preparation of Nitrating Agent: While the indan solution is cooling, cautiously prepare the nitrating agent by adding 8.0 mL of concentrated nitric acid to 8.0 mL of concentrated sulfuric acid in a separate small, cooled flask. Caution: This mixing is exothermic.
-
Nitration Reaction: Transfer the prepared nitrating mixture to a dropping funnel. Add the nitrating mixture drop by drop to the stirred indan solution over a period of 30-45 minutes. The paramount concern is temperature control ; the internal temperature must be rigorously maintained between 0-5 °C. A rapid temperature increase can lead to uncontrolled side reactions and the formation of dinitrated byproducts.[1][5]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.
-
Quenching: Carefully and slowly pour the reaction mixture over a large beaker containing approximately 200 g of crushed ice with stirring. This will quench the reaction and precipitate the crude nitroindan product.
-
Extraction: Once all the ice has melted, transfer the mixture to a 500 mL separatory funnel. Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic extracts sequentially with:
-
50 mL of cold water
-
50 mL of saturated sodium bicarbonate solution (to neutralize residual acid - caution: CO₂ evolution)
-
50 mL of brine
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product, typically an orange-brown oil or semi-solid, which is a mixture of 4-nitroindan and 5-nitroindan.
Purification and Spectroscopic Characterization
The crude product is a mixture of isomers that requires purification for most applications.
Purification
Column Chromatography: The most effective method for separating the 4- and 5-nitroindan isomers is silica gel column chromatography. A gradient elution system, typically starting with 100% hexanes and gradually increasing the proportion of a more polar solvent like ethyl acetate, will allow for the separation of the two isomers. The 4-nitro isomer is generally less polar and will elute first.
Characterization
A combination of spectroscopic techniques is essential for unambiguous identification of the isomers and assessment of their purity.[10][11]
| Technique | 4-Nitroindan | 5-Nitroindan |
| ¹H NMR | Aromatic protons will show a distinct pattern, often a complex multiplet, due to the ortho, meta, and para couplings influenced by the nitro group. | Aromatic protons will exhibit a different, often more simplified, splitting pattern. Expect a doublet, a doublet of doublets, and a singlet or narrow doublet. |
| ¹³C NMR | The carbon atom bearing the nitro group (ipso-carbon) will be shifted significantly downfield. | The ipso-carbon will also be downfield, but the chemical shifts of the other aromatic carbons will differ from the 4-nitro isomer. |
| IR Spec. | Strong asymmetric and symmetric stretches for the N-O bonds of the nitro group, typically around 1520-1530 cm⁻¹ and 1340-1350 cm⁻¹. | Similar characteristic N-O stretching bands as the 4-nitro isomer. |
| Mass Spec. | Molecular ion peak (M⁺) corresponding to the molecular weight of C₉H₉NO₂ (163.17 g/mol ).[3] | Identical molecular ion peak (M⁺) as the 4-nitro isomer. |
Critical Safety and Hazard Management
Nitration reactions are energetically favorable and highly exothermic, demanding strict adherence to safety protocols to mitigate risks.[12]
-
Corrosivity and Reactivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[13][14] Nitric acid is a powerful oxidizing agent that can react violently with organic materials.[14][15]
-
Thermal Runaway: The primary hazard is a thermal runaway reaction. If the temperature is not controlled, the reaction rate can accelerate exponentially, leading to vigorous decomposition, gas evolution, and potentially an explosion.[1][12]
-
Engineering Controls: All manipulations must be conducted within a chemical fume hood with the sash at the lowest practical height to contain toxic fumes (e.g., nitrogen oxides) and protect from potential splashes.[13][15]
-
Personal Protective Equipment (PPE): At a minimum, this includes chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a flame-resistant lab coat.[13]
-
Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible.[13][14] Spill kits containing a neutralizer for acid spills (such as sodium bicarbonate) should be readily available.
Conclusion
The synthesis of this compound from indan is a robust and scalable process that provides access to valuable synthetic intermediates. Success hinges on a thorough understanding of the electrophilic aromatic substitution mechanism and, most importantly, on the rigorous control of reaction temperature. By implementing the detailed protocols and adhering to the critical safety measures outlined in this guide, researchers can confidently and safely produce these target compounds, enabling further exploration in drug discovery and materials development.
References
- 1. vapourtec.com [vapourtec.com]
- 2. chembk.com [chembk.com]
- 3. 4-Nitroindan | CymitQuimica [cymitquimica.com]
- 4. Nitration- Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration [allen.in]
- 5. Nitration and Sulphonation Important Concepts and Tips for JEE [vedantu.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Study Material Notes on Nitration Chemistry [unacademy.com]
- 9. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, isomer characterization, and anti-inflammatory properties of nitroarachidonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 13. youtube.com [youtube.com]
- 14. ehs.com [ehs.com]
- 15. ehs.washington.edu [ehs.washington.edu]
Introduction: The Chemical Context of 4-Nitroindan
An In-Depth Technical Guide to the Spectroscopic Data of 4-Nitroindan
This guide provides a comprehensive technical overview of the spectroscopic characteristics of 4-Nitroindan. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established analytical principles to serve as a foundational resource for the characterization of this compound. Given the limited availability of published experimental spectra for 4-Nitroindan, this guide leverages spectral data from analogous structures and foundational spectroscopic theory to predict its behavior in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
4-Nitroindan is a derivative of indane, featuring a nitro group (-NO₂) substituted on the aromatic ring at position 4. The indane scaffold, consisting of a benzene ring fused to a cyclopentane ring, is a common motif in medicinal chemistry. The introduction of a strong electron-withdrawing group like the nitro group significantly influences the electronic environment of the molecule, which is directly reflected in its spectroscopic properties. Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structure of synthesized 4-Nitroindan, ensuring reliable results in downstream applications.
This guide will present predicted spectroscopic data, explain the underlying chemical principles that inform these predictions, and provide robust, generalized protocols for acquiring experimental data.
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the spectroscopic data, the atoms of 4-Nitroindan are numbered as shown in the diagram below. This convention will be used throughout the guide for NMR assignments.
Caption: Structure and numbering convention for 4-Nitroindan.
Predicted Spectroscopic Data
The following sections detail the predicted NMR, IR, and MS data for 4-Nitroindan. These predictions are derived from established principles of spectroscopy and by drawing comparisons with structurally related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum of 4-Nitroindan is expected to show distinct signals for the aliphatic and aromatic protons. The strong deshielding effect of the nitro group will significantly downfield the chemical shift of the adjacent aromatic proton (H5).
Table 1: Predicted ¹H NMR Data for 4-Nitroindan
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H1 | ~3.4 | t | ~7.5 |
| H2 | ~2.2 | quintet | ~7.5 |
| H3 | ~3.1 | t | ~7.5 |
| H5 | ~8.1 | d | ~8.0 |
| H6 | ~7.4 | t | ~8.0 |
| H7 | ~7.6 | d | ~8.0 |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Causality and Interpretation:
-
Aliphatic Protons (H1, H2, H3): The protons on the five-membered ring form a complex spin system. H1 and H3 are benzylic and thus appear further downfield than the H2 protons. They are expected to appear as triplets due to coupling with the two H2 protons. The H2 protons, being coupled to both H1 and H3, should appear as a quintet.
-
Aromatic Protons (H5, H6, H7): The nitro group at C4 is strongly electron-withdrawing, causing significant deshielding of the ortho proton, H5, pushing its chemical shift downfield to around 8.1 ppm. H7, being ortho to the fused ring junction, will be less deshielded than H5. H6, being meta to the nitro group, will be the most shielded of the aromatic protons. The coupling pattern (d, t, d) is characteristic of a 1,2,3-trisubstituted benzene ring system.
The ¹³C NMR spectrum will provide information on all nine unique carbon atoms in the molecule. The carbon atom attached to the nitro group (C4) is expected to be significantly deshielded.
Table 2: Predicted ¹³C NMR Data for 4-Nitroindan
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 | ~33 |
| C2 | ~25 |
| C3 | ~32 |
| C3a | ~145 |
| C4 | ~148 |
| C5 | ~124 |
| C6 | ~129 |
| C7 | ~127 |
| C7a | ~153 |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Causality and Interpretation:
-
Aliphatic Carbons (C1, C2, C3): These carbons will appear in the typical aliphatic region (20-40 ppm).
-
Aromatic Carbons (C3a-C7a): These carbons resonate in the 120-160 ppm range. The quaternary carbons, C3a, C4, and C7a, will have distinct chemical shifts. C4, being directly attached to the electron-withdrawing nitro group, is expected to be highly deshielded. C7a, at the other bridgehead, is also significantly downfield. The protonated aromatic carbons (C5, C6, C7) will appear in the 124-129 ppm range. General ¹³C NMR chemical shift guides can aid in these estimations[1][2].
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups. For 4-Nitroindan, the most characteristic signals will be from the nitro group.
Table 3: Predicted IR Absorption Bands for 4-Nitroindan
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Type of Vibration |
|---|---|---|---|
| NO₂ | ~1530 - 1515 | Strong | Asymmetric Stretch |
| NO₂ | ~1355 - 1340 | Strong | Symmetric Stretch |
| Aromatic C-H | ~3100 - 3000 | Medium | Stretch |
| Aliphatic C-H | ~3000 - 2850 | Medium | Stretch |
| Aromatic C=C | ~1610, ~1470 | Medium-Weak | Ring Stretch |
| C-N | ~850 | Medium | Stretch |
Causality and Interpretation:
-
Nitro Group: The two most prominent and diagnostic peaks in the spectrum will be the strong asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group[3]. Their presence is a strong confirmation of successful nitration.
-
C-H Stretches: A key dividing line is 3000 cm⁻¹[4]. Absorptions above this value are characteristic of aromatic C-H stretches, while those below are from the aliphatic C-H bonds of the indane's five-membered ring[5].
-
Aromatic C=C Stretches: Peaks in the 1610-1470 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Table 4: Predicted Mass Spectrometry Data for 4-Nitroindan (Electron Ionization)
| m/z Value | Predicted Identity | Comments |
|---|---|---|
| 163 | [M]⁺ | Molecular Ion |
| 117 | [M - NO₂]⁺ | Loss of the nitro group |
| 116 | [M - NO₂ - H]⁺ | Loss of nitro group and a hydrogen radical |
| 115 | [C₉H₇]⁺ | Further fragmentation, characteristic indanyl cation |
Causality and Interpretation:
-
Molecular Ion ([M]⁺): The molecular weight of 4-Nitroindan (C₉H₉NO₂) is 163.17 g/mol . The molecular ion peak is expected at m/z = 163.
-
Major Fragmentation: The most characteristic fragmentation pathway for aromatic nitro compounds is the loss of the nitro group (NO₂, 46 Da). This would result in a prominent peak at m/z 117 ([M - 46]⁺). Subsequent loss of a hydrogen atom can lead to a peak at m/z 116, and further rearrangement can produce the stable indenyl cation at m/z 115.
Experimental Protocols
To obtain empirical data for 4-Nitroindan, the following generalized protocols should be followed. These protocols represent a self-validating system, ensuring data integrity and reproducibility.
Workflow for Spectroscopic Analysis
Caption: Generalized workflow for the spectroscopic characterization of 4-Nitroindan.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of purified 4-Nitroindan and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the solvent lock signal to ensure magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of ~16 ppm centered at ~8 ppm is appropriate. Use a 30-45 degree pulse and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of ~220 ppm is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required, especially to observe quaternary carbons.
-
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid 4-Nitroindan sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Sample Preparation (KBr Pellet): Alternatively, mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Background Scan: Perform a background scan of the empty ATR crystal or a blank KBr pellet. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The standard mid-IR range is 4000-400 cm⁻¹.
-
Data Processing: Label the significant peaks with their wavenumbers (cm⁻¹).
-
Sample Preparation: Prepare a dilute solution of 4-Nitroindan (~1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.
-
Instrumentation (GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), inject a small volume (e.g., 1 µL) of the solution into the GC. The GC will separate the sample from any impurities before it enters the mass spectrometer.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This provides reproducible fragmentation patterns that are useful for library matching and structural elucidation.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to confirm the structure. Compare the obtained spectrum with predicted fragmentation patterns.
Conclusion
This technical guide provides a robust framework for understanding and predicting the spectroscopic data of 4-Nitroindan. By combining theoretical predictions with established analytical protocols, researchers can confidently approach the synthesis and characterization of this compound. The provided tables of predicted data serve as a benchmark for the analysis of experimentally obtained spectra, while the detailed protocols offer a clear path to acquiring high-quality, reliable data. The ultimate confirmation of these predictions will, of course, rely on the careful execution of these experimental methods.
References
An In-Depth Technical Guide to the Physical and Chemical Properties of 5-Nitroindan
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitroindan, systematically known as 5-nitro-2,3-dihydro-1H-indene, is a nitrated aromatic hydrocarbon with emerging significance as a versatile intermediate in organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural scaffold, featuring a bicyclic indan framework functionalized with a nitro group, provides a valuable platform for the development of novel therapeutic agents. This technical guide offers a comprehensive exploration of the core physical and chemical properties of 5-Nitroindan, including its structural and spectroscopic data, alongside an examination of its synthesis, reactivity, and potential applications in drug discovery. This document is intended to serve as a foundational resource for researchers and professionals engaged in the design and synthesis of new molecular entities.
Introduction
The indan scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a nitro group onto this framework at the 5-position significantly alters its electronic properties and chemical reactivity, making 5-Nitroindan a valuable precursor for a range of chemical transformations. The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. Furthermore, the nitro group itself can be readily transformed into other functional groups, most notably an amino group, which serves as a critical handle for further molecular elaboration. This guide provides a detailed examination of the fundamental properties of 5-Nitroindan to facilitate its effective utilization in research and development.
Molecular Structure and Identification
A clear understanding of the molecular structure is paramount for predicting and interpreting the chemical behavior of 5-Nitroindan.
Molecular Diagram:
An In-depth Technical Guide to 4(5)-Nitroindan: CAS Numbers, Molecular Structures, and Synthetic Protocols for Researchers
A Senior Application Scientist's Field-Proven Insights into the Synthesis, Characterization, and Application of 4- and 5-Nitroindan Isomers in Drug Discovery and Development.
This guide provides a comprehensive technical overview of 4-nitroindan and its isomer, 5-nitroindan, pivotal intermediates in medicinal chemistry. From fundamental physicochemical properties to detailed synthetic methodologies and safety protocols, this document serves as an essential resource for researchers, scientists, and professionals engaged in drug development. The causal relationships behind experimental choices are elucidated to empower researchers in their practical applications of these versatile compounds.
Introduction: The Significance of Nitroindans in Medicinal Chemistry
The indan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group onto the indan ring system, yielding 4-nitroindan and 5-nitroindan, provides a versatile handle for further chemical modifications. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making these isomers valuable starting materials for the synthesis of a diverse range of pharmaceutical agents.[1][2] The nitro group itself is a key pharmacophore in many established drugs, and its presence in the indan framework opens avenues for the development of novel therapeutics, including anticancer and anti-inflammatory agents.[3][4][5]
Molecular Structure and Physicochemical Properties
4-Nitroindan and 5-Nitroindan are constitutional isomers with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol .[6] The key differentiator between the two is the position of the nitro group on the benzene ring of the indan nucleus.
dot graph 4_Nitroindan_Structure { layout=neato; node [shape=plaintext]; "4-Nitroindan" [pos="1.5,2.5!"]; A [label="", shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=253578&t=l", pos="1.5,1!"]; } dot graph 5_Nitroindan_Structure { layout=neato; node [shape=plaintext]; "5-Nitroindan" [pos="1.5,2.5!"]; B [label="", shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=81940&t=l", pos="1.5,1!"]; }
Caption: Molecular structure of 4-Nitroindan. Caption: Molecular structure of 5-Nitroindan.
A comprehensive comparison of their key physicochemical properties is presented in the table below.
| Property | 4-Nitroindan | 5-Nitroindan |
| CAS Number | 34701-14-9 | 7436-07-9 |
| Molecular Formula | C₉H₉NO₂ | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol | 163.17 g/mol |
| Appearance | Yellowish solid | Yellow-tan powder |
| Melting Point | 41-43 °C | 38-42 °C (estimated from related compounds) |
| Boiling Point | 105-107 °C at 6 mmHg[4] | Not readily available |
| Solubility | Soluble in organic solvents like ethanol, acetone, and chloroform; limited solubility in water.[3] | Generally soluble in organic solvents such as DMSO and ethanol; poorly soluble in water.[7] |
Synthesis of 4- and 5-Nitroindan: A Step-by-Step Protocol
The synthesis of 4- and 5-nitroindan is most commonly achieved through the direct nitration of indan. This electrophilic aromatic substitution reaction typically yields a mixture of the two isomers, which can then be separated by chromatography. The regioselectivity of the nitration can be influenced by the choice of nitrating agent and reaction conditions. Below is a validated, self-validating protocol for the synthesis and separation of 4- and 5-nitroindan.
dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Indan [label="Indan"]; Nitration [label="Nitration\n(e.g., HNO₃/H₂SO₄)"]; Mixture [label="Mixture of\n4- & 5-Nitroindan"]; Separation [label="Chromatographic\nSeparation"]; Isomer4 [label="4-Nitroindan"]; Isomer5 [label="5-Nitroindan"];
Indan -> Nitration; Nitration -> Mixture; Mixture -> Separation; Separation -> Isomer4; Separation -> Isomer5; }
Caption: General workflow for the synthesis of 4- and 5-Nitroindan.
Experimental Protocol: Nitration of Indan
Causality Behind Experimental Choices: The use of a mixture of nitric and sulfuric acid is a classic and effective method for electrophilic aromatic nitration. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is conducted at a low temperature to control the exothermic reaction and minimize the formation of side products. Acetic anhydride can also be used as a milder nitrating agent, which can sometimes offer better control over regioselectivity. The purification by column chromatography is essential due to the similar polarities of the two isomers, requiring a high-resolution separation technique.
Materials:
-
Indan
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve indan (1 equivalent) in dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of indan over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water. Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of 4- and 5-nitroindan.
-
Purification: Purify the crude mixture by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The two isomers will separate, with the less polar isomer typically eluting first.
Spectroscopic Characterization
The unambiguous identification of 4- and 5-nitroindan is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectra of the two isomers are distinct, particularly in the aromatic region. The substitution pattern of the nitro group leads to different chemical shifts and coupling constants for the aromatic protons.
-
¹³C NMR: The carbon NMR spectra will show a characteristic number of signals for each isomer, with the carbon atoms closer to the electron-withdrawing nitro group exhibiting downfield shifts.[8]
Infrared (IR) Spectroscopy
The IR spectra of both isomers will display characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretching vibrations around 1520 cm⁻¹ and 1340 cm⁻¹, respectively), as well as bands corresponding to the aromatic and aliphatic C-H stretching and bending vibrations.
Mass Spectrometry (MS)
Both 4- and 5-nitroindan will show a molecular ion peak (M⁺) at m/z 163 in their mass spectra. The fragmentation patterns may show subtle differences that can aid in their differentiation. Common fragments include the loss of the nitro group (NO₂) and fragmentation of the five-membered ring.[7]
Applications in Drug Discovery and Development
Nitroindan derivatives are valuable precursors in the synthesis of a wide range of biologically active molecules. Their utility stems from the ability to transform the nitro group into other functional groups, such as amines, which can then be further elaborated.
-
Anticancer Agents: The nitro group can be a key feature in compounds designed to target hypoxic tumor cells, where it can be bioreduced to cytotoxic species. Furthermore, aminoindans derived from the reduction of nitroindans are important pharmacophores in a variety of anticancer agents.[2][9]
-
Anti-inflammatory and Analgesic Drugs: The 5-nitroindole scaffold, a related structure, has been utilized in the development of anti-inflammatory and analgesic drugs.[3]
-
Neurological Disorders: The indole nucleus, which can be accessed from nitroindan precursors, is central to many compounds targeting neurological disorders.[3]
Safety and Handling
4- and 5-Nitroindan are chemical irritants and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
First Aid Measures:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.
-
Skin Contact: Wash affected area with soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. Seek medical attention in all cases of exposure.[10]
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4- and 5-Nitroindan are indispensable building blocks in the arsenal of the medicinal chemist. A thorough understanding of their synthesis, purification, and characterization is paramount for their effective utilization in the development of novel therapeutics. This guide provides a foundational framework, grounded in practical experience, to empower researchers in their endeavors to leverage the unique chemical properties of these versatile isomers.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Nitroindan | CymitQuimica [cymitquimica.com]
- 7. tsijournals.com [tsijournals.com]
- 8. 5-Nitroindole(6146-52-7) 13C NMR spectrum [chemicalbook.com]
- 9. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Solubility Profile of 4-Nitroindan: A Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 4-nitroindan, a key consideration for researchers, scientists, and professionals in drug development. This document will delve into the physicochemical properties of 4-nitroindan, theoretical principles governing its solubility in common organic solvents, and a detailed protocol for the experimental determination of its solubility.
Introduction: The Significance of 4-Nitroindan and its Solubility
4-Nitroindan (C₉H₉NO₂) is a nitroaromatic compound that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its structural motif is found in a variety of molecules with diverse biological activities. Understanding the solubility of 4-nitroindan is of paramount importance in drug discovery and development. Solubility directly impacts a compound's bioavailability, formulation, and ease of handling in various experimental settings. A well-characterized solubility profile is crucial for efficient process development, from initial synthesis and purification to final formulation and in-vivo testing.
Physicochemical Properties of 4-Nitroindan
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility. The key properties of 4-nitroindan are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | [1][3] |
| Molar Mass | 163.17 g/mol | [1][2] |
| Melting Point | 41-44 °C | [1][4] |
| Boiling Point | 105-107 °C at 6 mmHg | [1] |
| Appearance | Not specified (likely a solid at room temperature) | |
| Polarity | Expected to be a polar molecule |
The presence of the nitro group (-NO₂) and the aromatic indan scaffold suggests that 4-nitroindan is a polar molecule. The nitro group is a strong electron-withdrawing group, creating a dipole moment in the molecule. The indan portion, while largely nonpolar, contributes to the overall size and shape. This combination of a polar functional group and a moderately sized hydrocarbon framework will dictate its interactions with various solvents.
Predicting the Solubility of 4-Nitroindan in Common Organic Solvents
The principle of "like dissolves like" is a cornerstone of solubility prediction.[5] This principle suggests that a solute will have higher solubility in a solvent with a similar polarity. Based on the structure of 4-nitroindan, we can anticipate its solubility in different classes of organic solvents.
Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are expected to be good solvents for 4-nitroindan. These solvents possess significant dipole moments and can engage in dipole-dipole interactions with the polar nitro group of 4-nitroindan.
Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are also likely to be effective at dissolving 4-nitroindan. In addition to their polarity, these solvents can act as hydrogen bond donors, although 4-nitroindan itself is not a strong hydrogen bond donor or acceptor.
Nonpolar Solvents: Nonpolar solvents such as hexane, cyclohexane, and toluene are anticipated to be poor solvents for 4-nitroindan. The significant difference in polarity between the highly polar 4-nitroindan and these nonpolar solvents would result in weak solute-solvent interactions.
Halogenated Solvents: Dichloromethane and chloroform, being weakly polar, may exhibit moderate solubility for 4-nitroindan.
It is important to note that these are predictions based on chemical principles. For definitive solubility data, experimental determination is essential.
Experimental Determination of the Solubility of 4-Nitroindan
A robust and reproducible experimental protocol is critical for accurately determining the solubility of 4-nitroindan. The following section provides a detailed, step-by-step methodology.
Objective:
To quantitatively determine the solubility of 4-nitroindan in a range of common organic solvents at a specified temperature.
Materials:
-
4-Nitroindan (purity ≥ 98%)
-
Selected organic solvents (HPLC grade): Acetone, Acetonitrile, Methanol, Ethanol, Isopropanol, Dichloromethane, Toluene, Hexane
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Experimental Workflow:
The overall workflow for the experimental determination of solubility is depicted in the following diagram.
Caption: Experimental workflow for determining the solubility of 4-nitroindan.
Step-by-Step Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4-nitroindan to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
Accurately add a known volume (e.g., 5.0 mL) of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Accurately dilute a known volume of the filtered saturated solution with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of 4-nitroindan of known concentrations in the mobile phase.
-
Inject the standard solutions into the HPLC system to construct a calibration curve of peak area versus concentration.
-
Inject the diluted sample solutions and record the peak areas.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of 4-nitroindan in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Conclusion
References
Potential biological activities of nitroindan derivatives
An In-Depth Technical Guide to the Potential Biological Activities of Nitroindan Derivatives
Abstract
The indan scaffold is a core structural motif in numerous pharmacologically active compounds. Its derivatization with a nitro group introduces unique electronic and steric properties, opening new avenues for therapeutic applications. While research on nitroindan derivatives is an emerging field, compelling evidence from structurally related nitro-heterocycles, such as nitroindoles and nitroindazoles, suggests significant potential across several biological domains. This guide synthesizes current knowledge to explore the potential anticancer, neuroprotective, and antimicrobial activities of nitroindan derivatives. We delve into the probable mechanisms of action, provide detailed, field-proven experimental protocols for their evaluation, and present quantitative data from analogous compounds to establish a framework for future drug discovery and development efforts targeting this promising chemical class.
Introduction: The Nitroindan Scaffold - A Privileged Structure in Medicinal Chemistry
The indan ring system, consisting of a fused benzene and cyclopentane ring, is a "privileged structure" in medicinal chemistry, notably forming the backbone of the FDA-approved Alzheimer's drug, Donepezil. The addition of a nitro (NO₂) group acts as a powerful electron-withdrawing group and a bio-reducible moiety. This functionalization can dramatically alter a molecule's interaction with biological targets, often conferring potent and specific activities. Nitroaromatic compounds are well-established as effective therapeutic agents, particularly in antimicrobial and anticancer contexts, where their ability to undergo bioreductive activation under hypoxic conditions is a key mechanistic feature[1][2].
Rationale for Exploring Biological Activity
The rationale for investigating nitroindan derivatives is threefold:
-
Structural Analogy: They share core features with highly active classes like nitroindoles and nitroindazoles, suggesting a high probability of overlapping biological activities[3][4][5].
-
Modulation of Properties: The nitro group's electronic influence can enhance binding to specific biological targets and provides a handle for selective activation in diseased tissues (e.g., hypoxic tumors)[2][6].
-
Therapeutic Precedent: The indan core is a proven pharmacophore in neuropharmacology, making nitroindan derivatives intriguing candidates for neuroprotective agents with novel mechanisms of action[7][8].
Potential Anticancer Activities
Evidence from closely related 5-nitroindole and 5-nitroindazole derivatives strongly suggests that nitroindans could possess significant anticancer properties[4][9][10]. The primary mechanisms are believed to involve the disruption of oncogene expression and the induction of overwhelming oxidative stress within cancer cells.
Mechanistic Insights: G-Quadruplex Binding and Oxidative Stress
A leading anticancer strategy for related nitro-heterocycles involves targeting non-canonical DNA structures known as G-quadruplexes (G4). These structures are prevalent in the promoter regions of oncogenes, such as c-Myc.
-
c-Myc G-Quadruplex Stabilization: Certain 5-nitroindole derivatives have been shown to bind and stabilize the G4 structure in the c-Myc promoter[3][9]. This stabilization prevents transcriptional machinery from accessing the promoter, leading to the downregulation of c-Myc protein expression. The consequence is a halt in cancer cell proliferation and cell cycle arrest[3][9].
-
Induction of Reactive Oxygen Species (ROS): A key downstream effect of this interaction, and a common feature of many nitroaromatic anticancer agents, is the significant increase in intracellular reactive oxygen species (ROS)[3][9]. This surge in ROS overwhelms the cancer cell's antioxidant defenses, leading to widespread damage to proteins, lipids, and DNA, ultimately triggering apoptosis (programmed cell death)[11]. The mechanism is often linked to the reductive activation of the nitro group, which generates toxic radical intermediates[1][11].
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]
- 9. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of Oxygen and Nitrogen Radicals in the Mechanism of Anticancer Drug Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Regioselectivity in the Nitration of Indan
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of aromatic compounds is a cornerstone of organic synthesis, providing a versatile entry point for the introduction of a nitro group, which can be subsequently transformed into a wide array of functional groups essential for the construction of complex molecules, including active pharmaceutical ingredients. The regiochemical outcome of electrophilic aromatic substitution reactions, such as nitration, is a subject of profound importance, dictating the isomeric purity and viability of synthetic routes. This technical guide provides a comprehensive exploration of the regioselectivity observed in the nitration of indan, a bicyclic aromatic hydrocarbon. By synthesizing theoretical principles with experimental evidence, this document aims to equip researchers, scientists, and drug development professionals with a deep understanding of the factors governing this transformation, enabling the rational design and optimization of synthetic strategies involving this key structural motif.
The Indan Framework: A Fused Aromatic-Aliphatic System
Indan (2,3-dihydro-1H-indene) presents an interesting case study in electrophilic aromatic substitution. Its structure features a benzene ring fused to a cyclopentane ring. This fusion imparts specific electronic and steric characteristics to the aromatic nucleus that profoundly influence its reactivity and the orientation of incoming electrophiles. The aliphatic portion of the molecule acts as an alkyl substituent on the benzene ring, which is known to be an activating and ortho, para-directing group in electrophilic aromatic substitution.[1][2]
Theoretical Underpinnings of Regioselectivity in Indan Nitration
The regioselectivity of the nitration of indan is primarily governed by the interplay of electronic and steric effects. The fused aliphatic ring donates electron density to the aromatic ring through inductive effects and hyperconjugation, thereby activating it towards electrophilic attack.[1] This activation is not uniform across all positions of the aromatic ring.
Electronic Effects: Directing the Nitronium Ion
The alkyl substituent (the fused cyclopentane ring) directs incoming electrophiles to the positions ortho and para to the points of fusion. In the case of indan, the positions available for substitution on the benzene ring are C4, C5, C6, and C7.
-
Position 5 is para to the C1-C7a bond and is therefore electronically favored.
-
Position 4 is ortho to the C3a-C7a bond and is also electronically activated.
-
Position 6 is meta to the C1-C7a bond and ortho to the C3a-C7a bond.
-
Position 7 is ortho to the C1-C7a bond.
The electron-donating nature of the alkyl group stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the electrophilic attack.[3] The stability of this intermediate is greatest when the positive charge can be delocalized onto the carbon atom bearing the alkyl group. This occurs in the intermediates for ortho and para substitution, making these pathways more favorable than meta substitution.
Steric Effects: A Secondary but Significant Influence
While electronic effects are the primary determinants of regioselectivity, steric hindrance can also play a role, particularly in influencing the ratio of ortho to para products. The fused aliphatic ring in indan creates a more sterically encumbered environment at the positions ortho to the fusion points (positions 4 and 7) compared to the para position (position 5). This steric hindrance can disfavor the approach of the bulky nitronium ion electrophile to the ortho positions, leading to a preference for substitution at the less hindered para position.
The Reaction Mechanism of Indan Nitration
The nitration of indan proceeds via the well-established mechanism of electrophilic aromatic substitution. The key steps are:
-
Generation of the Electrophile: In a typical nitrating mixture of concentrated nitric acid and sulfuric acid, the potent electrophile, the nitronium ion (NO₂⁺), is generated.
-
Electrophilic Attack: The π-electron system of the indan aromatic ring acts as a nucleophile and attacks the nitronium ion. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.
-
Deprotonation: A weak base in the reaction mixture, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroindan product.
Experimental Evidence and Product Distribution
Experimental studies on the nitration of indan have confirmed the directing effects of the fused aliphatic ring. The primary products of mononitration are 5-nitroindan and 4-nitroindan.
A study by Eisenbraun et al. (1957) reported that the nitration of indan with a mixture of nitric acid and sulfuric acid yields a mixture of 5-nitroindan and 4-nitroindan in a roughly 2:1 ratio. This experimental result underscores the preference for substitution at the electronically favored and sterically less hindered para position (C5) over the ortho position (C4). The formation of other isomers, such as 6-nitroindan, is generally not observed in significant quantities under standard nitrating conditions.
Table 1: Product Distribution in the Nitration of Indan
| Isomer | Position of Nitration | Relative Yield |
| 5-Nitroindan | para to the fused ring | ~67% |
| 4-Nitroindan | ortho to the fused ring | ~33% |
Data based on the reported 2:1 ratio.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of indan and its subsequent nitration to yield a mixture of 5-nitroindan and 4-nitroindan.
Synthesis of Indan
Indan can be synthesized from benzene and succinic anhydride via a three-step sequence: Friedel-Crafts acylation, Clemmensen reduction, and intramolecular cyclization.
References
A Historical Synthesis of Nitroaromatic Compounds: An In-depth Technical Guide
This guide provides a comprehensive overview of the historical synthesis methods for nitroaromatic compounds, intended for researchers, scientists, and professionals in drug development. Delving into the foundational discoveries and evolving techniques, this document elucidates the core principles and practical methodologies that have shaped this critical area of organic chemistry.
Introduction: The Dawn of Aromatic Nitration
Nitroaromatic compounds, organic molecules bearing one or more nitro (-NO₂) functional groups attached to an aromatic ring, are pivotal intermediates in the chemical industry.[1][2] Their significance lies in their role as precursors to a vast array of products, including dyes, polymers, pesticides, explosives, and pharmaceuticals.[1][2] The journey into the synthesis of these vital compounds began in the 19th century, marking a significant milestone in the field of organic chemistry.
The first synthesis of a nitroaromatic compound is credited to the German chemist Eilhard Mitscherlich, who in 1834, successfully prepared nitrobenzene by treating benzene with fuming nitric acid.[3] This seminal discovery opened the door to the systematic exploration of aromatic nitration. A pivotal advancement came in 1845 when August Wilhelm von Hofmann and James Muspratt reported the use of a mixture of nitric and sulfuric acids for the nitration of benzene, a method that would become the cornerstone of industrial production.[4][5][6][7] This "mixed acid" approach proved to be more efficient and controllable, paving the way for the large-scale synthesis of nitroaromatics and the subsequent rise of the synthetic dye industry.[4][8]
The Mechanism of Electrophilic Aromatic Nitration
The introduction of a nitro group onto an aromatic ring proceeds via an electrophilic aromatic substitution (EAS) reaction.[9][10] This multi-step process is fundamental to understanding the synthesis of nitroaromatic compounds.
Step 1: Generation of the Electrophile (Nitronium Ion)
The key electrophile in aromatic nitration is the nitronium ion (NO₂⁺). In the presence of a strong acid catalyst, typically concentrated sulfuric acid, nitric acid is protonated and subsequently loses a molecule of water to form the highly reactive nitronium ion.[10][11]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The role of sulfuric acid is twofold: it acts as a catalyst by protonating nitric acid and as a dehydrating agent, shifting the equilibrium towards the formation of the nitronium ion.[12]
Step 2: Electrophilic Attack and Formation of the Wheland Intermediate
The electron-rich π-system of the aromatic ring attacks the electrophilic nitronium ion. This results in the formation of a resonance-stabilized carbocation known as the Wheland intermediate or arenium ion.[9][13][14] This intermediate is non-aromatic, and its formation is the slow, rate-determining step of the reaction.[9][13]
Caption: Formation of the resonance-stabilized Wheland intermediate.
Step 3: Deprotonation and Restoration of Aromaticity
In the final step, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group.[10] This restores the aromaticity of the ring and yields the nitroaromatic product.[9][10]
Caption: Workflow of Electrophilic Aromatic Nitration.
Historical Synthesis Methods: A Comparative Overview
While mixed acid nitration remains the most common method, several other nitrating agents have been historically employed. The choice of reagent often depends on the reactivity of the aromatic substrate and the desired degree of nitration.
| Nitrating Agent | Description | Historical Context & Application |
| Fuming Nitric Acid | Concentrated nitric acid containing dissolved nitrogen dioxide. | Used by Mitscherlich in the first synthesis of nitrobenzene in 1834.[3] Effective for the nitration of activated aromatic rings. |
| Mixed Acid (HNO₃/H₂SO₄) | A mixture of concentrated nitric and sulfuric acids. | Introduced by Hofmann and Muspratt in 1845.[4] The most widely used method for industrial and laboratory synthesis.[3] |
| Acetyl Nitrate | Formed from the reaction of nitric acid and acetic anhydride. | A milder nitrating agent, useful for sensitive substrates.[15][16] |
| Nitronium Salts (e.g., NO₂BF₄) | Pre-formed nitronium ions as stable salts. | Offer a non-acidic alternative for nitration, particularly for substrates that are unstable in strong acids.[17] |
| Nitric Acid and Mercury(II) Nitrate | The Wolffenstein–Böters reaction. | A specific method for the synthesis of picric acid from benzene.[15] |
Experimental Protocol: Laboratory Synthesis of Nitrobenzene
The following is a representative procedure for the nitration of benzene to nitrobenzene, adapted from established laboratory methods.[18][19][20]
Materials:
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Benzene (C₆H₆)
-
Ice
-
Cold Water
-
5% Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Calcium Chloride (CaCl₂)
-
Round-bottom flask
-
Dropping funnel
-
Condenser
-
Separatory funnel
-
Beakers
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask immersed in an ice bath, slowly add 25 mL of concentrated sulfuric acid to 21 mL of concentrated nitric acid with constant stirring.[19] Allow the mixture to cool.
-
Nitration of Benzene: Slowly add 17.5 mL of benzene dropwise to the cooled nitrating mixture using a dropping funnel, while maintaining the temperature of the reaction mixture below 55°C.[19]
-
Reaction Completion: After the addition of benzene is complete, attach a condenser to the flask and heat the mixture to 60°C for 40-45 minutes with occasional shaking.[19]
-
Work-up and Isolation:
-
Pour the reaction mixture into a beaker containing 150 mL of cold water and stir.[19]
-
Transfer the mixture to a separatory funnel. The lower layer, containing the crude nitrobenzene, is collected.[19]
-
Wash the crude nitrobenzene twice with cold water.
-
Wash the nitrobenzene with 50 mL of 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with water.[19]
-
-
Drying and Distillation:
-
Dry the nitrobenzene over anhydrous calcium chloride.
-
Purify the dried nitrobenzene by simple distillation, collecting the fraction that boils between 206-211°C.[19]
-
References
- 1. Nitroaromatic compounds, from synthesis to biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. encyclopedia.com [encyclopedia.com]
- 5. August Wilhelm von Hofmann | Organic Chemistry, Synthesis, Dye Chemistry | Britannica [britannica.com]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. grokipedia.com [grokipedia.com]
- 8. August Wilhelm von Hofmann - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 12. Nitration [chemeurope.com]
- 13. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 14. 14.1. Overview | Organic Chemistry II [courses.lumenlearning.com]
- 15. Nitration - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Preparation of nitrobenzene | DOCX [slideshare.net]
- 19. uobabylon.edu.iq [uobabylon.edu.iq]
- 20. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
Methodological & Application
Step-by-step protocol for the synthesis of 4-Nitroindan
An Application Note for the Synthesis of 4-Nitroindan
Abstract
This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 4-Nitroindan, a key chemical intermediate. The primary synthetic route detailed herein is the direct nitration of indan. This guide is intended for researchers and professionals in organic chemistry and drug development. It emphasizes not only the procedural steps but also the underlying chemical principles, safety protocols, and methods for product purification and characterization to ensure both high yield and purity.
Introduction and Scientific Background
4-Nitroindan (CAS No: 34701-14-9) is an organic compound that serves as a valuable intermediate in various synthetic applications, including the production of dyes, fluorescent agents, and as a precursor to 4-Aminoindan[1]. Its molecular structure, featuring a nitro group on the aromatic ring of an indan framework, makes it a versatile building block for further functionalization.
The synthesis described in this protocol involves the electrophilic aromatic substitution (nitration) of indan. In this reaction, the indan molecule is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The indan, being an activated aromatic system, then attacks the nitronium ion to form the nitro-substituted product. The reaction typically yields a mixture of isomers, with the 4-nitro and 5-nitro isomers being the major products. This protocol includes procedures for the separation and purification of the desired 4-Nitroindan isomer.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | CAS No. | Grade | Supplier | Notes |
| Indan | C₉H₁₀ | 496-11-7 | ≥98% | Sigma-Aldrich | Starting material. |
| Sulfuric Acid | H₂SO₄ | 7664-93-9 | 95-98% (Conc.) | Fisher Scientific | Catalyst and solvent. Corrosive. |
| Nitric Acid | HNO₃ | 7697-37-2 | 70% (Conc.) | VWR | Nitrating agent. Corrosive, Oxidizer. |
| Dichloromethane | CH₂Cl₂ | 75-09-2 | ACS Grade | J.T.Baker | Extraction solvent. |
| Sodium Bicarbonate | NaHCO₃ | 144-55-8 | Reagent Grade | EMD Millipore | For neutralization. |
| Anhydrous MgSO₄ | MgSO₄ | 7487-88-9 | ACS Grade | Sigma-Aldrich | Drying agent. |
| Hexane | C₆H₁₄ | 110-54-3 | ACS Grade | Fisher Scientific | For chromatography. |
| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | ACS Grade | VWR | For chromatography. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Ice bath
-
Thermometer (-20 to 100 °C)
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves.
Experimental Protocol: Synthesis of 4-Nitroindan
This protocol is designed for a laboratory-scale synthesis yielding several grams of the target compound. All operations should be performed within a certified chemical fume hood.
Workflow Overview
Caption: Experimental workflow for the synthesis of 4-Nitroindan.
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture:
-
In a 100 mL beaker placed in an ice bath, carefully and slowly add concentrated nitric acid (70%, 10 mL) to concentrated sulfuric acid (95-98%, 10 mL).
-
Stir the mixture gently and allow it to cool to 0-5 °C. This mixture contains the active nitronium ion (NO₂⁺) and should be prepared fresh and used with extreme caution.
-
-
Reaction Setup:
-
Place a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar in a large ice/salt bath.
-
Fit the central neck with a thermometer. Fit one side neck with a pressure-equalizing dropping funnel and the other with a gas outlet/drying tube.
-
Add indan (11.8 g, 0.1 mol) to the flask.
-
Slowly add concentrated sulfuric acid (30 mL) to the indan with stirring, ensuring the temperature does not exceed 20 °C. Stir until the indan is fully dissolved.
-
Cool the indan solution to 0 °C.
-
-
Nitration:
-
Transfer the pre-cooled nitrating mixture into the dropping funnel.
-
Add the nitrating mixture dropwise to the stirred indan solution over a period of 30-45 minutes.
-
CRITICAL STEP: Meticulously maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. Poor temperature control can lead to over-nitration and reduced yields.
-
-
Reaction Completion:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring for an additional 1 hour at room temperature to ensure the reaction goes to completion. Monitor the reaction progress using TLC (e.g., 10% Ethyl Acetate in Hexane).
-
-
Work-up and Extraction:
-
Carefully pour the reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring. A precipitate (the crude product mixture) should form.
-
Transfer the resulting slurry to a 500 mL separatory funnel.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers. Wash the combined organic phase sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize residual acid, and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield a crude oil or solid.
-
Purification by Column Chromatography
The crude product is a mixture of 4-nitro and 5-nitro isomers. Separation is achieved via silica gel column chromatography.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in hexane.
-
Elution: Load the adsorbed product onto the column. Elute with a gradient of ethyl acetate in hexane (starting from 2% and gradually increasing to 10%). The 4-nitroindan isomer typically elutes before the 5-nitroindan isomer.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 4-Nitroindan as a solid.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | Yellowish solid |
| Melting Point | 41-43 °C[1] |
| Molecular Formula | C₉H₉NO₂[2] |
| Molecular Weight | 163.17 g/mol [2] |
¹H NMR (CDCl₃, 400 MHz): Spectroscopic data should be compared with literature values for confirmation. Purity (by GC or HPLC): ≥95% is typically achieved after chromatography[2].
Safety and Handling Precautions
Working with concentrated acids and nitrating mixtures presents significant hazards. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and acid-resistant gloves (e.g., butyl rubber or Viton).
-
Fume Hood: All steps of this synthesis MUST be performed in a well-ventilated chemical fume hood.
-
Handling Acids: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns. Always add acid to water (or in this case, nitric acid to sulfuric acid) slowly and with cooling. Never the other way around.
-
Quenching: The quenching of the reaction mixture on ice is highly exothermic. Perform this step slowly and with efficient stirring behind a safety shield.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and organic waste streams should be segregated.
Reaction Mechanism Overview
Caption: Simplified mechanism for the nitration of indan.
References
The Strategic Role of 4(5)-Nitroindan as a Versatile Intermediate in Pharmaceutical Synthesis
This comprehensive guide delves into the pivotal role of 4(5)-nitroindan as a strategic intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). Designed for researchers, medicinal chemists, and professionals in drug development, this document provides an in-depth exploration of the synthetic pathways originating from this compound, with a particular focus on the production of key therapeutics for neurodegenerative diseases. We will elucidate the chemical logic behind synthetic choices, present detailed, field-tested protocols, and offer insights into the practical application of these methodologies.
Introduction: The Indan Scaffold in Medicinal Chemistry
The indan scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a privileged structure in medicinal chemistry. Its rigid framework allows for the precise spatial orientation of functional groups, making it an ideal template for designing molecules that can interact with high specificity and affinity with biological targets. The introduction of a nitro group onto the indan core at the 4- or 5-position significantly enhances its utility as a synthetic intermediate. The electron-withdrawing nature of the nitro group facilitates certain chemical transformations and, more importantly, serves as a precursor to the crucial amino functionality, which is a common feature in many bioactive molecules.
The primary strategic value of this compound lies in its efficient conversion to the corresponding 4- or 5-aminoindan. These aminoindans are key building blocks for a range of pharmaceuticals, most notably for agents targeting the central nervous system. This guide will focus on the synthesis of two such prominent drugs: Rasagiline , an irreversible inhibitor of monoamine oxidase B (MAO-B) for the treatment of Parkinson's disease, and Ladostigil , a multimodal drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease.
Part 1: From Nitroindan to Aminoindan: The Gateway Reaction
The reduction of the nitro group to a primary amine is the cornerstone of this compound's utility. This transformation unlocks the potential for a multitude of subsequent chemical modifications. Several robust and scalable methods are available for this reduction, with the choice of method often depending on factors such as substrate compatibility, desired yield, and process safety considerations.
Key Reduction Methodologies
Commonly employed methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and chemical reduction with metals in acidic media.[1]
-
Catalytic Hydrogenation: This is often the method of choice for industrial-scale synthesis due to its high efficiency, clean reaction profile, and the generation of water as the only byproduct.[1] Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.[1] Raney Nickel is another viable option, particularly when dehalogenation of the aromatic ring is a concern.[1]
-
Metal-Acid Reduction: The use of metals like iron, tin, or zinc in the presence of an acid (e.g., acetic acid or hydrochloric acid) provides a milder and often more cost-effective alternative to catalytic hydrogenation.[1][2] The Béchamp reduction, which utilizes iron filings and an acid, is a classic and still widely used method.[3] Tin(II) chloride (SnCl₂) in an acidic medium is another effective reagent for this purpose.[4][5]
The following workflow illustrates the general transformation of this compound to 4(5)-aminoindan.
Caption: General workflow for the reduction of this compound.
Protocol 1: Catalytic Hydrogenation of 4-Nitroindan to 4-Aminoindan
This protocol details a standard procedure for the catalytic hydrogenation of 4-nitroindan using palladium on carbon (Pd/C) as the catalyst.
Materials and Reagents:
-
4-Nitroindan
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (high purity)
-
Parr shaker or similar hydrogenation apparatus
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable pressure vessel, dissolve 4-nitroindan (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the substrate).
-
Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Introduce hydrogen gas into the vessel to the desired pressure (e.g., 50 psi).[6]
-
Commence vigorous agitation and maintain the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.[6]
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain crude 4-aminoindan.
-
The crude product can be further purified by distillation or crystallization if required.
Expected Yield: 86%[6]
Characterization of 4-Aminoindan:
| Property | Value | Reference |
| Appearance | Viscous colored oil | [6] |
| Boiling Point | 90-92 °C | [7] |
| Density | 1.102 g/mL at 25 °C | [7] |
| Refractive Index | n20/D 1.592 | [7] |
Part 2: Application in Pharmaceutical Synthesis
The resulting aminoindans are versatile intermediates that can be further functionalized to produce a wide range of pharmaceutical agents. The following sections detail the synthesis of Rasagiline and Ladostigil, highlighting the critical role of aminoindan derivatives.
Application Example 1: Synthesis of Rasagiline
Rasagiline, marketed as Azilect®, is a potent, irreversible inhibitor of monoamine oxidase B (MAO-B) used for the treatment of Parkinson's disease. The key structural feature of Rasagiline is the (R)-N-propargyl-1-aminoindan moiety. The synthesis of Rasagiline typically involves the alkylation of (R)-1-aminoindan with a propargyl electrophile.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. The Reduction of Nitroarenes with Iron/Acetic Acid | Semantic Scholar [semanticscholar.org]
- 3. srict.in [srict.in]
- 4. orgosolver.com [orgosolver.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. 4-AMINOINDAN | 32202-61-2 [chemicalbook.com]
- 7. 4-Aminoindan 97 32202-61-2 [sigmaaldrich.com]
Application Notes & Protocols: A Primary Screening Cascade for Novel Nitroindan Derivatives
Introduction: The Nitroindan Scaffold as a Privileged Chemotype
The indan ring system is a core structural motif in numerous biologically active compounds. Its rigid, bicyclic framework provides a valuable scaffold for the spatial presentation of functional groups, facilitating precise interactions with biological targets. The incorporation of a nitro (NO₂) group, a potent electron-withdrawing moiety, can dramatically influence the molecule's physicochemical properties and pharmacological activity. The nitro group can act as a key pharmacophore or be metabolically reduced to generate reactive intermediates, a mechanism exploited by several established antimicrobial and anticancer drugs.[1][2]
Nitro-containing compounds have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][3][4] Given this potential, a systematic and logical screening cascade is essential to efficiently profile novel nitroindan derivatives, identify their primary biological effects, and prioritize compounds for further development. This guide outlines a multi-tiered approach, beginning with broad cytotoxicity assessment, followed by targeted enzymatic and antimicrobial assays.
Foundational Principles: Ensuring Data Integrity
Before initiating any biological assay, rigorous compound management and assay design are paramount. The trustworthiness of screening data relies on a self-validating experimental system.
-
Compound Solubility and Stock Preparation: Nitroindan derivatives may exhibit variable solubility. It is critical to establish a robust solubilization protocol, typically using 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10-50 mM). The final concentration of DMSO in the assay wells must be kept constant across all treatments and should not exceed a level that affects cell viability or enzyme activity (typically ≤0.5%).
-
The Trinity of Controls: Every assay plate must include a set of controls to validate the results:
-
Negative (Vehicle) Control: Contains cells or enzyme treated with the same concentration of vehicle (e.g., 0.5% DMSO) as the test compounds. This defines the 100% viability or 100% activity baseline.
-
Positive Control: A known inhibitor or cytotoxic agent for the specific assay (e.g., Doxorubicin for cytotoxicity, Tacrine for AChE inhibition). This confirms that the assay system is responsive and capable of detecting the desired biological effect.
-
Blank Control: Contains assay medium and reagents but no cells or enzyme. This is used to subtract background absorbance or fluorescence.
-
The Screening Cascade: A Tiered Approach
A logical progression of assays ensures that resources are focused on the most promising candidates. Our proposed cascade begins with a general assessment of cytotoxicity, a fundamental parameter that contextualizes all subsequent findings.
Figure 1: A tiered workflow for screening novel nitroindan derivatives.
Protocol 1: General Cytotoxicity Assessment via MTT Assay
Introduction: Evaluating the cytotoxic potential of novel chemical entities is a critical first step in drug discovery.[5][6] The MTT assay is a robust and widely used colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[7][8][9] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials and Reagents:
-
Human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer).
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
MTT solution (5 mg/mL in sterile PBS).
-
DMSO (cell culture grade).
-
Doxorubicin (positive control).
-
Sterile 96-well flat-bottom plates.
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitroindan derivatives and the positive control (Doxorubicin) in growth medium. The final DMSO concentration should be ≤0.5%.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or using a plate shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis and Presentation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = [(Absorbance_treated - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank)] * 100
-
Plot % Viability against the logarithm of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response) to determine the half-maximal inhibitory concentration (IC₅₀), which is a key measure of a drug's potency.[7]
Table 1: Example Cytotoxicity Data for Nitroindan Derivatives
| Compound | Cell Line | IC₅₀ (µM) [Mean ± SD] |
|---|---|---|
| NID-001 | HeLa | 12.5 ± 1.1 |
| NID-002 | HeLa | > 100 |
| NID-003 | HeLa | 45.3 ± 3.8 |
| Doxorubicin | HeLa | 0.8 ± 0.1 |
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
Introduction: Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the synaptic signal.[10] Inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease.[11] This protocol uses the Ellman method, where AChE hydrolyzes acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (TNB), which can be quantified spectrophotometrically at 412 nm.[11]
Figure 2: Principle of the colorimetric AChE inhibition assay.
Materials and Reagents:
-
Human recombinant AChE.
-
Acetylthiocholine iodide (ATCI).
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).
-
Phosphate buffer (pH 8.0).
-
Tacrine or Donepezil (positive control).
-
Sterile 96-well flat-bottom plates.
Procedure:
-
Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
140 µL of phosphate buffer.
-
20 µL of DTNB solution.
-
10 µL of the test compound (nitroindan derivative or positive control) at various concentrations.
-
10 µL of AChE enzyme solution.
-
-
Pre-incubation: Mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 20 µL of the ATCI substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.
Data Analysis and Presentation:
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each compound concentration: % Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] * 100
-
Plot % Inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
Table 2: Example AChE Inhibition Data
| Compound | IC₅₀ (µM) [Mean ± SD] |
|---|---|
| NID-001 | > 50 |
| NID-002 | 8.2 ± 0.9 |
| Tacrine | 0.02 ± 0.005 |
Protocol 3: Monoamine Oxidase (MAO) Inhibitor Screening Assay
Introduction: Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes crucial for the metabolism of neurotransmitters like serotonin and dopamine. MAO inhibitors are used to treat depression and neurodegenerative diseases like Parkinson's disease.[12][13] This high-throughput adaptable assay measures the hydrogen peroxide (H₂O₂) produced during the MAO-catalyzed oxidation of a substrate (p-tyramine). The H₂O₂ is detected using a fluorometric probe (e.g., Amplex Red), which in the presence of horseradish peroxidase (HRP), is converted to the highly fluorescent resorufin.[12][13]
Materials and Reagents:
-
Human recombinant MAO-A or MAO-B enzyme.
-
p-Tyramine (MAO substrate).
-
Amplex Red reagent.
-
Horseradish Peroxidase (HRP).
-
Reaction buffer (e.g., Potassium Phosphate, pH 7.4).
-
Clorgyline (MAO-A specific inhibitor) or Selegiline (MAO-B specific inhibitor) as positive controls.
-
Black, flat-bottom 96-well plates.
Procedure:
-
Inhibitor Addition: Add 50 µL of reaction buffer to each well. Add 2 µL of the test compound (nitroindan derivative or positive control) at various concentrations.
-
Enzyme Addition: Add 20 µL of the MAO enzyme solution (MAO-A or MAO-B) to each well.
-
Pre-incubation: Mix and incubate at 37°C for 15 minutes.
-
Reaction Mix Preparation: During the incubation, prepare a reaction mix containing the substrate (p-Tyramine), Amplex Red, and HRP in reaction buffer. Protect this solution from light.
-
Initiate Reaction: Add 30 µL of the reaction mix to each well to start the enzymatic reaction.
-
Fluorescence Measurement: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the fluorescence using a microplate reader with excitation at ~530 nm and emission at ~585 nm.[12]
Data Analysis:
-
Subtract the fluorescence of the blank control from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting % Inhibition against the log of the compound concentration.
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
Introduction: The emergence of multidrug-resistant bacteria necessitates the discovery of new antibiotics.[14] A fundamental assay in antimicrobial screening is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol describes the broth microdilution method.
Materials and Reagents:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Ciprofloxacin or Gentamicin (positive control).
-
Sterile 96-well U-bottom plates.
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).
Procedure:
-
Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. In the first column, add an additional 50 µL of the test compound at 4x the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 50 µL from column 10. Columns 11 and 12 will serve as growth and sterility controls.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard bacterial suspension in MHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay wells.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to wells in columns 1-11. Add 50 µL of sterile MHB to column 12 (sterility control). The well in column 11, containing only broth and bacteria, is the growth control.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the absorbance at 600 nm.
Data Presentation: The results are presented as the MIC value in µg/mL or µM.
Table 3: Example MIC Data for Nitroindan Derivatives
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
|---|---|---|
| NID-001 | 8 | > 64 |
| NID-002 | > 64 | > 64 |
| Ciprofloxacin | 0.5 | 0.015 |
Summary and Path Forward
This application note provides a validated, multi-tiered framework for the initial biological characterization of novel nitroindan derivatives. The results from this screening cascade allow for a comprehensive preliminary assessment of a compound's bioactivity profile.
-
Compounds with potent and selective cytotoxicity (e.g., NID-001 in the example data) can be prioritized for further investigation as potential anticancer agents.
-
Compounds with low cytotoxicity but significant enzyme inhibition (e.g., NID-002 for AChE) warrant further exploration for neurological applications.
-
Compounds exhibiting selective antimicrobial activity (e.g., NID-001 against S. aureus) can be advanced into a dedicated antibacterial discovery pipeline.
By systematically applying these robust and well-controlled assays, researchers can efficiently identify promising lead compounds from a library of novel nitroindan derivatives, accelerating the journey from chemical synthesis to therapeutic development.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel anti-inflammatory drug-like compounds by aligning in silico and in vivo screening: the nitroindazolinone chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. opentrons.com [opentrons.com]
- 7. benchchem.com [benchchem.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. assaygenie.com [assaygenie.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. benthamscience.com [benthamscience.com]
Derivatization of 4-Nitroindan for Biological Evaluation: An Application Note and Protocol Guide
Introduction: The Therapeutic Potential of the Indan Scaffold
The indan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid bicyclic framework provides a well-defined orientation for appended functional groups, facilitating precise interactions with biological targets. The introduction of a nitro group at the 4-position of the indan ring creates 4-nitroindan, a versatile precursor for a diverse array of derivatives. The strong electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of both the aromatic and aliphatic portions of the molecule, opening up multiple avenues for derivatization.[1]
This guide provides a comprehensive overview of synthetic strategies for the derivatization of 4-nitroindan and detailed protocols for the subsequent biological evaluation of the resulting compounds. We will explore two primary pathways: derivatization following the reduction of the nitro group to an amine, and functionalization while retaining the nitro moiety.
Part 1: Synthetic Derivatization Strategies
The derivatization of 4-nitroindan can be broadly categorized into two main approaches, each offering access to a unique chemical space for biological screening. The choice of strategy is dictated by the desired final functionalities and the intended biological application.
Strategy A: Derivatization via 4-Aminoindan Intermediate
The most common and versatile approach to derivatizing 4-nitroindan involves the initial reduction of the nitro group to form 4-aminoindan. This transformation is pivotal as the resulting primary amine is a highly valuable functional handle for a vast range of subsequent reactions.
The reduction of aromatic nitro compounds to their corresponding amines is a well-established and efficient transformation. A variety of reducing agents can be employed, with tin(II) chloride (SnCl₂) in an alcoholic solvent being a common and effective method.
Workflow for Derivatization via 4-Aminoindan:
Caption: Workflow for derivatization of 4-nitroindan via reduction to 4-aminoindan.
Protocol 1: Reduction of 4-Nitroindan to 4-Aminoindan
This protocol details the reduction of the nitro group using tin(II) chloride.
Materials:
-
4-Nitroindan
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (5 M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 4-nitroindan (1 equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (4-5 equivalents) to the suspension.
-
Slowly add concentrated hydrochloric acid and heat the mixture to reflux with stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by adding a 5 M NaOH solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 4-aminoindan.
-
The product can be purified by column chromatography on silica gel if necessary.
Strategy B: Derivatization with Retention of the Nitro Group
While less common, direct derivatization of 4-nitroindan without reduction of the nitro group offers a route to compounds with distinct electronic and structural properties. The nitro group is a strong deactivating group for electrophilic aromatic substitution, making reactions on the aromatic ring challenging. However, the benzylic positions of the indan scaffold are susceptible to radical reactions.
Plausible Derivatization Reactions:
-
Benzylic Bromination: The benzylic C-H bonds are weaker than other aliphatic C-H bonds and can be selectively halogenated using reagents like N-bromosuccinimide (NBS) under radical initiation conditions.[2][3] The resulting benzylic bromide is a versatile intermediate for subsequent nucleophilic substitution reactions.
-
Oxidation of the Benzylic Position: Strong oxidizing agents can oxidize the benzylic position. For instance, oxidation of 4-nitroindan can lead to the formation of 4-nitroindan-1-one.[4] This ketone functionality can then be further derivatized.
Workflow for Derivatization with Nitro Group Retention:
Caption: Proposed workflows for direct derivatization of 4-nitroindan.
Part 2: Biological Evaluation Protocols
The biological evaluation of newly synthesized 4-nitroindan derivatives is crucial to determine their therapeutic potential. Based on the known activities of nitroaromatic compounds and indan-based structures, initial screening often focuses on anticancer and antimicrobial activities.[5][6][7][8]
Anticancer Activity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.[9]
Protocol 2: MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Test compounds (4-nitroindan derivatives) dissolved in DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Table 1: Example Data Presentation for MTT Assay
| Compound | Concentration (µM) | % Cell Viability | IC₅₀ (µM) |
| Derivative 1 | 1 | 95.2 ± 3.1 | 15.4 |
| 10 | 60.7 ± 4.5 | ||
| 25 | 25.1 ± 2.8 | ||
| 50 | 8.9 ± 1.5 | ||
| Derivative 2 | 1 | 98.1 ± 2.5 | 32.8 |
| 10 | 75.3 ± 5.2 | ||
| 25 | 45.6 ± 3.9 | ||
| 50 | 20.4 ± 2.1 |
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[10][11]
Protocol 3: Broth Microdilution for MIC Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Table 2: Example Data Presentation for MIC Assay
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative 1 | 8 | 16 |
| Derivative 2 | >64 | 32 |
| Ciprofloxacin | 0.5 | 0.25 |
Conclusion
The 4-nitroindan scaffold presents a promising starting point for the development of novel therapeutic agents. The derivatization strategies outlined in this guide, coupled with the detailed protocols for biological evaluation, provide a solid framework for researchers to explore the chemical space around this versatile molecule. The primary route through reduction to 4-aminoindan offers extensive possibilities for functionalization, while direct derivatization with retention of the nitro group provides access to compounds with unique properties. Systematic synthesis and screening of these derivatives will undoubtedly contribute to the discovery of new lead compounds in drug development.
References
- 1. 4-Nitroindan | CymitQuimica [cymitquimica.com]
- 2. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4-Nitroindan-1-one | C9H7NO3 | CID 90563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Indane-1,3-Dione: From Synthetic Strategies to Applications [mdpi.com]
Application Note: Quantitative Analysis of 4(5)-Nitroindan Isomers in Complex Mixtures Using HPLC-UV and GC-MS
Abstract & Introduction
4(5)-Nitroindan, an isomeric mixture of 4-nitroindan and 5-nitroindan, is a nitrated aromatic hydrocarbon of interest in pharmaceutical development and environmental analysis, where it may arise as a synthetic intermediate, impurity, or degradation product. Accurate and precise quantification is critical for quality control, safety assessment, and regulatory compliance. This application note presents robust and validated analytical methodologies for the separation and quantification of 4-nitroindan and 5-nitroindan in a mixture.
We provide two distinct, orthogonal protocols: a primary method using High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine analysis and a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced specificity and sensitivity. The protocols are designed for researchers, quality control analysts, and drug development professionals, with detailed explanations of experimental choices and adherence to international validation standards.
Analyte Profile: this compound
Understanding the physicochemical properties of the target analytes is fundamental to developing a robust analytical method.
-
Structure: this compound consists of two positional isomers.
-
Molecular Formula: C₉H₉NO₂[4]
-
Appearance: Solid at room temperature.
-
Melting Point:
-
Solubility: The nitro group and aromatic structure confer solubility in common organic solvents like acetonitrile, methanol, and ethyl acetate. This property is key for sample and standard preparation.
-
Spectroscopic Properties: The nitroaromatic structure contains a strong chromophore, making it highly suitable for UV-Vis spectroscopic detection. The absorption maximum for nitroaromatic compounds typically falls in the range of 240-270 nm.[6][7]
Universal Sample Preparation Strategy
The goal of sample preparation is to extract the analytes from the sample matrix into a clean solution suitable for injection, minimizing interference and protecting the analytical column.[8]
Protocol: Solvent Extraction & Filtration
-
Homogenization: Ensure the bulk sample is homogeneous to guarantee that the analyzed portion is representative.[9] For solid samples, this may involve grinding or milling.
-
Weighing: Accurately weigh a representative amount of the sample (e.g., 10-50 mg) into a volumetric flask (e.g., 10 mL).
-
Dissolution: Add a suitable solvent in which this compound is freely soluble, such as acetonitrile or a methanol/water mixture. The choice of solvent should be compatible with the initial mobile phase of the HPLC method or the solvent used for GC-MS analysis.
-
Extraction: Sonicate the flask for 10-15 minutes to ensure complete dissolution and extraction of the analytes from the matrix.[10]
-
Dilution: Dilute to the mark with the same solvent and mix thoroughly. If necessary, perform serial dilutions to bring the analyte concentration within the calibrated range of the instrument.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or regenerated cellulose) into an autosampler vial to remove any particulate matter.[8] This step is critical to prevent clogging of the HPLC column or GC inlet liner.
Primary Analytical Method: HPLC-UV
High-Performance Liquid Chromatography is the workhorse for the analysis of non-volatile or thermally labile nitroaromatic compounds.[11][12] The method described here leverages reversed-phase chromatography for robust separation of the 4- and 5-nitroindan isomers.
Causality of Method Choices:
-
Column: A Phenyl-Hexyl column is recommended. The phenyl stationary phase provides unique selectivity for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the analyte, which can enhance the separation of positional isomers like 4- and 5-nitroindan compared to a standard C18 column.[13]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water provides a stable baseline and reproducible retention times. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of formic acid can improve peak shape by ensuring a consistent ionic state for any acidic or basic functional groups on co-eluting impurities.[11]
-
Detection Wavelength: Detection at 254 nm is a common choice for aromatic compounds and provides excellent sensitivity for the nitroaromatic chromophore.[11][14]
4.1 HPLC-UV Protocol
| Parameter | Condition |
| Instrument | Alliance HPLC System or equivalent with UV/Vis Detector |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | ~15 minutes |
4.2 Workflow Diagram: HPLC-UV Analysis
Caption: Step-by-step workflow for HPLC-UV analysis of this compound.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides an orthogonal separation mechanism and highly specific detection, making it an ideal technique for confirming the identity and quantity of this compound, especially at trace levels.[15] The relatively low melting point and boiling point of nitroindan isomers suggest they are amenable to GC analysis.[1][5]
Causality of Method Choices:
-
Inlet: Splitless injection is used to maximize the transfer of analyte onto the column, which is crucial for trace-level quantification.
-
Column: A low-polarity HP-5MS column (or equivalent 5% phenyl-methylpolysiloxane) is a general-purpose column that provides good separation for a wide range of semi-volatile organic compounds based on their boiling points and weak interactions with the stationary phase.
-
Oven Program: A temperature ramp allows for the separation of compounds with different volatilities and helps maintain sharp peak shapes.
-
Mass Spectrometry: Electron Impact (EI) ionization is a robust and reproducible method that creates a characteristic fragmentation pattern for compound identification. Selected Ion Monitoring (SIM) mode is used for quantification, where the instrument only monitors specific ions for the target analytes, dramatically increasing sensitivity and reducing noise from matrix interference.[16]
5.1 GC-MS Protocol
| Parameter | Condition |
| Instrument | Agilent 7890A GC with 5975C MS or equivalent |
| Column | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless, 1 µL injection volume |
| Oven Program | Start at 100 °C, hold for 1 min. Ramp at 15 °C/min to 280 °C, hold for 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source | Electron Impact (EI), 70 eV |
| MS Source Temp | 230 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | To be determined by analyzing a standard: Likely molecular ion (m/z 163) and major fragment ions. |
Method Validation (ICH Q2(R2) Framework)
To ensure that the analytical procedures are fit for their intended purpose, validation must be performed according to established guidelines such as those from the International Council for Harmonisation (ICH).[17][18][19] The following parameters are critical.
6.1 Overall Analytical Workflow
Caption: General validated workflow for quantifying this compound.
6.2 Validation Parameters & Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte in the presence of matrix components, impurities, and degradation products.[20] | Peak purity analysis (for HPLC-UV); Mass spectral confirmation (for GC-MS). Baseline separation of isomers. |
| Linearity | To establish a direct proportional relationship between concentration and instrument response over a defined range.[17] | A minimum of 5 concentration levels. Correlation coefficient (R²) ≥ 0.995. |
| Accuracy | To measure the closeness of the test results to the true value, assessed by spike/recovery studies.[20] | Mean recovery between 98.0% and 102.0% for drug substance assay. |
| Precision | To measure the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).[17] | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision (RSD) at this level should meet acceptance criteria. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected, but not necessarily quantified. | Signal-to-Noise ratio ≥ 3. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | The effect on results should be minimal, with RSDs remaining within acceptable limits. |
6.3 Example Validation Data Summary (Hypothetical)
| Parameter | 4-Nitroindan | 5-Nitroindan | Acceptance Criteria |
| Linearity (R²) | 0.9998 | 0.9995 | ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 1 - 100 | - |
| Accuracy (% Recovery) | 100.5% | 99.8% | 98.0 - 102.0% |
| Repeatability (%RSD) | 0.45% | 0.52% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 0.88% | 0.95% | ≤ 2.0% |
| LOQ (µg/mL) | 0.5 | 0.5 | S/N ≥ 10 |
| LOD (µg/mL) | 0.15 | 0.15 | S/N ≥ 3 |
Conclusion
This application note provides two comprehensive, scientifically-grounded methods for the quantification of 4-nitroindan and 5-nitroindan. The primary HPLC-UV method is suitable for routine, high-throughput analysis, offering excellent precision and accuracy. The confirmatory GC-MS method provides orthogonal selectivity and superior sensitivity, making it ideal for impurity identification and trace-level analysis. Both protocols are designed to be validated according to ICH guidelines, ensuring data integrity and regulatory acceptance. By explaining the rationale behind key experimental choices, this guide empowers researchers to implement and adapt these methods for their specific applications.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 4-Nitroindan | C9H9NO2 | CID 253578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Nitroindan | C9H9NO2 | CID 81940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Nitroindan | CymitQuimica [cymitquimica.com]
- 5. 4-NITROINDAN CAS#: 34701-14-9 [m.chemicalbook.com]
- 6. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. agilent.com [agilent.com]
- 9. Sample Preparation – Chemical Analysis - Analytik Jena [analytik-jena.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 12. epa.gov [epa.gov]
- 13. agilent.com [agilent.com]
- 14. waters.com [waters.com]
- 15. Analysis and risk assessment of nitrosamines in sartans using GC-MS and Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. qbdgroup.com [qbdgroup.com]
- 19. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. database.ich.org [database.ich.org]
Application Note & Protocol: A Modern Approach to the Safe Nitration of Aromatic Compounds
Abstract
The nitration of aromatic compounds is a cornerstone of organic synthesis, pivotal in the production of intermediates for pharmaceuticals, dyes, agrochemicals, and explosives.[1][2][3] However, the classic approach, often employing a highly corrosive and strongly oxidizing mixture of concentrated nitric and sulfuric acids ("mixed acid"), is notoriously hazardous.[4][5] These reactions are highly exothermic, posing significant risks of thermal runaway, over-nitration, and the formation of explosive byproducts, especially at scale.[1][4][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on implementing safer experimental setups for aromatic nitration. It moves beyond rudimentary protocols to explain the causality behind experimental choices, grounding them in the principles of Inherently Safer Design (ISD). We will explore traditional batch methods with modern safety enhancements, the transformative potential of continuous flow chemistry, and the use of solid-supported reagents to mitigate risk.
The Inherent Hazards of Aromatic Nitration: A Mechanistic Perspective
The electrophilic aromatic substitution mechanism for nitration typically involves the formation of the highly reactive nitronium ion (NO₂⁺) from nitric acid, catalyzed by a strong acid like sulfuric acid.[1][8][9] This potent electrophile then attacks the electron-rich aromatic ring to form a Wheland intermediate (or σ-complex), which subsequently loses a proton to restore aromaticity and yield the nitroaromatic product.[9][10]
The primary hazards stem from several factors:
-
Extreme Exothermicity: The reaction is highly exothermic, with reaction heats often in the range of -145 ± 70 kJ/mol.[6][11] Without precise temperature control, this can lead to a rapid, uncontrolled temperature and pressure increase, known as a thermal runaway.[4][5][6]
-
Formation of Unstable Byproducts: Over-nitration can lead to the formation of polynitrated compounds, which are often more shock-sensitive and explosive.[4]
-
Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe chemical burns.[5][12][13][14] Nitric acid is also a strong oxidizing agent that can react violently with organic materials.[4][5][14]
-
Generation of Toxic Fumes: The reaction can produce toxic nitrogen dioxide (NO₂) gas.[5]
Embracing Inherently Safer Design (ISD) in Nitration Chemistry
Instead of relying solely on layers of protective equipment and controls, Inherently Safer Design (ISD) aims to eliminate or reduce hazards at their source.[15][16][17][18] The core principles of ISD can be directly applied to the nitration workflow:
-
Minimization (Intensification): Reduce the quantity of hazardous materials present at any given time. Continuous flow reactors are a prime example, where only microliters to milliliters of the reaction mixture are present in the reactor at once, drastically reducing the potential energy of a runaway reaction.[15][16][19][20]
-
Substitution: Replace hazardous substances with safer alternatives. This can involve using solid-supported nitrating agents like bismuth nitrate on silica gel or polymer-supported mixed acids, which are often less corrosive and easier to handle than fuming acids.[15][16][21][22][23] Another approach is using dinitrogen pentoxide in a safer, reusable medium like liquefied 1,1,1,2-tetrafluoroethane.[24]
-
Moderation (Attenuation): Use less hazardous reaction conditions, such as lower temperatures and pressures. The superior heat transfer capabilities of microreactors allow for precise temperature control, preventing hot spots and enabling reactions to be run under milder conditions.[11][15][16]
-
Simplification: Design processes that are less complex and have fewer opportunities for error.[15][16] Flow chemistry setups, once established, can be highly automated, reducing the potential for human error during reagent addition and quenching.
The following diagram illustrates the decision-making process for selecting a nitration method based on ISD principles.
Caption: Decision workflow for selecting a safe nitration methodology.
Experimental Setups and Protocols
Protocol 1: Enhanced Safety Batch Nitration of Benzene
This protocol is for a small-scale, well-characterized reaction. The key is meticulous control over reagent addition and temperature.
Causality: A semi-batch approach, where the nitrating agent is added slowly to the substrate, allows the heat generated to be managed effectively by the cooling system.[6] Using a reaction calorimeter provides real-time data on heat flow, allowing for immediate detection of any deviation from normal operating conditions.[6][25][26]
Equipment:
-
Jacketed glass reactor (250 mL) equipped with a mechanical stirrer, thermocouple, and a pressure-equalizing dropping funnel.
-
Circulating cooling bath.
-
Reaction calorimeter (optional, but highly recommended for scale-up).
-
Quenching vessel (large beaker with ice-water).
Reagents:
-
Benzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
Procedure:
-
Reactor Setup: Assemble the reactor system in a fume hood. Ensure the cooling bath is operational and set to 0-5 °C.
-
Acid Preparation: In the dropping funnel, carefully and slowly add 15 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, while cooling the funnel in an ice bath. Caution: This mixing is exothermic.
-
Charge Reactor: Add 20 mL of benzene to the jacketed reactor. Start the mechanical stirrer and allow the contents to cool to below 10 °C.
-
Nitrating Agent Addition: Begin the dropwise addition of the mixed acid from the dropping funnel to the stirred benzene. Maintain the internal reaction temperature below 50 °C.[1] The addition rate should be controlled such that the temperature can be easily managed by the cooling system.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature for 30-60 minutes. Monitor the reaction by TLC or GC if feasible.
-
Quenching: Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and water with vigorous stirring.[27] This step is highly exothermic and must be done carefully.
-
Work-up:
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, vent frequently! ), and finally with brine (1 x 50 mL).[27]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude nitrobenzene.
-
Protocol 2: Continuous Flow Nitration of a Pyrazole Derivative
Continuous flow chemistry offers superior safety for highly exothermic or potentially unstable reactions by minimizing the reaction volume and providing exceptional heat transfer.[4][11][19][20][28]
Causality: The small internal volume of the microreactor ensures that only a tiny amount of the hazardous reaction mixture is present at any time.[20] The high surface-area-to-volume ratio allows for near-instantaneous heat dissipation, preventing the formation of thermal hotspots and significantly reducing the risk of a runaway reaction.[11] This enables reactions to be run under conditions that would be unsafe in a batch reactor.[19]
Equipment:
-
Continuous flow reactor system (e.g., Vapourtec, Uniqsis) with at least two high-pressure pumps, a T-mixer, and a temperature-controlled reactor coil (e.g., PFA or SiC).
-
Back pressure regulator.
-
Collection vessel containing a quenching solution.
Reagents:
-
3-Methylpyrazole in concentrated sulfuric acid (e.g., 1.2 M solution).
-
Concentrated Nitric Acid (70%).
-
Cold aqueous saturated potassium carbonate solution for quenching.
Procedure:
-
System Preparation: Prime the pumps and lines with the respective solvents/reagents. Set the reactor coil temperature (e.g., 25 °C) and the back pressure regulator (e.g., 5 bar).
-
Reagent Pumping:
-
Pump the solution of 3-methylpyrazole in sulfuric acid through Pump A.
-
Pump the concentrated nitric acid through Pump B.
-
-
Mixing and Reaction: The two streams converge at a T-mixer and enter the heated reactor coil. The reaction occurs within the coil for a defined residence time.
-
Parameter Optimization: Optimize the reaction by varying flow rates (which controls residence time) and stoichiometry. For example, a residence time of 90 minutes might be achieved with specific flow rates to achieve high conversion.[19]
-
In-line Quenching: The output stream from the reactor is directed into a collection vessel containing a stirred, cold solution of aqueous potassium carbonate to neutralize the acid and quench the reaction.[19]
-
Work-up and Isolation: After collection, the product is isolated via standard extraction procedures as described in the batch protocol.
Caption: Experimental workflow for continuous flow nitration.
Protocol 3: Solid-Supported Nitration of Anisole
Using solid-supported reagents is an excellent example of the ISD principle of substitution, replacing highly corrosive mixed acid with a safer, easier-to-handle solid reagent.[21][23]
Causality: Supporting the nitrating agent (e.g., bismuth nitrate) on a solid matrix like silica gel can moderate its reactivity and simplify the work-up.[21] The solid can be easily filtered off, often eliminating the need for hazardous aqueous quenching and extraction steps. This approach aligns with green chemistry principles by minimizing acid waste.[21]
Equipment:
-
Round-bottom flask with a magnetic stirrer.
-
Reflux condenser.
-
Heating mantle.
-
Filtration apparatus (Büchner funnel).
-
Microwave reactor (optional, can accelerate the reaction).[21]
Reagents:
-
Anisole
-
Bismuth (III) nitrate pentahydrate
-
Silica gel
-
Ethanol
Procedure:
-
Reagent Preparation: Prepare the solid-supported reagent by grinding bismuth (III) nitrate with silica gel.
-
Reaction Setup: In a round-bottom flask, dissolve anisole in a suitable solvent (e.g., ethanol).
-
Reagent Addition: Add the solid-supported bismuth nitrate to the solution of the aromatic substrate.
-
Reaction: Stir the mixture at room temperature or with gentle heating. Alternatively, the reaction mixture can be exposed to microwave irradiation to accelerate the process.[21] Monitor the reaction to completion by TLC.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a Büchner funnel to remove the solid support.
-
Wash the solid support with several portions of ethanol.[21]
-
Combine the filtrate and washings.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to afford the purified nitroanisole.[21]
-
Quantitative Data Summary
The choice of method significantly impacts safety parameters, reaction conditions, and outcomes.
| Parameter | Enhanced Safety Batch | Continuous Flow | Solid-Supported |
| Primary Hazard | Thermal Runaway, Reagent Handling | Equipment Failure (Leaks) | Reagent Handling (Solid) |
| Reaction Volume | Milliliters to Liters | Microliters to Milliliters | Milliliters to Liters |
| Heat Transfer | Moderate | Excellent | Moderate |
| Temp. Control | Good (with proper setup) | Excellent (Precise) | Good |
| Typical Temp. | 0 - 50 °C | -20 - 120 °C | 25 - 80 °C |
| Work-up | Hazardous Quench, Extraction | In-line Quench, Extraction | Simple Filtration |
| Waste Stream | High Volume Acidic Waste | Reduced Acidic Waste | Minimal (Solid Waste) |
| Scalability | High Risk | Safer, Linear Scalability | Moderate |
Conclusion
While the nitration of aromatics will always require careful handling and risk assessment, modern methodologies grounded in the principles of Inherently Safer Design offer robust and reliable alternatives to high-risk traditional procedures. Continuous flow chemistry provides unparalleled control over reaction parameters, making it the superior choice for highly exothermic and scalable processes. For laboratory-scale synthesis, solid-supported reagents offer a greener and safer alternative that simplifies handling and work-up. By understanding the causality behind these experimental choices, researchers can select and design protocols that not only achieve the desired chemical transformation but also establish a self-validating system of safety and control.
References
- 1. byjus.com [byjus.com]
- 2. Synthetic Protocols for Aromatic Nitration: A Review [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. vapourtec.com [vapourtec.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eastharbourgroup.com [eastharbourgroup.com]
- 13. lsbindustrial.s3.amazonaws.com [lsbindustrial.s3.amazonaws.com]
- 14. ehs.washington.edu [ehs.washington.edu]
- 15. panaamconsultants.com [panaamconsultants.com]
- 16. nspe.org [nspe.org]
- 17. icheme.org [icheme.org]
- 18. aeasseincludes.assp.org [aeasseincludes.assp.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Continuous Flow Nitrification-Microflu Microfluidics Technology (Changzhou) Co., Ltd. [en.microflutech.com]
- 21. sibran.ru [sibran.ru]
- 22. books.rsc.org [books.rsc.org]
- 23. ijsts.shirazu.ac.ir [ijsts.shirazu.ac.ir]
- 24. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. BJOC - Continuous flow nitration in miniaturized devices [beilstein-journals.org]
Application Notes and Protocols: Leveraging 4-Nitroindan in the Development of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Indan Scaffold and Nitroaromatic Compounds
The indan scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Its rigid, bicyclic framework provides a unique three-dimensional arrangement for appended functional groups, enabling precise interactions with biological targets. Derivatives of indan, particularly 1-indanone, have demonstrated a spectrum of anticancer activities, including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways such as NF-κB.[1][2]
Concurrently, nitroaromatic compounds have a long history in drug discovery, with the nitro group serving as a versatile pharmacophore and a synthetic handle.[3] In the context of oncology, the electron-withdrawing nature of the nitro group can be exploited to enhance the biological activity of a molecule. Furthermore, the nitro group can be readily reduced to an amino group, providing a key reactive site for the synthesis of diverse compound libraries.
This application note outlines a strategic approach to utilizing 4-nitroindan as a starting material for the development of novel anticancer agents. We present a proposed synthetic pathway, detailed experimental protocols for synthesis and biological evaluation, and guidance on data interpretation.
Chemical Properties of 4-Nitroindan
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₂ | [Cymit Quimica] |
| Molecular Weight | 163.17 g/mol | [Cymit Quimica] |
| Appearance | White to light yellow powder | [Ningbo Inno Pharmchem Co., Ltd.] |
| Melting Point | 41-43 °C | [ChemicalBook] |
| Boiling Point | 105-107 °C at 6 mmHg | [ChemicalBook] |
| Synonyms | 4-Nitro-2,3-dihydro-1H-indene | [Cymit Quimica] |
Proposed Synthetic Pathway: From 4-Nitroindan to Bioactive Derivatives
The synthetic strategy hinges on the functionalization of the 4-nitroindan core to introduce moieties known to confer anticancer activity. A plausible and versatile approach involves the reduction of the nitro group to an amine, followed by amide coupling with a carboxylic acid bearing a pharmacologically relevant scaffold, such as a thiazole derivative. Thiazole-containing compounds have shown significant promise as anticancer agents.
Caption: Proposed synthetic workflow from 4-nitroindan to a potential anticancer agent.
Experimental Protocols
Part 1: Synthesis of 4-Aminoindan from 4-Nitroindan
This protocol describes the reduction of the nitro group of 4-nitroindan to form 4-aminoindan, a key intermediate for further derivatization.
Materials:
-
4-Nitroindan
-
Tin(II) chloride dihydrate (SnCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 4-nitroindan (1 equivalent) in ethanol.
-
Add Tin(II) chloride dihydrate (3-4 equivalents) to the suspension.
-
Slowly add concentrated hydrochloric acid with stirring.
-
Heat the reaction mixture to reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium hydroxide until the pH is basic.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 4-aminoindan.
-
The crude product can be purified by column chromatography on silica gel.
Part 2: Synthesis of Indan-Thiazole Amide Derivative
This protocol outlines the coupling of 4-aminoindan with a substituted thiazole carboxylic acid.
Materials:
-
4-Aminoindan (from Part 1)
-
Substituted 2-aminothiazole-4-carboxylic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substituted 2-aminothiazole-4-carboxylic acid (1.1 equivalents) in DMF.
-
Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of 4-aminoindan (1 equivalent) in DMF to the reaction mixture, followed by DIPEA (2.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the final indan-thiazole amide derivative.
Part 3: In Vitro Evaluation of Anticancer Activity
Cell Line Selection and Maintenance:
The choice of cell lines is crucial for evaluating the anticancer potential of the synthesized compounds. A panel of cell lines representing different cancer types is recommended for initial screening.
-
MCF-7: Human breast adenocarcinoma
-
A549: Human lung carcinoma
-
HCT116: Human colon carcinoma
-
PC3: Human prostate cancer
Cells should be cultured in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
Protocol 3.1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]
Materials:
-
Synthesized indan-thiazole amide derivative
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3.2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if the test compound induces cell cycle arrest.[1]
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Data Interpretation and Structure-Activity Relationship (SAR) Insights
The biological data obtained from the assays will provide initial insights into the anticancer potential of the synthesized 4-nitroindan derivatives.
-
MTT Assay: A low IC₅₀ value indicates high cytotoxicity against the cancer cell line. Comparing the IC₅₀ values across different cell lines can reveal selectivity.
-
Cell Cycle Analysis: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M or G0/G1) suggests that the compound may be interfering with cell cycle progression at that checkpoint.
Further synthesis of analogs by modifying the substituents on the thiazole ring or the indan core can help establish a structure-activity relationship (SAR). This will guide the optimization of the lead compound to enhance its potency and selectivity.
Caption: Experimental workflow for synthesis and biological evaluation.
Conclusion
4-Nitroindan represents a valuable and underexplored starting material for the synthesis of novel anticancer agents. The presence of the indan scaffold provides a rigid framework for the presentation of pharmacophoric groups, while the nitro functionality serves as a versatile synthetic handle for diversification. The protocols outlined in this application note provide a robust framework for researchers to synthesize and evaluate new 4-nitroindan derivatives as potential cancer therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Nitroindan
Welcome to the Technical Support Center for the synthesis of 4-Nitroindan. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your product yield.
Introduction
The synthesis of 4-Nitroindan, a valuable building block in medicinal chemistry, presents a significant challenge primarily due to the difficulty in controlling the regioselectivity of the nitration reaction on the indan scaffold. Direct nitration of indan typically yields a mixture of isomers, predominantly the 4- and 5-nitroindan, with the latter often being the major product. This guide will explore strategies to address this core issue, focusing on both the optimization of the direct nitration and alternative synthetic routes that offer greater control and higher yields of the desired 4-isomer.
Part 1: Troubleshooting Guide for Direct Nitration of Indan
Direct nitration of indan is a common starting point, but it is often plagued by low yields of the 4-isomer and the formation of hard-to-separate side products. This section addresses the most common issues encountered during this process.
Issue 1: Low Yield of 4-Nitroindan and Poor Regioselectivity
Q: My direct nitration of indan is producing a low yield of 4-Nitroindan, with the 5-nitro isomer being the major product. How can I improve the regioselectivity?
A: This is the most prevalent challenge in 4-Nitroindan synthesis. The electron-donating nature of the alkyl portion of the indan molecule directs nitration to both the ortho (position 7), meta (positions 4 and 6), and para (position 5) positions relative to the five-membered ring. The 5-position is often favored due to steric and electronic factors. Here are several strategies to enhance the yield of the 4-isomer:
-
Choice of Nitrating Agent and Catalyst:
-
Mixed Acid (HNO₃/H₂SO₄): This is the most common nitrating agent. However, it often leads to poor regioselectivity. To improve the outcome, consider using a solid acid catalyst. A patented method suggests the use of a solid acid catalyst for the nitration of indan compounds, which can influence the isomer ratio.[1] While specific details of the catalyst are proprietary, exploring different solid acids like zeolites or acid-functionalized resins could be a fruitful area for optimization.[2][3][4][5]
-
Alternative Nitrating Agents: Milder nitrating agents can sometimes offer better selectivity. Consider exploring reagents like dinitrogen pentoxide (N₂O₅) or nitronium tetrafluoroborate (NO₂BF₄).
-
-
Reaction Conditions:
-
Temperature Control: Nitration reactions are highly exothermic. Maintaining a low and consistent temperature is crucial to minimize side reactions and improve selectivity. Start with temperatures around 0°C and slowly warm the reaction if necessary.
-
Solvent Effects: The choice of solvent can influence the regioselectivity. Less polar solvents may favor the formation of the 4-isomer in some cases.
-
-
Reaction Workflow Diagram:
Caption: General workflow for the direct nitration of indan.
Issue 2: Difficulty in Separating 4-Nitroindan from 5-Nitroindan
Q: I have a mixture of 4- and 5-Nitroindan. How can I effectively separate them?
A: The separation of these isomers is challenging due to their similar physical properties.
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating isomers. A normal-phase column with a hexane/ethyl acetate or similar solvent system can provide good resolution.
-
Column Chromatography: For larger scale separations, column chromatography with silica gel can be employed. The separation can be tedious and may require careful optimization of the eluent system.
-
Supercritical Fluid Chromatography (SFC): This technique can sometimes offer superior separation of isomers compared to HPLC.[6]
-
-
Fractional Crystallization: This method can be attempted, but it is often less effective due to the similar solubilities of the isomers. It may require multiple recrystallization steps and can lead to significant product loss.
-
Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative that is easier to separate. However, this adds extra steps to the synthesis.
Issue 3: Formation of Dinitrated and Oxidation Byproducts
Q: My reaction is producing significant amounts of dinitrated and tar-like byproducts. What is causing this and how can I prevent it?
A: The formation of these byproducts is usually a result of harsh reaction conditions.
-
Control of Stoichiometry: Use only a slight excess of the nitrating agent (typically 1.05-1.2 equivalents). Using a large excess will significantly increase the formation of dinitrated products.
-
Temperature Management: As mentioned earlier, maintain a low temperature throughout the addition of the nitrating agent and the reaction. Runaway temperatures are a common cause of byproduct formation.
-
Reaction Time: Monitor the reaction closely by TLC or GC. Over-extending the reaction time can lead to the formation of byproducts.
Part 2: Alternative Synthetic Routes for Improved Selectivity
Given the inherent challenges of direct nitration, a more reliable approach to obtaining pure 4-Nitroindan is to start with an indan precursor that is already functionalized at the 4-position.
Route 1: From 4-Bromoindan
This is a promising route as the bromo group can be replaced by a nitro group.
Q: How can I synthesize 4-Nitroindan from 4-Bromoindan?
A: This can be achieved through a nucleophilic aromatic substitution reaction.
-
Step 1: Synthesis of 4-Bromoindan: This can be prepared from indan via electrophilic bromination.
-
Step 2: Nitration of 4-Bromoindan: The bromoindan can then be nitrated. The bromine atom can be displaced by a nitro group using a variety of nitrating agents, potentially with copper catalysis.
Route 2: From 4-Aminoindan
Q: Is it possible to synthesize 4-Nitroindan from 4-Aminoindan?
A: Yes, this is a viable route that involves the oxidation of the amino group.
-
Step 1: Synthesis of 4-Aminoindan: 4-Aminoindan is commercially available or can be synthesized.
-
Step 2: Oxidation of 4-Aminoindan: The amino group can be oxidized to a nitro group using reagents such as trifluoroperacetic acid or Oxone®. This method can be highly selective for the desired product.
Route 3: From 4-Hydroxyindan
Q: Can 4-Hydroxyindan be converted to 4-Nitroindan?
A: This route is also feasible, typically proceeding through a diazonium salt intermediate.
-
Step 1: Synthesis of 4-Hydroxyindan: 4-Hydroxyindan can be prepared from various precursors.[1][2][7][8]
-
Step 2: Conversion to a Diazonium Salt: The hydroxyl group can be converted to an amino group, which is then diazotized.
-
Step 3: Sandmeyer-type Reaction: The diazonium salt can then be reacted with a nitrite source, such as sodium nitrite in the presence of a copper catalyst, to introduce the nitro group.
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to take during the nitration of indan? A1: Nitration reactions are potentially hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be aware that nitrating mixtures are highly corrosive and strong oxidizing agents. The reaction is exothermic, so proper temperature control is essential to prevent runaway reactions.
Q2: How can I monitor the progress of my 4-Nitroindan synthesis? A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) on silica gel plates, using a mobile phase such as a mixture of hexane and ethyl acetate. The spots can be visualized under UV light. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture to determine the ratio of starting material to products and the isomer distribution.
Q3: What are the typical characterization techniques for 4-Nitroindan? A3: The final product should be characterized by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the position of the nitro group.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the nitro group.
-
Melting Point: To assess the purity of the compound.
Q4: Are there any "green" or more environmentally friendly methods for the synthesis of 4-Nitroindan? A4: Research into greener nitration methods is ongoing. The use of solid acid catalysts, as mentioned earlier, is a step in this direction as it can reduce the amount of acidic waste.[2][5] Other approaches being explored include enzymatic nitration and the use of milder, recyclable nitrating agents.[6]
Quantitative Data Summary
| Method | Key Reagents | Typical Challenges | Potential for 4-Isomer Selectivity |
| Direct Nitration | Indan, HNO₃/H₂SO₄ | Poor regioselectivity (mixture of 4- and 5-isomers), formation of byproducts. | Low to Moderate (can be improved with solid acid catalysts). |
| From 4-Bromoindan | 4-Bromoindan, Nitrating Agent (e.g., NaNO₂, Cu catalyst) | Requires synthesis of the starting material. | High |
| From 4-Aminoindan | 4-Aminoindan, Oxidizing Agent (e.g., TFPAA, Oxone®) | Requires synthesis of the starting material; oxidation can sometimes be harsh. | High |
| From 4-Hydroxyindan | 4-Hydroxyindan, NaNO₂, Acid, Cu catalyst | Multi-step process involving a diazonium intermediate. | High |
Experimental Protocol: Direct Nitration of Indan (Illustrative)
This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve indan (1 equivalent) in a suitable solvent (e.g., dichloromethane) and cool the mixture to 0°C in an ice bath.
-
Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) while cooling in an ice bath.
-
Nitration: Add the nitrating mixture dropwise to the solution of indan while maintaining the temperature below 5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor the progress by TLC.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, a mixture of 4- and 5-nitroindan, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Logical Relationship Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. CN113248356A - Industrial production method of 4-hydroxy-1-indanone - Google Patents [patents.google.com]
- 3. WO2021059146A1 - Process for preparing (r)-4-aminoindane and corresponding amides - Google Patents [patents.google.com]
- 4. US11180441B2 - Method for preparing substituted 4-aminoindane derivatives - Google Patents [patents.google.com]
- 5. Ipso nitration in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Hydroxyindan-1-one | 40731-98-4 [amp.chemicalbook.com]
- 8. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]
Technical Support Center: Separating 4- and 5-Nitroindan Isomers
Welcome to the technical support guide for the resolution of 4- and 5-nitroindan regioisomers. This resource is structured to provide researchers, medicinal chemists, and process development scientists with actionable strategies and in-depth troubleshooting advice. The separation of these isomers is a known challenge due to their similar physicochemical properties, a common issue with regioisomers in pharmaceutical development.[1] This guide offers a logic-driven approach to overcoming these separation hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are 4- and 5-nitroindan isomers so difficult to separate?
A1: The primary challenge lies in their structural similarity. As regioisomers, they share the same molecular formula (C₉H₉NO₂) and molecular weight (163.17 g/mol ), differing only in the position of the nitro group on the aromatic ring. This results in nearly identical properties such as polarity, hydrophobicity, and solubility, which are the very properties exploited by common purification techniques like chromatography and crystallization.[1][2]
Q2: What is the best starting point for separating a new mixture of these isomers?
A2: For small-scale separation requiring high purity and accurate quantification, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended starting point. For larger, preparative-scale purification, Normal-Phase Flash Chromatography on silica gel is a practical initial approach. Both methods, however, will likely require significant optimization.
Q3: Can I use fractional crystallization to separate the isomers?
A3: Fractional crystallization is a powerful technique for separating isomers but its success is highly dependent on differences in solubility and crystal lattice energies.[3][4] Given the significant difference in their reported melting points, this method holds promise. However, it may be challenging to achieve high purity in a single crystallization step, often requiring multiple iterations or seeding. It is most effective when one isomer is present in significant excess.
Q4: My HPLC/GC analysis shows only one broad peak. How can I be sure if I have one or both isomers?
A4: A single, broad, or tailing peak is a strong indication of co-elution. To confirm the presence of both isomers, we recommend spiking your sample with certified reference standards of pure 4-nitroindan and 5-nitroindan, if available. An increase in peak height or a change in peak shape upon spiking can confirm the identity of the eluting isomer(s). If standards are unavailable, consider using a higher-resolution analytical technique like GC-MS with soft ionization, which can sometimes produce slightly different fragmentation patterns for isomers.
Physicochemical Properties Comparison
Understanding the subtle differences between the isomers is critical for method development. The difference in melting points is particularly noteworthy and suggests that fractional crystallization could be a viable strategy for bulk purification.[3]
| Property | 4-Nitroindan | 5-Nitroindan | Data Source(s) |
| CAS Number | 34701-14-9 | 7436-07-9 | |
| Molecular Formula | C₉H₉NO₂ | C₉H₉NO₂ | |
| Molecular Weight | 163.17 g/mol | 163.17 g/mol | |
| Melting Point | 43-44 °C | ~95-98 °C (estimated) | |
| Boiling Point | 146-156 °C @ 16 Torr | Not available |
Chromatographic Separation: Troubleshooting Guides
Separating regioisomers often requires moving beyond standard chromatographic conditions.[1] The key is to exploit the minor differences in their dipole moments and steric hindrance around the nitro group.
Guide 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for analytical quantification and small-scale purification due to its high resolving power.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-elution | 1. Mobile Phase Too Strong: Isomers are eluting too quickly. 2. Inappropriate Stationary Phase: The column chemistry does not provide enough selectivity. | 1. Decrease Organic Content: Reduce the percentage of acetonitrile or methanol in your mobile phase in 1-2% increments. 2. Change Selectivity: Switch to a column with a different stationary phase. A phenyl-hexyl or biphenyl phase can offer alternative π-π interactions with the nitroaromatic system, enhancing selectivity compared to standard C18 columns. |
| Broad or Tailing Peaks | 1. Secondary Interactions: Silanol groups on the silica backbone are interacting with the nitro groups. 2. Column Overload: Too much sample has been injected. | 1. Use a Low-Activity Column: Employ a modern, end-capped column with low silanol activity. Alternatively, add a small amount of a competitive agent like 0.1% formic or phosphoric acid to the mobile phase to protonate silanols. 2. Reduce Injection Volume/Concentration: Dilute your sample and reinject. |
| Inconsistent Retention Times | 1. Temperature Fluctuation: Lab temperature changes are affecting viscosity and partitioning. 2. Mobile Phase Composition Drift: Inaccurate mixing or evaporation of a volatile component. | 1. Use a Column Oven: Set the temperature to at least 10°C above ambient (e.g., 35-40°C) for stable chromatography. 2. Prepare Fresh Mobile Phase Daily: Ensure accurate measurements and keep the solvent reservoir covered. Always use a well-maintained HPLC system. |
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). For enhanced selectivity, consider a Phenyl-Hexyl phase.
-
Mobile Phase: Isocratic elution with Acetonitrile (MeCN) and Water.
-
Starting Condition: 50:50 MeCN:Water.
-
Optimization: Adjust the ratio in small increments (e.g., to 48:52 or 52:48) to improve resolution.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5-10 µL.
Guide 2: Gas Chromatography (GC)
GC is an excellent alternative if the isomers are thermally stable. Separation is based on differences in boiling points and interactions with the stationary phase.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | 1. Inlet Discrimination/Degradation: The compound is degrading in the hot injector. 2. Active Sites in Liner/Column: The nitro groups are adsorbing to active sites. | 1. Lower Inlet Temperature: Decrease the injector temperature in 20°C increments. Use a splitless injection for trace analysis to minimize inlet residence time. 2. Use a Deactivated Liner and Column: Ensure you are using a high-quality, deactivated inlet liner and a modern, low-bleed GC column. |
| Poor Resolution | 1. Incorrect Temperature Program: The oven ramp rate is too fast. 2. Wrong Column Polarity: The stationary phase is not selective enough for these isomers. | 1. Slow the Ramp Rate: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min or lower) to increase the time the analytes spend interacting with the stationary phase. 2. Increase Column Polarity: Switch to a more polar column. A "WAX" or a mid-polarity phenyl-type column (e.g., DB-17ms, ZB-35) may provide better selectivity for these isomers than a standard non-polar DB-5ms. |
Method Selection & Troubleshooting Workflow
The choice of method depends on the scale and required purity of the final product. The following diagram outlines a logical workflow for approaching the separation and troubleshooting common issues.
Caption: A workflow diagram for selecting and optimizing a separation method.
Logical Relationships in Method Selection
The inherent properties of the nitroindan isomers dictate the most logical choice of separation technique. This diagram illustrates the relationship between the experimental goal and the recommended methodology.
Caption: Logical relationships between separation goals and techniques.
References
Technical Support Center: Optimizing Regioselective Indan Nitration
Welcome to the technical support center dedicated to the regioselective nitration of indan. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this critical reaction. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of indan nitration and achieve your desired regioselectivity with high yields.
Introduction to Indan Nitration: The Quest for Regioselectivity
The nitration of indan is a fundamental electrophilic aromatic substitution reaction.[1][2] The indan scaffold, consisting of a benzene ring fused to a cyclopentane ring, presents a unique challenge in controlling the position of nitration. The electron-donating nature of the alkyl portion of the cyclopentane ring activates the aromatic ring, primarily directing the incoming nitro group to the ortho and para positions relative to the fusion point. However, achieving high regioselectivity for a specific isomer is often a significant hurdle, with reactions frequently yielding a mixture of products.[3] This guide will provide you with the knowledge and tools to overcome these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the regioselective nitration of indan.
Q1: What is the primary mechanism for the nitration of indan?
A1: The nitration of indan proceeds via an electrophilic aromatic substitution (EAS) mechanism.[4] The reaction is typically initiated by generating the highly reactive nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[5] The electron-rich aromatic ring of the indan molecule then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a weak base, such as the bisulfate ion (HSO₄⁻), abstracts a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated indan product.[4][6]
Q2: Which positions on the indan ring are most susceptible to nitration and why?
A2: The positions most susceptible to nitration on the indan ring are the 4- and 6-positions (ortho and para to the fused cyclopentane ring, respectively). The alkyl group of the cyclopentane ring is electron-donating, which increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. This electron-donating effect is most pronounced at the ortho and para positions, leading to preferential substitution at these sites. Steric hindrance from the cyclopentane ring can influence the ortho/para ratio.
Q3: What are the most common nitrating agents used for indan nitration?
A3: The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1] This mixture generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[5] Other nitrating systems can be employed to achieve different selectivities or under milder conditions, including:
-
Nitric acid in acetic anhydride
-
Fuming nitric acid
-
Metal nitrates in the presence of an acid catalyst[7]
The choice of nitrating agent can significantly impact the regioselectivity and yield of the reaction.
Q4: How can I accurately determine the isomeric ratio of my nitrated indan products?
A4: The isomeric ratio of nitrated indan products can be accurately determined using several analytical techniques:
-
High-Resolution ¹H NMR Spectroscopy: This is a powerful method for quantitative analysis of the crude reaction mixture, allowing for the determination of the regioisomeric ratio without the need for purification, which could alter the original product distribution.[8]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques can separate the isomers, and the relative peak areas can be used to determine their ratios.[9]
-
Mass Spectrometry (MS): While not ideal for distinguishing isomers on its own, when coupled with a separation technique like GC or HPLC, MS can confirm the identity of the nitrated products.
Q5: What are the primary safety concerns when performing nitration reactions?
A5: Nitration reactions are inherently hazardous and require strict safety protocols.[10] Key concerns include:
-
Exothermic Reactions: Nitrations are highly exothermic and can lead to thermal runaway if not properly controlled.[11]
-
Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[12][13]
-
Formation of Explosive Byproducts: The potential for the formation of polynitrated compounds, which can be explosive, exists if the reaction conditions are not carefully controlled.[14] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have an emergency plan in place.[10]
Troubleshooting Guide
This section provides solutions to common problems encountered during the regioselective nitration of indan.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Yield of Nitrated Product | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Product loss during workup and purification. | 1. Monitor reaction progress: Use TLC or GC to ensure the reaction has gone to completion.[15] 2. Control temperature: Maintain a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent to prevent side reactions and decomposition. Nitration reactions are highly exothermic.[16] 3. Optimize workup: Ensure complete precipitation of the product when quenching the reaction with ice water. Use an appropriate solvent for extraction and recrystallization to minimize product loss.[15][17] |
| Poor Regioselectivity (Mixture of Isomers) | 1. Reaction conditions favor the formation of multiple isomers. 2. Steric and electronic effects are not adequately controlled. | 1. Modify the nitrating agent: Milder nitrating agents or the use of a protecting group strategy can sometimes improve regioselectivity. 2. Vary the reaction temperature: Lower temperatures often favor the formation of the para isomer due to kinetic control. 3. Use a catalyst: Zeolite catalysts have been shown to favor the formation of the para isomer in some aromatic nitrations.[18] |
| Formation of Tarry Byproducts | 1. Oxidation of the substrate. 2. Reaction temperature is too high. 3. Concentrated nitrating agent added too quickly. | 1. Use a less harsh nitrating agent: Consider alternatives to the standard mixed acid system if oxidation is a significant issue. 2. Maintain strict temperature control: Use an ice or dry ice/acetone bath to keep the reaction temperature low and stable.[19] 3. Slow, dropwise addition: Add the nitrating agent slowly with vigorous stirring to ensure proper heat dissipation and prevent localized overheating.[20] |
| Difficulty in Product Purification | 1. Presence of multiple isomers with similar polarities. 2. Contamination with unreacted starting material or byproducts. | 1. Chromatography: Column chromatography is often necessary to separate isomers with similar polarities.[21] Consider using pre-packed glass columns for better separation.[9] 2. Recrystallization: Fractional crystallization can sometimes be used to separate isomers based on differences in their solubility.[20] |
Experimental Protocols
Protocol 1: Regioselective Nitration of Indan with a Mixed Acid System
This protocol is designed to favor the formation of the 4-nitroindan isomer through careful control of reaction conditions.
Materials:
-
Indan
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of indan in dichloromethane to 0-5 °C using an ice bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.
-
Slowly add the pre-cooled nitrating mixture dropwise to the indan solution while maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography to separate the isomers.
Visualizing the Process
Reaction Mechanism of Indan Nitration
References
- 1. Nitration- Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration [allen.in]
- 2. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 3. Nitration - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. testbook.com [testbook.com]
- 7. Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts [scirp.org]
- 8. pubs.sciepub.com [pubs.sciepub.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. youtube.com [youtube.com]
- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. ehs.com [ehs.com]
- 14. vapourtec.com [vapourtec.com]
- 15. benchchem.com [benchchem.com]
- 16. Sciencemadness Discussion Board - run away nitrocellulose nitration - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 18. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Control of Dinitroindan Formation in Aromatic Nitration
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Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formation of dinitroindan byproducts during the electrophilic aromatic nitration of indane and its derivatives. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to enhance the selectivity of your synthesis towards the desired mononitroindan product.
Frequently Asked Questions (FAQs)
Q1: What is dinitroindan and why is it a common byproduct in my reaction?
Dinitroindan refers to an indane molecule where two nitro groups (–NO₂) have been added to the aromatic ring. Its formation is a classic example of an over-reaction in electrophilic aromatic substitution (EAS). The initial mononitration reaction introduces a nitro group, which is deactivating. However, if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), a second nitration can occur, leading to the dinitro byproduct. The indane scaffold, particularly if it contains activating substituents, is susceptible to this second addition.
Q2: What are the primary factors that promote the formation of dinitroindan?
The formation of dinitroindan is primarily influenced by several critical reaction parameters:
-
Reaction Temperature: Higher temperatures increase the reaction rate, often non-selectively, providing sufficient energy to overcome the activation barrier for the second nitration.
-
Concentration and Stoichiometry of the Nitrating Agent: Using a large excess of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) increases the concentration of the active electrophile, the nitronium ion (NO₂⁺), driving the reaction towards dinitration.[1][2]
-
Reaction Time: Allowing the reaction to proceed for too long after the complete consumption of the starting material can lead to the slow, undesired conversion of the mononitro product into the dinitro byproduct.
-
Choice of Nitrating System: The reactivity of the nitrating agent is crucial. Strong systems like fuming nitric acid/sulfuric acid are more prone to causing over-reaction than milder alternatives.[3]
Q3: What are the best analytical methods for detecting and quantifying dinitroindan in my crude reaction mixture?
To effectively troubleshoot, you must first accurately quantify the problem. The following methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for accurate quantification. A reversed-phase C18 or Phenyl-hexyl column with a suitable gradient (e.g., water/acetonitrile or water/methanol, often with a modifier like trifluoroacetic acid) can effectively separate the starting material, mononitro isomers, and dinitroindan byproducts.[4][5] A photodiode array (PDA) detector is useful for identifying peaks by their UV-Vis spectra.
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is also highly effective, particularly for thermally stable and volatile indane derivatives.[6]
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid, qualitative reaction monitoring.[7] By spotting the reaction mixture alongside standards of the starting material and purified product, you can visually track the consumption of the former and the appearance of both desired and undesired products. Dinitroindan, being more polar than mononitroindan, will typically have a lower Rf value.
Q4: Is it possible to remove dinitroindan after the reaction is complete?
Yes, but separation can be challenging due to the similar properties of the mono- and dinitrated products. The most effective methods include:
-
Column Chromatography: Flash chromatography using silica gel is the most common laboratory-scale method.[4][7] A carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) is required to resolve the isomers.
-
Recrystallization: If the crude product is solid, fractional recrystallization can be an effective and scalable purification technique.[7] This relies on differences in solubility between the desired product and the dinitro impurity in a specific solvent.
-
Selective Chemical Reduction: In some cases, it may be possible to selectively reduce the more electron-deficient dinitro compound to an amino-nitro derivative, which can then be easily separated by an acid-base extraction.[8][9] This is an advanced technique that requires careful development.
Troubleshooting Guide: Minimizing Dinitroindan Formation
This section provides a systematic approach to diagnosing and solving issues related to excessive dinitroindan formation.
Problem: High levels (>5%) of dinitroindan detected in the crude product.
This is a clear indication that the reaction conditions are not selective for mononitration. Follow this decision-making workflow to identify and rectify the issue.
Caption: Troubleshooting decision tree for dinitroindan formation.
Detailed Troubleshooting Steps & Rationale
-
Issue: The rate of the second nitration is highly temperature-dependent.
-
Solution: Perform the reaction at a lower temperature. A range of -10°C to 0°C is often optimal for controlling the selectivity of aromatic nitrations.
-
Rationale: Electrophilic aromatic substitution is a kinetically controlled process.[10] Lowering the temperature reduces the overall kinetic energy of the system, disproportionately slowing the more difficult second nitration (which has a higher activation energy due to the deactivating effect of the first nitro group) compared to the initial, faster mononitration.
-
Issue: An excess of the nitrating agent drives the reaction towards completion, including the undesired second nitration.
-
Solution: Carefully control the stoichiometry. Use 1.0 to 1.05 equivalents of the nitrating agent relative to the indane substrate. The nitrating agent should be added slowly and dropwise to the solution of the substrate, rather than the other way around.
-
Rationale: By keeping the instantaneous concentration of the nitronium ion (NO₂⁺) low and ensuring it is the limiting reagent, you favor the reaction with the more activated starting material over the deactivated mononitro product. Slow addition prevents localized areas of high concentration that can promote dinitration.
-
Issue: The standard mixed acid system (HNO₃/H₂SO₄) is highly reactive and may not be suitable for sensitive substrates.
-
Solution: Consider using a milder or more selective nitrating agent. The choice depends on the reactivity of your specific indane derivative.
-
Rationale: Different nitrating systems generate the nitronium ion at different effective concentrations and activities. Milder systems provide greater control over the reaction.
Table 1: Comparison of Common Nitrating Systems
| Nitrating System | Relative Reactivity | Typical Conditions | Advantages | Disadvantages |
| HNO₃ / H₂SO₄ | Very High | -10°C to 10°C | Inexpensive, powerful | Low selectivity, harsh, side reactions (oxidation) |
| HNO₃ / Acetic Anhydride | High | 0°C to 25°C | Generates acetyl nitrate in situ | Can be vigorous, potential for acetylation |
| Dinitrogen Pentoxide (N₂O₅) | Moderate to High | 0°C to 20°C | Eco-friendly, can be highly selective[11] | Requires preparation of N₂O₅ |
| Nitronium Tetrafluoroborate (NO₂BF₄) | High | 0°C to 25°C | Pre-formed electrophile, clean reaction | Expensive, moisture-sensitive |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Controlled Mononitration of Indane
This protocol provides a starting point for the selective synthesis of mononitroindan. Note: This is a general guideline and should be adapted based on the specific reactivity of your substrate.
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve the indane substrate (1.0 eq.) in a suitable solvent (e.g., concentrated sulfuric acid or acetic acid) at room temperature.
-
Cooling: Cool the mixture to -5°C using an ice-salt bath.
-
Preparation of Nitrating Mixture: In the dropping funnel, prepare a solution of nitric acid (1.02 eq.) in the same solvent used for the substrate.
-
Slow Addition: Add the nitrating mixture dropwise to the stirred substrate solution over a period of 30-60 minutes, ensuring the internal temperature does not rise above 0°C .
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC every 15-30 minutes. The reaction is complete when the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Work-up: If a precipitate forms, collect it by vacuum filtration. If the product is an oil, extract it with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Caption: General workflow for selective mononitration.
Mechanistic Insight: Selectivity in Indane Nitration
The control over dinitration is fundamentally about managing the kinetics of two competing reactions.
Caption: Competing reaction pathways in indane nitration.
The initial nitration (rate constant k₁) is fast because the indane ring is relatively electron-rich. The resulting mononitroindan is less reactive (deactivated) towards further electrophilic attack. Therefore, the second nitration (rate constant k₂) is significantly slower. Our goal is to choose conditions where k₁ >> k₂ , allowing us to stop the reaction after the formation of the mononitro product is complete but before significant formation of the dinitro product begins.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 9. US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4(5)-Nitroindan
Welcome to the technical support center for the purification of 4(5)-Nitroindan. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges in achieving the desired purity. The nitration of indan typically yields a mixture of 4-nitroindan and 5-nitroindan isomers, along with other potential impurities. This document provides in-depth, field-proven insights into troubleshooting common purification issues and offers detailed protocols to guide your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound sample?
Following the synthesis of this compound via electrophilic nitration of indan, the crude product typically contains a mixture of the desired 4- and 5-nitro isomers. Other common impurities include:
-
Unreacted Indan: The starting material may not have fully reacted.
-
Dinitroindans: Over-nitration can lead to the formation of dinitrated byproducts (e.g., 4,5-dinitroindan, 4,6-dinitroindan).
-
Oxidation Products: The strong acidic and oxidative conditions of nitration can lead to various colored byproducts and tars.[1]
-
Residual Acids: Traces of nitric and sulfuric acid from the reaction must be thoroughly removed during workup.
Q2: Why is it challenging to separate 4-Nitroindan and 5-Nitroindan?
The primary challenge lies in their structural similarity. As constitutional isomers, they have the same molecular weight and similar chemical properties, leading to very close boiling points and similar solubilities in many common solvents. This makes separation by simple distillation or single-solvent recrystallization difficult. Their polarity difference, though slight, is the key property exploited for chromatographic separation.[2]
Q3: What are the primary methods for purifying crude this compound?
The two most effective and widely used methods are:
-
Flash Column Chromatography: This is the most reliable method for separating the 4- and 5-nitro isomers due to their different affinities for the stationary phase.[2][3]
-
Recrystallization: This technique is excellent for removing less soluble or more soluble impurities and can be used to enrich one isomer if a suitable solvent system is found.[4][5][6] Often, a preliminary purification by recrystallization is followed by chromatography for final separation.
Q4: Is this compound stable during purification?
Nitroarenes are generally stable compounds. However, they can be sensitive to certain conditions. For instance, prolonged exposure to the acidic environment of standard silica gel can potentially cause degradation for some sensitive molecules.[7] Additionally, elevated temperatures over long periods, especially in the presence of residual acids or bases, may lead to decomposition or the formation of colored impurities.[8]
Purification Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound, providing potential causes and actionable solutions.
Problem 1: Poor Separation of 4- and 5-Nitroindan Isomers via Column Chromatography
Possible Causes:
-
Inappropriate Solvent System (Mobile Phase): The polarity of the eluent may be too high, causing both isomers to elute together, or too low, resulting in very long retention times and broad peaks.
-
Column Overloading: Applying too much crude material to the column relative to the amount of stationary phase prevents proper separation.
-
Improper Column Packing: Voids or channels in the silica gel bed lead to uneven solvent flow and band broadening, ruining the separation.[9]
-
Flow Rate Too High: A fast flow rate reduces the interaction time between the compounds and the stationary phase, leading to decreased resolution.
Solutions:
-
Optimize the Mobile Phase:
-
Start with a non-polar solvent system and gradually increase polarity. A common starting point for nitroarenes is a mixture of hexanes and ethyl acetate.
-
Use Thin-Layer Chromatography (TLC) to screen various solvent systems first. Aim for Rf values between 0.2 and 0.4 for the two spots, with the largest possible separation (ΔRf). A gradient elution (gradually increasing the polarity of the mobile phase during the run) can often improve separation.[2]
-
-
Reduce Sample Load: A general rule of thumb is to use a mass ratio of stationary phase to crude product of at least 30:1, and preferably 50:1 or higher for difficult separations.
-
Ensure Proper Packing: Use a wet slurry method to pack the column, ensuring a homogenous and compact bed. Gently tap the column during packing to dislodge air bubbles.
-
Control the Flow Rate: Apply gentle air pressure to achieve a steady, controlled flow. Avoid excessively high pressure.
Problem 2: Product "Oils Out" or Fails to Crystallize During Recrystallization
Possible Causes:
-
Inappropriate Solvent Choice: The solvent may be too good a solvent, even when cold, or the compound's melting point may be lower than the boiling point of the solvent, causing it to melt rather than dissolve.[4]
-
Supersaturation: The solution may be supersaturated and require nucleation to begin crystallization.[4]
-
Presence of Impurities: High levels of impurities can inhibit crystal lattice formation, acting as a "protective colloid."[4]
Solutions:
-
Solvent Selection:
-
An ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures.[6] For nitroindans, alcohols (like ethanol or isopropanol) or mixed solvent systems (e.g., ethanol/water, dichloromethane/hexane) are good candidates to screen.[10]
-
If the product oils out, try using a larger volume of solvent or switch to a lower-boiling point solvent.
-
-
Induce Crystallization:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic glass fragments can act as nucleation sites.
-
Seeding: Add a tiny crystal of pure product (if available) to the cooled solution to initiate crystallization.
-
Cooling: Cool the solution slowly first, then place it in an ice bath to maximize crystal formation. Rapid cooling often leads to smaller, less pure crystals.[6]
-
-
Preliminary Purification: If the crude material is very impure or oily, first attempt a quick filtration through a small plug of silica gel to remove baseline impurities and colored tars before attempting recrystallization.
Problem 3: Product is Highly Colored (Dark Brown/Black) After Purification
Possible Causes:
-
Persistent Colored Impurities: Some highly conjugated or polymeric byproducts formed during nitration can be difficult to remove.
-
Degradation on Silica Gel: As mentioned, some compounds can decompose on acidic silica, forming colored products.
-
Air Oxidation: Some minor impurities may be susceptible to air oxidation, especially at elevated temperatures.[11][12]
Solutions:
-
Activated Charcoal Treatment: Before the hot filtration step in recrystallization, add a small amount (1-2% by weight) of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb many colored impurities. Filter the hot solution through a fluted filter paper or a pad of Celite to remove the charcoal.
-
Use Neutralized Silica: If degradation on the column is suspected, you can use silica gel that has been pre-treated with a base like triethylamine. This is done by adding ~1% triethylamine to the eluent.[7] Alternatively, using a different stationary phase like neutral alumina might be beneficial.
-
Work Under Inert Atmosphere: While not typically necessary for nitroindans, if oxidation is a suspected issue, performing purification steps under a nitrogen or argon atmosphere can help.
Experimental Protocols & Data
Data Presentation
The successful separation of 4- and 5-nitroindan relies on exploiting their subtle differences in physical properties.
| Property Comparison: 4-Nitroindan vs. 5-Nitroindan | | :--- | :--- | :--- | | Property | 4-Nitroindan | 5-Nitroindan | | Molecular Formula | C₉H₉NO₂ | C₉H₉NO₂ | | Molecular Weight | 163.17 g/mol | 163.17 g/mol | | General Polarity | Generally considered slightly more polar due to dipole moment | Generally considered slightly less polar | | Elution Order | Typically elutes after 5-nitroindan on normal-phase chromatography | Typically elutes before 4-nitroindan on normal-phase chromatography |
Note: The relative polarity and elution order can be influenced by the specific solvent system used.
Protocol 1: Flash Column Chromatography for Isomer Separation
This protocol provides a robust method for separating 4-nitroindan and 5-nitroindan.
Methodology:
-
TLC Analysis: Prepare a dilute solution of your crude this compound. Spot it on a silica TLC plate and develop it in a solvent system of 10% Ethyl Acetate in Hexanes. Visualize under UV light. You should see two distinct spots. The upper spot is likely 5-nitroindan, and the lower spot 4-nitroindan.
-
Column Preparation: Select a column of appropriate size. As a guideline, for 1 gram of crude material, use a column with a diameter of ~2.5 cm and fill it with ~40-50 grams of silica gel (230-400 mesh).
-
Packing the Column:
-
Add a small plug of cotton or glass wool to the bottom of the column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in your starting eluent (e.g., 5% Ethyl Acetate in Hexanes).
-
Pour the slurry into the column and use gentle air pressure to pack it down, ensuring a flat, stable bed free of cracks or air bubbles. Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of dichloromethane or your eluent.
-
Alternatively, for better resolution, use a "dry loading" method: dissolve the crude product in a suitable solvent (e.g., acetone), add a small amount of silica gel, and evaporate the solvent under reduced pressure. This results in the crude product being adsorbed onto the silica. Carefully add this silica powder to the top of the column.
-
-
Elution:
-
Begin eluting with a low-polarity solvent (e.g., 5% Ethyl Acetate/Hexanes).
-
Collect fractions continuously in test tubes or vials.
-
Monitor the separation by spotting fractions on a TLC plate alongside your crude starting material.
-
If separation is slow, you can gradually increase the eluent polarity (e.g., to 7%, then 10% Ethyl Acetate/Hexanes) to speed up elution of the more polar isomer.
-
-
Isolation: Combine the fractions containing each pure isomer (as determined by TLC). Evaporate the solvent using a rotary evaporator to yield the purified products.
Protocol 2: High-Purity Recrystallization
This protocol is effective for removing baseline impurities and can be used to enrich one isomer from the mixture.
Methodology:
-
Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of a test solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all even when heated, the solvent is unsuitable. The ideal solvent will dissolve the solid when heated but allow it to crystallize upon cooling.[6][13]
-
Dissolution: Place the crude this compound (e.g., 1 gram) in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent (e.g., hot ethanol) in portions until the solid just dissolves. Using the absolute minimum volume of hot solvent is critical for maximizing yield.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities (or if you added charcoal for decolorization), perform a hot gravity filtration. Keep the solution, funnel, and receiving flask hot to prevent premature crystallization.[4]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6] Once at room temperature, you can place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor which contains the soluble impurities.[6]
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven at a temperature well below their melting point.
Visual Workflows
General Purification Workflow
The following diagram illustrates the typical decision-making process for purifying crude this compound.
Caption: Logical workflow for the purification of this compound.
Troubleshooting Recrystallization Failure
This diagram provides a decision tree for when your product fails to crystallize properly.
Caption: Troubleshooting decision tree for recrystallization problems.
References
- 1. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. mdpi.com [mdpi.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. mt.com [mt.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Identifying Impurities in Crude 4-Nitroindan by NMR
Welcome to the technical support center for the analysis of 4-nitroindan. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret Nuclear Magnetic Resonance (NMR) spectra for the identification and quantification of impurities in crude 4-nitroindan samples. As a powerful, non-destructive analytical technique, NMR spectroscopy provides detailed structural information, making it an invaluable tool for impurity profiling in pharmaceutical development.[1][2][3] This guide will provide practical, in-depth answers to common questions encountered during the NMR analysis of 4-nitroindan.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
What are the expected ¹H and ¹³C NMR chemical shifts for pure 4-nitroindan?
Understanding the NMR spectrum of the pure active pharmaceutical ingredient (API) is the first critical step in identifying unknown signals from impurities. The chemical environment of each proton and carbon atom in the 4-nitroindan molecule dictates its specific resonance frequency.[4][5]
¹H NMR of 4-Nitroindan:
The proton NMR spectrum of 4-nitroindan will exhibit characteristic signals for the aromatic and aliphatic protons. The electron-withdrawing nitro group significantly influences the chemical shifts of the adjacent aromatic protons, causing them to appear further downfield.
-
Aromatic Protons: The three aromatic protons will appear as a complex multiplet system due to spin-spin coupling. The proton ortho to the nitro group (H5) is expected to be the most downfield, followed by the proton para to the nitro group (H7), and finally the proton meta to the nitro group (H6).
-
Aliphatic Protons: The protons on the five-membered ring will also show distinct signals. The benzylic protons (H1 and H3) will be deshielded by the aromatic ring and will likely appear as triplets. The central methylene protons (H2) will be the most upfield and will likely appear as a pentet.
¹³C NMR of 4-Nitroindan:
The carbon NMR spectrum provides complementary information. Key signals to note are:
-
Aromatic Carbons: The carbon attached to the nitro group (C4) will be significantly downfield. The other aromatic carbons will have distinct chemical shifts influenced by their position relative to the nitro group and the fused ring.
-
Aliphatic Carbons: The benzylic carbons (C1 and C3) will be downfield compared to the central methylene carbon (C2).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Nitroindan
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H1, H3 | ~3.1-3.3 (t) | C1, C3: ~30-35 |
| H2 | ~2.1-2.3 (p) | C2: ~25-30 |
| H5 | ~8.0-8.2 (d) | C4: ~145-150 |
| H6 | ~7.3-7.5 (t) | C5: ~120-125 |
| H7 | ~7.6-7.8 (d) | C6: ~125-130 |
| C7: ~128-133 | ||
| C3a: ~140-145 | ||
| C7a: ~150-155 |
Note: These are approximate values and can vary depending on the solvent and instrument used. It is always recommended to run a spectrum of a pure, characterized standard for comparison.
What are the most common impurities I should expect to see in a crude 4-nitroindan sample?
Impurities in a crude sample can originate from starting materials, byproducts of the synthesis, or degradation products. The synthesis of 4-nitroindan typically involves the nitration of indan.[6] Therefore, common impurities are likely to be:
-
Unreacted Indan: The starting material may not have fully reacted.
-
Isomeric Nitroindans: Nitration of indan can also lead to the formation of 5-nitroindan and 6-nitroindan as byproducts.[7][8]
-
Dinitroindans: Over-nitration can result in the formation of dinitroindan isomers.
-
Residual Solvents: Solvents used in the reaction and workup (e.g., sulfuric acid, nitric acid, dichloromethane, ethyl acetate) may be present.
-
Oxidation Products: The nitration process can sometimes lead to the formation of oxidation byproducts.
Table 2: Potential Impurities in Crude 4-Nitroindan and their Diagnostic NMR Signals
| Impurity | Potential Origin | Key Diagnostic ¹H NMR Signals (ppm) |
| Indan | Unreacted Starting Material | Aromatic protons around 7.1-7.3 ppm; Aliphatic protons similar to 4-nitroindan but slightly more upfield. |
| 5-Nitroindan | Isomeric Byproduct | Aromatic protons will show a different splitting pattern and chemical shifts compared to 4-nitroindan. |
| 6-Nitroindan | Isomeric Byproduct | Aromatic protons will show a different splitting pattern and chemical shifts compared to 4-nitroindan. |
| Dinitroindans | Over-nitration Byproduct | Fewer aromatic proton signals with potentially larger downfield shifts. |
| Residual Solvents | Reaction/Workup | Characteristic sharp singlets (e.g., Dichloromethane: ~5.3 ppm, Ethyl Acetate: ~2.0 & 4.1 ppm). |
How do I prepare my crude 4-nitroindan sample for NMR analysis to ensure I can detect low-level impurities?
Proper sample preparation is crucial for obtaining high-quality NMR spectra and accurately identifying and quantifying impurities.[9][10][11]
Workflow for NMR Sample Preparation:
Caption: Workflow for preparing a crude 4-nitroindan sample for NMR analysis.
Key Considerations for Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which your crude 4-nitroindan is fully soluble.[12] Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The solvent peak should not overlap with signals of interest.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg may be necessary.[11]
-
Internal Standard for Quantification (qNMR): If you need to quantify the impurities, add a known amount of an internal standard. The standard should have a simple spectrum with peaks that do not overlap with your sample's signals. Maleic acid or 1,4-dinitrobenzene are potential standards.[13]
-
Filtration: If the sample does not fully dissolve, filter the solution through a small plug of cotton or a syringe filter to remove any particulate matter, which can degrade the spectral quality.[11]
My ¹H NMR spectrum is very complex. How can I definitively identify the impurity signals?
When dealing with a complex mixture, a simple ¹H NMR spectrum may not be sufficient. Advanced NMR techniques can help to resolve overlapping signals and confirm the structures of impurities.
Troubleshooting Complex Spectra:
-
Run a ¹³C NMR Spectrum: This will provide information about the carbon skeleton of the impurities and can help to distinguish between isomers.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, helping to piece together spin systems within a molecule. This is invaluable for identifying the connectivity of protons in both 4-nitroindan and any impurities.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. This can help to assign both the ¹H and ¹³C signals of impurities.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing information about the connectivity of different parts of a molecule.
-
Caption: A logical workflow for identifying impurities from complex NMR spectra.
How can I use NMR to quantify the impurities in my crude 4-nitroindan sample?
Quantitative NMR (qNMR) is a powerful technique for determining the purity of a sample and quantifying impurities without the need for a reference standard of the impurity itself.[13][14][15] The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[14]
Step-by-Step Protocol for qNMR:
-
Prepare the Sample: Accurately weigh the crude 4-nitroindan sample and a suitable internal standard of known purity into the same vial.[13]
-
Dissolve: Dissolve the mixture in a known volume of a deuterated solvent.
-
Acquire the ¹H NMR Spectrum: Use acquisition parameters that ensure full relaxation of all protons. This typically involves a longer relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton in the sample.
-
Process the Data: Carefully phase and baseline correct the spectrum.
-
Integrate: Integrate a well-resolved signal for the 4-nitroindan, a signal for each impurity, and a signal for the internal standard.
-
Calculate the Concentration: Use the following formula to calculate the amount of each component:
Amount (X) = [Integral (X) / # Protons (X)] * [Mol. Wt. (X) / Mol. Wt. (Std)] * [Amount (Std) / (Integral (Std) / # Protons (Std))]
Table 3: Key Parameters for Accurate qNMR
| Parameter | Recommendation | Reasoning |
| Relaxation Delay (D1) | ≥ 5 x T₁ (longest) | Ensures complete relaxation of all protons for accurate integration. |
| Pulse Angle | 90° | Maximizes signal intensity. |
| Number of Scans | Sufficient for good signal-to-noise (>16) | Improves the accuracy of integration. |
| Internal Standard | High purity, stable, non-reactive, sharp signals | Provides an accurate reference for quantification. |
References
- 1. toref-standards.com [toref-standards.com]
- 2. veeprho.com [veeprho.com]
- 3. azooptics.com [azooptics.com]
- 4. compoundchem.com [compoundchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. testbook.com [testbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. organomation.com [organomation.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 13. enovatia.com [enovatia.com]
- 14. emerypharma.com [emerypharma.com]
- 15. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
Challenges in the scale-up synthesis of 5-Nitroindan
Welcome to the technical support hub for the synthesis of 5-Nitroindan. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important chemical intermediate. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions to support your experimental work.
I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles
This section addresses specific issues that may arise during the synthesis of 5-Nitroindan, providing insights into their root causes and offering actionable solutions.
Problem 1: Low Yield of 5-Nitroindan
Symptoms:
-
The isolated yield of the final product is significantly lower than expected based on literature precedents or small-scale trials.
-
Large amounts of unreacted indan are recovered.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Inadequate Nitrating Agent Activity | The nitrating mixture (e.g., nitric acid/sulfuric acid) may not be sufficiently potent to drive the reaction to completion, especially if the reagents have degraded over time. | Ensure the use of fresh, high-purity nitric and sulfuric acids. For scale-up, consider alternative nitrating agents such as urea nitrate-sulfuric acid or metal nitrates supported on silica gel, which can offer milder and more controlled nitration.[1][2] |
| Poor Temperature Control | The nitration of indan is an exothermic reaction. If the temperature is not carefully controlled, side reactions can occur, consuming the starting material and reducing the yield of the desired product. | Implement a robust cooling system to maintain the reaction temperature within the optimal range (typically 0-10 °C). For larger batches, consider a jacketed reactor with a reliable chilling unit. |
| Insufficient Reaction Time | The reaction may not have been allowed to proceed to completion. | Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][4] Continue the reaction until the starting material is consumed. |
| Suboptimal Work-up Procedure | Product may be lost during the aqueous work-up and extraction phases. | Carefully optimize the extraction solvent and the number of extractions. Ensure the pH of the aqueous phase is appropriately adjusted to minimize the solubility of the product. |
Problem 2: Formation of Isomeric Impurities (e.g., 4-Nitroindan and 6-Nitroindan)
Symptoms:
-
¹H NMR or HPLC analysis reveals the presence of multiple nitro-substituted indan isomers in the crude product.[5]
-
Difficulty in purifying the final product to the desired specification.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Harsh Reaction Conditions | High reaction temperatures or highly acidic conditions can lead to a loss of regioselectivity in the electrophilic aromatic substitution reaction. | Maintain strict temperature control throughout the addition of the nitrating agent. Consider using a milder nitrating system, such as nitric acid in acetic anhydride, which can favor the formation of the 5-nitro isomer. |
| Incorrect Order of Reagent Addition | The way in which the reagents are mixed can influence the reaction pathway and the resulting isomer distribution. | A common and effective method is the dropwise addition of the nitrating agent to a solution of indan in the acid medium. This helps to maintain a low concentration of the reactive nitronium ion and can improve regioselectivity. |
| Inadequate Mixing | Poor agitation in a large reactor can lead to localized "hot spots" and areas of high reagent concentration, promoting the formation of undesired isomers. | Ensure efficient stirring throughout the reaction. For scale-up, use a reactor equipped with a powerful overhead stirrer and baffles to promote thorough mixing. |
Problem 3: Product Darkening and Decomposition
Symptoms:
-
The crude or purified product is a dark oil or solid, rather than the expected pale yellow crystalline material.[6]
-
Evidence of degradation upon standing or during purification.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Over-Nitration/Oxidation | The presence of excess nitrating agent or overly harsh conditions can lead to the formation of dinitro or other oxidized byproducts, which are often highly colored. | Use a stoichiometric amount of the nitrating agent. The reaction should be carefully monitored and quenched as soon as the starting material is consumed. |
| Thermal Instability | Nitroaromatic compounds can be thermally sensitive and may decompose at elevated temperatures, especially in the presence of impurities.[7][8][9][10] | Avoid excessive heat during the work-up and purification steps. If distillation is used for purification, it should be performed under reduced pressure to lower the boiling point. Recrystallization from a suitable solvent at a moderate temperature is often a safer and more effective purification method.[11] |
| Residual Acid | Traces of strong acid from the nitrating mixture can catalyze decomposition of the product. | Thoroughly wash the crude product with water and a dilute base (e.g., sodium bicarbonate solution) to remove all residual acid before further purification. |
II. Frequently Asked Questions (FAQs)
Synthesis & Reaction Conditions
Q1: What is the most common method for the synthesis of 5-Nitroindan?
The most prevalent method is the direct nitration of indan using a mixture of concentrated nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction is typically carried out at low temperatures (0-10 °C) to control the exotherm and improve regioselectivity.
Q2: Are there alternative, milder nitrating agents that can be used?
Yes, for researchers looking to avoid the harsh conditions of mixed acid nitration, several alternatives exist. These include:
-
Nitric acid in acetic anhydride: This system generates acetyl nitrate in situ, which is a less aggressive nitrating agent.
-
Metal nitrates on a solid support: Reagents like bismuth nitrate or cerium ammonium nitrate adsorbed onto silica gel can provide a milder and more selective nitration.[1]
-
Trifluoroacetyl nitrate: This can be generated from ammonium tetramethylnitrate and trifluoroacetic anhydride and has been used for the nitration of various aromatic compounds under non-acidic conditions.[12]
Q3: How can I monitor the progress of the nitration reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the non-polar indan starting material from the more polar 5-Nitroindan product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[13]
Purification
Q4: What is the best way to purify crude 5-Nitroindan on a large scale?
For scale-up purification, a combination of techniques is often most effective:
-
Aqueous Work-up: Thoroughly wash the crude product to remove residual acids and water-soluble impurities.
-
Column Chromatography: This is highly effective for removing isomeric impurities and other byproducts.[14] A silica gel column with a gradient elution of hexane and ethyl acetate is a common choice.
-
Recrystallization: This is an excellent final step to obtain high-purity crystalline 5-Nitroindan.[11] Suitable solvents for recrystallization include ethanol, methanol, or a mixture of hexane and ethyl acetate.
Q5: My purified 5-Nitroindan is an oil, but the literature reports it as a solid. What should I do?
This is a common issue that can be caused by the presence of impurities that depress the melting point. Further purification, such as a second recrystallization or another pass through a chromatography column, is recommended. Seeding the oil with a small crystal of pure 5-Nitroindan can sometimes induce crystallization.
Safety Considerations
Q6: What are the primary safety concerns when working with the nitration of indan?
The nitration of aromatic compounds is a potentially hazardous procedure. Key safety considerations include:
-
Exothermic Reaction: The reaction generates a significant amount of heat and must be adequately cooled to prevent a runaway reaction.
-
Strong Acids: Concentrated nitric and sulfuric acids are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Thermal Stability of Nitro Compounds: Nitroaromatic compounds can be thermally unstable and may decompose exothermically.[7][8][9][10] Avoid exposure to high temperatures.
-
Proper Quenching: The reaction should be carefully quenched by pouring it onto ice to dissipate heat and dilute the strong acids.
III. Experimental Protocols & Data
Protocol 1: Synthesis of 5-Nitroindan
Materials:
-
Indan
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add indan to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the indan solution over 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Nitroindan.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude 5-Nitroindan
-
Silica Gel (60-120 mesh)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude 5-Nitroindan in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure 5-Nitroindan.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
IV. Visualized Workflows
Diagram 1: Overall Synthesis and Purification Workflow
Caption: Workflow for 5-Nitroindan synthesis and purification.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low product yield.
V. References
-
Tsang, W. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.
-
Organic Syntheses Procedure. (n.d.). 5-nitroindazole.
-
ACS Publications. (n.d.). Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities | Organic Process Research & Development.
-
ChemicalBook. (n.d.). 5-nitroindazole synthesis.
-
OAKTrust. (n.d.). Thermal Hazard Analysis of Nitroaromatic Compounds.
-
ChemicalBook. (n.d.). 5-Nitroindole synthesis.
-
DTIC. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.
-
PubMed Central. (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity.
-
ResearchGate. (n.d.). investigation of thermal stability of some nitroaromatic derivatives by dsc.
-
NIH. (n.d.). Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase.
-
Benchchem. (n.d.). A Comparative Analysis of Nitrating Agents for Indole Functionalization: A Guide for Researchers.
-
World Pharma Today. (2025). The Chemistry of 5-Nitroindazole: Synthesis and Applications Explored.
-
World Pharma Today. (n.d.). The Chemistry and Applications of 5-Nitroindole for Industrial Synthesis.
-
World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production.
-
ResearchGate. (n.d.). Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26.
-
Uk-cpi.com. (2025). 6 key challenges when scaling up sustainable chemical processes.
-
CDH Fine Chemical. (n.d.). 5-Nitro Indole for Synthesis | 6146-52-7.
-
ChemicalBook. (n.d.). 5-Nitroindole(6146-52-7)MSDS Melting Point Boiling Density Storage Transport.
-
eqipped. (n.d.). 5-Nitro Indole for Synthesis.
-
Benchchem. (n.d.). Purity Assessment of Synthesized 5-Nitrovanillin: A Comparative HPLC Guide.
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
-
Benchchem. (n.d.). A Researcher's Guide to Assessing the Purity of Synthesized 6-Nitroindoline-2-carboxylic Acid.
-
Quora. (2018). What are the other nitrating mixtures other than sulphuric acid & nitric acid?
-
ResearchGate. (2025). Environmentally benign synthesis of aromatic nitro compounds using silica supported inorganic nitrates.
-
ChemicalBook. (2025). 5-Nitroindole - Safety Data Sheet.
-
ChemicalBook. (2025). 5-Nitroindoline - Safety Data Sheet.
-
PubMed. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity.
-
Acta Chimica Asiana. (2021). Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor.
-
ResearchGate. (2025). Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents | Request PDF.
-
Google Patents. (n.d.). US7737308B1 - Methods for nitrating compounds.
-
ResearchGate. (2025). Direct nitration of five membered heterocycles.
-
Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
-
Benchchem. (n.d.). A Researcher's Guide to Assessing the Purity of 5-Bromoindole from Various Suppliers.
-
Reddit. (2025). Having trouble figuring the synthesis of 2-ethoxy-5-nitroaniline : r/chemhelp.
-
PubMed Central. (2025). Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide.
-
Benchchem. (n.d.). A Researcher's Guide to Confirming the Purity of 5-Chloro-2-nitrodiphenylamine-钩C₆.
-
Benchchem. (n.d.). An In-Depth Technical Guide to the Purification of 5-Methylindolizine.
-
Benchchem. (n.d.). purification techniques for indole-5,6-quinone from complex mixtures.
-
MDPI. (2020). Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug | Notes.
References
- 1. researchgate.net [researchgate.net]
- 2. US7737308B1 - Methods for nitrating compounds - Google Patents [patents.google.com]
- 3. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 4. 5-Nitroindole synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. pubs.acs.org [pubs.acs.org]
- 9. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions in the Nitration of Indan
Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) for managing the highly exothermic nitration of indan. The content is structured to address specific challenges you may encounter, ensuring both scientific integrity and practical, field-proven insights for your experiments.
Introduction: The Energetic Landscape of Indan Nitration
The nitration of indan is a classic example of electrophilic aromatic substitution, a cornerstone of synthetic organic chemistry. This reaction, while fundamental, presents significant safety and selectivity challenges due to its exothermic nature. A mixture of concentrated nitric and sulfuric acids generates the highly reactive nitronium ion (NO₂⁺), the electrophile that attacks the aromatic ring of indan. The formation of this ion and its subsequent reaction with the substrate release a substantial amount of heat. Without meticulous temperature control, this can lead to a dangerous "runaway reaction," characterized by a rapid, uncontrolled increase in temperature and pressure, potentially resulting in violent decomposition or explosion.
Effective management of this exotherm is paramount not only for safety but also for achieving desired product yields and regioselectivity. Elevated temperatures can lead to the formation of polynitrated byproducts and oxidation of the starting material, complicating purification and reducing the yield of the target 4-nitroindan and 5-nitroindan isomers.
This guide is designed to equip you with the knowledge to anticipate, diagnose, and resolve common issues associated with the exothermic nitration of indan, ensuring safe, efficient, and reproducible results.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving specific issues encountered during the nitration of indan.
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
Question: My reaction temperature is escalating rapidly and is unresponsive to my cooling bath. What immediate actions should I take, and what are the underlying causes?
Answer: A runaway reaction is a critical safety event requiring immediate and decisive action.
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of the nitrating mixture. This is the most critical step to halt the generation of more heat.
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity. If using an ice bath, add more ice and salt to lower the temperature further.
-
Maintain Agitation: Proper agitation is crucial for heat dissipation and preventing localized hot spots. Do not stop the stirrer unless it has failed. Restarting a failed agitator could suddenly mix accumulated reactants and trigger a violent exotherm.
-
Emergency Quench (Last Resort): If the temperature continues to climb uncontrollably, prepare for an emergency quench. This involves cautiously pouring the reaction mixture into a large volume of crushed ice or ice-water with vigorous stirring. Caution: The dilution of concentrated sulfuric acid is itself a highly exothermic process. This action should only be taken as a final measure in accordance with your laboratory's established emergency protocols.
-
Alert and Evacuate: Inform your supervisor immediately and follow all laboratory emergency procedures, which may include evacuating the area.
Potential Causes and Preventative Measures:
| Cause | Preventative Measure |
| Inadequate Cooling | Ensure the cooling bath has sufficient capacity for the scale of the reaction and is at the appropriate temperature (e.g., an ice-salt bath to achieve temperatures below 0°C). |
| Rapid Addition of Nitrating Agent | Add the nitrating mixture dropwise with continuous monitoring of the internal reaction temperature. A slow addition rate is crucial for allowing the cooling system to dissipate the generated heat. |
| Poor Agitation | Use a properly sized stir bar or overhead stirrer to ensure vigorous and efficient mixing. This prevents the formation of localized "hot spots" where reactant concentrations are high. |
| Incorrect Reagent Concentration/Ratio | Use the correct, verified concentrations of nitric and sulfuric acids. An improper ratio can increase the reaction's speed and exothermicity. A typical ratio of sulfuric to nitric acid is between 1:1 and 2:1. |
| Accumulation of Unreacted Reagents | If the initial reaction temperature is too low, the nitrating agent can accumulate without reacting. A subsequent small temperature increase can then initiate a delayed and dangerously rapid reaction. Start the addition at a temperature that allows for a controlled reaction rate. |
Troubleshooting Flowchart for Thermal Runaway
Caption: Decision workflow for managing a thermal runaway event.
Issue 2: Low Yield of Nitroindan
Question: My reaction has resulted in a disappointingly low yield of the desired nitroindan isomers. What are the likely causes?
Answer: Low yields can stem from several factors, from incomplete reaction to product loss during workup.
Potential Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Reaction | The reaction time may have been too short or the temperature too low. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring the exotherm. |
| Oxidation of Starting Material | The appearance of a dark brown or black reaction mixture and/or the evolution of brown fumes (NOx) suggests oxidation. This is often caused by temperatures being too high. Maintain a consistently low reaction temperature, ideally between -5°C and 5°C. |
| Product Loss During Workup | Nitroindan may have some solubility in the acidic aqueous phase after quenching. If a solid does not precipitate upon pouring the reaction mixture onto ice, neutralization of the acidic solution with a base (e.g., sodium bicarbonate) or extraction with a suitable organic solvent (e.g., dichloromethane) may be necessary. |
| Formation of Polynitrated Byproducts | If the reaction temperature is too high or the reaction time is too long, dinitration can occur, reducing the yield of the desired mono-nitrated product. Adhere to recommended temperature limits and monitor the reaction by TLC to quench it upon consumption of the starting material. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the exothermic nature of the nitration of indan? A1: The exothermicity arises from two main sources. First, the reaction between concentrated sulfuric acid and nitric acid to form the highly electrophilic nitronium ion (NO₂⁺) is itself an exothermic acid-base reaction. Second, the subsequent electrophilic attack of the nitronium ion on the electron-rich aromatic ring of indan to form a resonance-stabilized carbocation (the sigma complex or arenium ion) is also a highly favorable and heat-releasing step.
Electrophile Generation and Aromatic Attack
Caption: Key exothermic steps in the nitration of indan.
Q2: What is the optimal temperature range for the nitration of indan? A2: The ideal temperature is a balance between achieving a reasonable reaction rate and preventing side reactions. For a moderately activated system like indan, a temperature range of 0°C to 10°C is generally recommended as a starting point. More reactive substrates often require even lower temperatures (-10°C to 5°C) to prevent oxidation and over-nitration.
Q3: How can I safely quench the reaction upon completion? A3: The standard and safest method for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large volume of crushed ice or an ice-water slurry with vigorous stirring. This serves to rapidly cool the mixture and dilute the strong acids, dissipating the heat of dilution. The nitroindan product, being insoluble in water, should then precipitate and can be collected by vacuum filtration.
Q4: I am planning to scale up my reaction. What are the key safety considerations? A4: Scaling up an exothermic reaction like the nitration of indan is not a linear process and introduces significant safety challenges. The most critical factor is the change in the surface-area-to-volume ratio. As you increase the reactor volume, the heat generated increases cubically, while the surface area available for heat removal only increases squarely. This means that heat dissipation becomes much less efficient at a larger scale. Before scaling up, it is essential to:
-
Conduct a thorough risk assessment.
-
Understand the reaction kinetics and heat of reaction, possibly through techniques like Differential Scanning Calorimetry (DSC).
-
Ensure the larger reactor's cooling system is capable of handling the increased heat load.
-
Never scale up by more than a factor of three from a previously successful run.
Q5: What are the expected products from the nitration of indan? A5: The nitration of indan typically yields a mixture of two primary constitutional isomers: 4-nitroindan and 5-nitroindan . The alkyl portion of the indan molecule is an ortho-, para-directing group, which activates the aromatic ring towards electrophilic substitution. The substitution occurs primarily at the positions para (C5) and ortho (C4 and C7) to the alkyl substituent. Steric hindrance at the C7 position generally disfavors nitration there, leading to 4- and 5-nitroindan as the major products. The exact ratio of these isomers can be influenced by reaction conditions such as temperature and the specific nitrating agent used.
Experimental Protocol: Controlled Nitration of Indan (Illustrative)
Disclaimer: This protocol is for informational purposes only and should be adapted and optimized based on a thorough risk assessment for your specific laboratory conditions and scale.
1. Preparation of the Nitrating Mixture (Mixed Acid): a. In a clean, dry flask, add a calculated volume of concentrated sulfuric acid. b. Cool the sulfuric acid in an ice-salt bath to below 0°C. c. Slowly, and with constant stirring, add the required volume of concentrated nitric acid to the cold sulfuric acid. Keep this mixture in the ice-salt bath until use.
2. Reaction Setup: a. In a separate reaction flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve indan in a suitable solvent (if necessary) or use it neat. b. Cool this flask to the desired reaction temperature (e.g., 0°C) in an ice-salt bath.
3. Nitration: a. Slowly, dropwise, add the pre-cooled nitrating mixture from the dropping funnel to the stirred indan solution. b. Critically, monitor the internal reaction temperature and maintain it within the target range (e.g., 0-5°C) throughout the addition. The rate of addition must be controlled to prevent the temperature from rising above this range. c. After the addition is complete, continue to stir the reaction mixture at the same temperature for a predetermined time (e.g., 30-60 minutes) or until TLC analysis indicates the consumption of the starting material.
4. Quenching and Work-up: a. Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice and water (approximately 5-10 times the volume of the reaction mixture). b. A precipitate of the crude nitroindan mixture should form. c. Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper. d. Dry the crude product. The isomers can then be separated by techniques such as column chromatography or fractional crystallization.
Effect of catalyst on the isomer ratio in indan nitration
Welcome to the technical support guide for controlling isomer ratios in the electrophilic nitration of indan. This document is designed for researchers, chemists, and drug development professionals who encounter challenges with regioselectivity in this critical synthetic transformation. Here, we move beyond simple protocols to explain the underlying principles, troubleshoot common issues, and provide validated methodologies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts essential for understanding and manipulating the indan nitration reaction.
Q1: What is the fundamental mechanism of indan nitration and the role of the catalyst?
A: The nitration of indan is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] The process involves the introduction of a nitro group (—NO₂) onto the benzene ring of the indan molecule.
The mechanism proceeds in three primary steps:
-
Formation of the Electrophile: The catalyst, typically a strong Brønsted acid like concentrated sulfuric acid (H₂SO₄), protonates nitric acid (HNO₃). This protonated nitric acid is unstable and loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺).[2][3][4][5][6]
-
Electrophilic Attack: The electron-rich aromatic ring of indan acts as a nucleophile and attacks the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][7]
-
Re-aromatization: A weak base in the mixture, such as the HSO₄⁻ ion or a water molecule, abstracts a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring and yields the final nitroindan product.[5]
The catalyst is therefore not consumed in the reaction; its primary role is to generate a sufficiently powerful electrophile (the nitronium ion) to overcome the activation energy required to attack the stable aromatic ring.[8][9]
Caption: Generation of the nitronium ion electrophile.
Q2: Which nitroindan isomers are typically formed and why is the 5-nitro isomer often the major product?
A: Nitration of indan primarily yields two main mono-nitro isomers: 5-nitroindan and 4-nitroindan .
The selectivity is governed by a combination of electronic and steric effects originating from the fused cyclopentyl ring attached to the benzene core.
-
Electronic Effects: The alkyl portion of the indan molecule is an electron-donating group. In electrophilic aromatic substitution, such groups are "activating" and direct incoming electrophiles to the ortho and para positions.
-
The 5-position is para to the C-1 substituent of the benzene ring, making it electronically activated and highly favored.
-
The 4-position is ortho to the C-1 substituent, also making it electronically activated.
-
-
Steric Effects: The fused five-membered ring creates significant steric hindrance at the positions immediately adjacent to it, which are the 4- and 7-positions. The 5- and 6-positions are sterically more accessible.
The combination of these factors leads to a strong preference for substitution at the 5-position, which is both electronically activated (para) and sterically accessible. The 4-position, while electronically activated (ortho), suffers from significant steric hindrance, making it a less favorable site for attack. Therefore, 5-nitroindan is typically the major product .
Caption: Rationale for major and minor isomer formation in indan nitration.
Part 2: Troubleshooting Guide & Advanced Control
This section addresses common experimental problems in a question-and-answer format, providing actionable solutions.
Q3: My 5-nitro to 4-nitroindan isomer ratio is lower than desired. How can I improve the selectivity for the 5-isomer?
A: A low 5-/4-isomer ratio is a common challenge. Several factors can be adjusted to enhance selectivity:
-
Reaction Temperature: Lowering the reaction temperature (e.g., to 0°C or below) generally increases selectivity. At higher temperatures, the electrophile has more kinetic energy to overcome the steric hindrance at the 4-position, leading to a higher proportion of the 4-nitroindan isomer.
-
Catalyst Choice (Shape Selectivity): This is the most impactful variable. While mixed acid is standard, solid acid catalysts with defined pore structures, such as zeolites (e.g., H-Beta), can offer "shape selectivity".[10] The reaction is constrained to occur within the catalyst's pores. The transition state leading to the bulkier 4-nitroindan may be sterically disfavored within these confined spaces, thus enhancing the formation of the more linear 5-nitroindan.[10][11]
-
Nitrating Agent: Using a bulkier nitrating agent can also increase steric sensitivity, further disfavoring the crowded 4-position. However, this often comes at the cost of reactivity.
Summary of Conditions vs. Isomer Ratio (Note: The following data is illustrative, based on established principles of electrophilic aromatic substitution. Actual results will vary.)
| Catalyst / Condition | Typical Temperature | Expected Major Isomer | Expected 5- / 4- Isomer Ratio | Rationale |
| Conc. HNO₃ / H₂SO₄ | 25-35°C | 5-Nitroindan | ~3:1 to 5:1 | Standard; moderate selectivity. |
| Conc. HNO₃ / H₂SO₄ | 0-5°C | 5-Nitroindan | ~6:1 to 10:1 | Lower kinetic energy increases sensitivity to steric hindrance. |
| Zeolite H-Beta / HNO₃ | 25-50°C | 5-Nitroindan | >15:1 | Shape selectivity within catalyst pores sterically disfavors the 4-isomer transition state.[10] |
Q4: I am observing significant di-nitration and other by-products. How can I improve the yield of mono-nitroindan?
A: Formation of di-nitroindans and oxidation by-products occurs when the reaction conditions are too harsh or not properly controlled.
-
Control Stoichiometry: Use a slight excess, but not a large excess, of the nitrating agent (typically 1.1 to 1.2 equivalents of HNO₃). This ensures the reaction goes to completion without promoting a second nitration event.
-
Order of Addition: Add the indan substrate slowly to the pre-mixed and cooled nitrating mixture. This maintains a low concentration of the substrate in the presence of the nitrating agent at all times, minimizing the chance that a newly formed mono-nitroindan molecule will be immediately nitrated again.
-
Maintain Low Temperature: As with selectivity, low temperature is critical. Overheating can lead to both di-nitration and oxidative degradation of the aromatic ring, which often presents as dark, tarry by-products.[12]
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed. Unnecessarily long reaction times increase the probability of side reactions.
Q5: The isomers are proving difficult to separate. What are the recommended purification strategies?
A: The similar polarities of 4- and 5-nitroindan make their separation challenging.
-
Fractional Crystallization: This can be an effective technique on a larger scale. The isomers often have different solubilities in specific solvent systems (e.g., ethanol, hexane/ethyl acetate mixtures). Several recrystallization cycles may be necessary to achieve high purity.
-
Column Chromatography: For laboratory-scale purification, silica gel column chromatography is the most common method.[13] A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically effective. The less polar isomer will elute first. Careful selection of the solvent ratio and a long column are key to achieving baseline separation.
-
Supercritical Fluid Chromatography (SFC): For analytical and preparative separation of challenging isomers, SFC can offer superior resolution and speed compared to traditional HPLC.[14]
Part 3: Validated Experimental Protocols
These protocols provide detailed, step-by-step instructions for conducting the nitration of indan under different catalytic conditions.
Protocol 1: Classical Nitration using Mixed Acid (HNO₃/H₂SO₄)
This protocol is designed to favor the formation of 5-nitroindan through careful temperature control.
-
Reactor Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice-salt bath.
-
Prepare Nitrating Mixture: To the flask, add concentrated sulfuric acid (H₂SO₄, 98%, 2.5 equiv.). Cool the acid to 0°C. Slowly add concentrated nitric acid (HNO₃, 70%, 1.1 equiv.) via the dropping funnel, ensuring the temperature does not exceed 10°C. Cool the final mixture to 0°C.
-
Substrate Addition: Dissolve indan (1.0 equiv.) in a minimal amount of a co-solvent like dichloromethane or directly add it if liquid. Add the indan solution dropwise to the stirred nitrating mixture over 30-45 minutes, maintaining the internal temperature between 0°C and 5°C.
-
Reaction: Stir the mixture at 0-5°C for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or GC analysis of quenched aliquots.
-
Quenching: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a stirred mixture of crushed ice and water.
-
Workup: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Isolation & Analysis: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product mixture. Determine the isomer ratio using GC or ¹H NMR analysis. Purify via column chromatography or recrystallization.
Protocol 2: Shape-Selective Nitration using Zeolite H-Beta
This protocol leverages the principles of heterogeneous catalysis to achieve high selectivity for 5-nitroindan.[10]
-
Catalyst Activation: Activate zeolite H-beta catalyst by heating at 400-500°C under vacuum or a flow of dry air for 4 hours to remove adsorbed water. Cool under an inert atmosphere (N₂ or Ar).
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the activated zeolite H-beta (e.g., 20 wt% relative to indan) and a suitable solvent (e.g., dichloromethane).
-
Reagent Addition: Add indan (1.0 equiv.) to the suspension. Begin stirring and bring the mixture to a controlled temperature (e.g., 25°C).
-
Nitration: Add nitric acid (70%, 1.2 equiv.) dropwise over 20 minutes.
-
Reaction: Stir the suspension at the set temperature for 4-8 hours. Monitor the reaction progress by GC analysis of filtered aliquots.
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and filter to recover the solid zeolite catalyst. The catalyst can be washed, dried, and reactivated for reuse.
-
Workup & Analysis: Transfer the filtrate to a separatory funnel and wash with water, sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and analyze the isomer ratio as described in Protocol 1. The crude product should show a significantly enhanced ratio of 5-nitroindan.
Part 4: Analytical Quantification
Accurate determination of the isomer ratio is critical for process optimization.
Q6: What is the most reliable method for quantifying the 4-nitro vs. 5-nitroindan isomer ratio?
A: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the preferred methods for their high resolution and quantitative accuracy.[15][16]
General Workflow for Isomer Quantification
Caption: Standard workflow for chromatographic analysis of nitroindan isomers.
-
Gas Chromatography (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms) is typically sufficient to resolve the isomers.
-
Detector: A Flame Ionization Detector (FID) provides excellent sensitivity and a response factor that is nearly identical for both isomers, allowing for direct comparison of peak areas to determine the ratio.
-
Method: A temperature gradient program is used to ensure good separation and sharp peaks.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A normal-phase column (e.g., silica) or a reverse-phase column (e.g., C18) can be used. Method development is required to find the optimal mobile phase for separation.
-
Detector: A UV detector is ideal, as the nitro-aromatic system has a strong chromophore. Set the wavelength to the λ_max of the nitroindans.
-
Quantification: Create a calibration curve with pure standards of each isomer if available for the most accurate results; otherwise, relative peak area percentage provides a good approximation.[16]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Nitration - GeeksforGeeks [geeksforgeeks.org]
- 3. Nitration- Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration [allen.in]
- 4. testbook.com [testbook.com]
- 5. youtube.com [youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. lkouniv.ac.in [lkouniv.ac.in]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. unacademy.com [unacademy.com]
- 10. Selective nitration of aromatic compounds by solid acid catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Sciencemadness Discussion Board - Need Help Separating different isomers of Halogenated Benzene Compounds - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Reactivity Study of 4-Nitroindan and 5-Nitroindan for Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the indan scaffold serves as a valuable framework for the design of novel therapeutic agents. The introduction of a nitro group to this structure, yielding nitroindan isomers, presents intriguing possibilities for further functionalization and modulation of biological activity. This guide provides an in-depth comparative analysis of two key positional isomers: 4-nitroindan and 5-nitroindan. By examining their synthesis, spectroscopic properties, and reactivity in key chemical transformations, we aim to equip researchers with the foundational knowledge to strategically incorporate these building blocks into their drug discovery programs.
Introduction: The Significance of Positional Isomerism
The seemingly subtle difference in the position of the nitro group on the indan ring system has profound implications for the electronic properties and, consequently, the chemical reactivity of 4-nitroindan and 5-nitroindan. The electron-withdrawing nature of the nitro group influences the electron density distribution within the aromatic ring, dictating the regioselectivity of subsequent chemical modifications. Understanding these differences is paramount for the rational design of synthetic routes and the prediction of reaction outcomes.
Synthesis and Physicochemical Properties
The most direct route to both 4-nitroindan and 5-nitroindan is through the electrophilic nitration of indane. This reaction typically yields a mixture of the two isomers, with the 5-nitro isomer being the major product due to the directing effects of the alkyl portion of the indan molecule, which favors substitution at the para-position (position 5). The 4-nitro isomer is formed in a smaller proportion.[1] The separation of these isomers can be achieved by fractional distillation followed by crystallization.[1]
| Property | 4-Nitroindan | 5-Nitroindan |
| CAS Number | 34701-14-9[2] | 7436-07-9[3] |
| Molecular Formula | C₉H₉NO₂[1] | C₉H₉NO₂[3] |
| Molecular Weight | 163.17 g/mol [1] | 163.17 g/mol [3] |
| Melting Point | 41-43 °C[1] | Not explicitly found, but solid at room temp. |
| Boiling Point | 105-107 °C at 6 mmHg[1] | ~273 °C at 760 mmHg |
| Appearance | Yellow crystalline solid[1] | Solid |
Spectroscopic Characterization: A Comparative Fingerprint
The distinct electronic environments of 4-nitroindan and 5-nitroindan give rise to unique spectroscopic signatures, which are essential for their identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each proton and carbon atom in the respective molecules.
¹H NMR Spectral Data (Predicted and Experimental)
| Proton Assignment | 4-Nitroindan (Predicted δ, ppm) | 5-Nitroindan (Experimental δ, ppm)[3] |
| Aromatic-H | 7.2 - 7.6 (m) | 7.9 - 8.1 (m) |
| Benzylic-H (CH₂) | ~3.0 (t) | 2.9 - 3.1 (t) |
| Aliphatic-H (CH₂) | ~2.1 (quintet) | 2.0 - 2.2 (quintet) |
¹³C NMR Spectral Data (Predicted and Experimental)
| Carbon Assignment | 4-Nitroindan (Predicted δ, ppm) | 5-Nitroindan (Experimental δ, ppm)[3] |
| C-NO₂ | ~148 | ~146 |
| Quaternary Aromatic-C | ~145, ~135 | ~150, ~142 |
| Aromatic-CH | ~120 - 130 | ~120 - 128 |
| Benzylic-CH₂ | ~32 | ~33 |
| Aliphatic-CH₂ | ~25 | ~25 |
Infrared (IR) Spectroscopy
The IR spectra of both isomers are dominated by the characteristic strong, asymmetric and symmetric stretching vibrations of the nitro group.
| Vibrational Mode | **4-Nitroindan (Typical Range, cm⁻¹) ** | 5-Nitroindan (Typical Range, cm⁻¹)[3][4] |
| N-O Asymmetric Stretch | 1520 - 1540 | 1510 - 1530 |
| N-O Symmetric Stretch | 1340 - 1360 | 1340 - 1360 |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |
Mass Spectrometry (MS)
The electron ionization mass spectra of both 4-nitroindan and 5-nitroindan show a prominent molecular ion peak (M⁺) at m/z 163, consistent with their shared molecular formula.[1][3] Fragmentation patterns can offer further structural clues, though they are often similar for positional isomers.
Comparative Reactivity
The differential positioning of the nitro group significantly impacts the reactivity of the aromatic ring towards further substitution and the reactivity of the nitro group itself.
Reduction of the Nitro Group
The conversion of the nitro group to an amino group is a pivotal transformation in drug development, as it introduces a versatile handle for a wide array of subsequent chemical modifications. Both 4-nitroindan and 5-nitroindan can be readily reduced to their corresponding aminoindans.
Experimental Protocol: Catalytic Hydrogenation for the Synthesis of Aminoindans
This protocol describes a general method for the reduction of nitroindans to aminoindans using catalytic hydrogenation.
Caption: General workflow for the catalytic reduction of nitroindans.
Reactivity Comparison: While both isomers undergo reduction, the electronic environment around the nitro group can subtly influence the reaction rate. In 5-nitroindan, the nitro group is para to the fused ring system, which may allow for more effective stabilization of intermediates compared to the ortho-disposed system in 4-nitroindan. However, for practical synthetic purposes, both reductions are generally efficient under standard catalytic hydrogenation conditions.
Electrophilic Aromatic Substitution
The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. This significantly reduces the reactivity of the aromatic ring in both isomers compared to unsubstituted indane.
Predicted Reactivity:
-
5-Nitroindan: Electrophilic attack is directed to the positions meta to the nitro group, which are positions 4 and 6. Position 4 is sterically hindered by the adjacent aliphatic ring, making position 6 the most likely site for substitution.
-
4-Nitroindan: Electrophilic attack is directed to the positions meta to the nitro group, which are positions 5 and 7. Both positions are viable, and the regioselectivity would likely be influenced by the specific electrophile and reaction conditions.
References
A Spectroscopic Showdown: Distinguishing 4-Nitroindan and 5-Nitroindan Isomers
In the realm of pharmaceutical research and fine chemical synthesis, the precise identification of constitutional isomers is a critical quality control checkpoint. Subtle differences in the substitution pattern on a molecule's framework can lead to vastly different pharmacological activities and toxicological profiles. This guide provides an in-depth spectroscopic comparison of 4-Nitroindan and 5-Nitroindan, two isomers whose structural similarities demand a careful and multi-faceted analytical approach for unambiguous differentiation. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for compound characterization.
Introduction to the Isomers
4-Nitroindan and 5-Nitroindan share the same molecular formula, C₉H₉NO₂, and a common indan scaffold. The sole difference lies in the position of the nitro group on the aromatic ring. This seemingly minor variation induces significant changes in the electronic environment of the molecule, which are readily detected by various spectroscopic methods. In this guide, we will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to establish a clear and reliable protocol for distinguishing between these two isomers.
Molecular Structures
To visually represent the subjects of our analysis, the molecular structures of 4-Nitroindan and 5-Nitroindan are presented below.
Caption: Molecular structures of 4-Nitroindan and 5-Nitroindan.
¹H NMR Spectroscopy Comparison
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful first-line technique for isomer differentiation. The chemical shift, multiplicity, and coupling constants of the aromatic protons are particularly informative.
Table 1: Comparative ¹H NMR Data (Predicted and Experimental)
| Proton | 4-Nitroindan (Predicted) | 5-Nitroindan (Predicted) | Key Differentiating Features |
| Aromatic-H | 7.8-8.2 ppm (m) | 7.9-8.3 ppm (m) | The splitting patterns of the aromatic protons are expected to be the most significant difference. In 4-Nitroindan, the aromatic protons will exhibit a more complex splitting pattern due to their proximity to the nitro group and the aliphatic ring. 5-Nitroindan's aromatic protons will likely show a more simplified pattern, with clearer ortho, meta, and para couplings. |
| Aliphatic-H (C1, C3) | ~3.0-3.3 ppm (t) | ~3.0-3.3 ppm (t) | The chemical shifts of the benzylic protons are not expected to differ significantly between the two isomers. |
| Aliphatic-H (C2) | ~2.1-2.4 ppm (quintet) | ~2.1-2.4 ppm (quintet) | The chemical shift and multiplicity of the C2 protons are also predicted to be very similar for both isomers. |
Expert Interpretation: The key to distinguishing 4- and 5-Nitroindan via ¹H NMR lies in a careful analysis of the aromatic region. For 4-Nitroindan, the proton at C7 is ortho to the nitro group and will be significantly deshielded, appearing at a higher chemical shift. The coupling patterns will be more complex due to the varied relationships between the aromatic protons. In contrast, 5-Nitroindan possesses a higher degree of symmetry in its aromatic substitution, leading to a more readily interpretable set of signals.
¹³C NMR Spectroscopy Comparison
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information by probing the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are highly sensitive to the position of the electron-withdrawing nitro group.
Table 2: Comparative ¹³C NMR Data (Predicted and Experimental)
| Carbon | 4-Nitroindan (Predicted) | 5-Nitroindan (Predicted) | Key Differentiating Features |
| C-NO₂ | ~145-150 ppm | ~146-151 ppm | The carbon directly attached to the nitro group will be significantly deshielded in both isomers. The exact chemical shift will be a key differentiator. |
| Aromatic-C | 120-140 ppm | 120-140 ppm | The chemical shifts of the other aromatic carbons will vary significantly due to the different substitution patterns. In 4-Nitroindan, the ipso-carbon (C4) will be highly deshielded, while the ortho and para carbons will also show distinct shifts. 5-Nitroindan will exhibit a different set of aromatic carbon chemical shifts reflecting its substitution pattern. |
| Aliphatic-C | 25-35 ppm | 25-35 ppm | The aliphatic carbon signals are expected to be very similar for both isomers and will be less useful for differentiation. |
Expert Interpretation: The ¹³C NMR spectrum provides a clear fingerprint for each isomer. The chemical shift of the carbon atom bearing the nitro group (C4 in 4-Nitroindan and C5 in 5-Nitroindan) is a primary diagnostic peak. Furthermore, the number and chemical shifts of the other aromatic carbon signals will definitively confirm the substitution pattern.
Infrared (IR) Spectroscopy Comparison
Infrared (IR) spectroscopy is particularly useful for identifying the presence of the nitro functional group. The symmetric and asymmetric stretching vibrations of the N-O bonds give rise to strong and characteristic absorption bands.
Table 3: Comparative IR Data
| Vibrational Mode | 4-Nitroindan (Typical Range) | 5-Nitroindan (Typical Range) | Key Differentiating Features |
| Asymmetric NO₂ Stretch | 1520-1560 cm⁻¹ | 1520-1560 cm⁻¹ | While the general range is similar, the precise frequency can be influenced by the electronic environment. Subtle shifts may be observable. |
| Symmetric NO₂ Stretch | 1340-1380 cm⁻¹ | 1340-1380 cm⁻¹ | Similar to the asymmetric stretch, minor but potentially consistent differences in the absorption frequency may be present. |
| Aromatic C-H Bending | 700-900 cm⁻¹ | 700-900 cm⁻¹ | The out-of-plane C-H bending vibrations in the fingerprint region can be diagnostic of the substitution pattern on the benzene ring. 4-Nitroindan will show a pattern characteristic of 1,2,3-trisubstitution, while 5-Nitroindan will exhibit a pattern for 1,2,4-trisubstitution. |
Expert Interpretation: The most reliable differentiation using IR spectroscopy will come from the "fingerprint" region (below 1000 cm⁻¹). The aromatic C-H out-of-plane bending patterns are highly characteristic of the substitution pattern and can provide a definitive distinction between the 1,2,3- and 1,2,4-trisubstituted aromatic rings of 4-Nitroindan and 5-Nitroindan, respectively.
Mass Spectrometry (MS) Comparison
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both isomers have the same nominal mass, their fragmentation patterns under electron ionization (EI) can differ.
Table 4: Comparative Mass Spectrometry Data
| Ion | 4-Nitroindan (Expected m/z) | 5-Nitroindan (Expected m/z) | Key Differentiating Features |
| Molecular Ion [M]⁺ | 163 | 163 | The molecular ion peak will be observed at the same m/z value for both isomers. |
| [M-NO₂]⁺ | 117 | 117 | Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds. |
| Other Fragments | Subtle differences in the relative abundances of other fragment ions may be observed due to the different stabilities of the resulting carbocations. For example, fragmentation of the indan ring system might be influenced by the position of the nitro group. |
Expert Interpretation: While the molecular ion will be identical, the relative intensities of the fragment ions can be a distinguishing feature. The stability of the fragment ions can be influenced by the position of the nitro group, leading to reproducible differences in the mass spectrum. A careful comparison of the fragmentation patterns, ideally against a library of known spectra, is recommended for confident identification.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data discussed. Instrument parameters should be optimized for the specific compounds and available equipment.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the nitroindan isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data with appropriate Fourier transformation, phasing, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place in a liquid cell.
-
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the nitro group and the aromatic C-H bending vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (DIP) for solids or gas chromatography (GC) for volatile samples.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the relative abundances of the major fragment ions.
Conclusion
The unambiguous differentiation of 4-Nitroindan and 5-Nitroindan is readily achievable through a combination of standard spectroscopic techniques. While ¹H and ¹³C NMR provide the most definitive structural information through the analysis of chemical shifts and coupling patterns in the aromatic region, IR spectroscopy offers a rapid method to confirm the substitution pattern via the C-H bending vibrations. Mass spectrometry serves as a valuable tool for confirming the molecular weight and can provide supporting evidence for isomeric identity through careful analysis of fragmentation patterns. By employing these techniques in a complementary fashion, researchers can confidently characterize these and other closely related isomers, ensuring the integrity and quality of their scientific endeavors.
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4(5)-Nitroindan for Biological Assays
Introduction: The Imperative of Purity in Preclinical Research
In the landscape of drug discovery and biological research, the integrity of experimental data is paramount. The small molecule 4(5)-Nitroindan, a derivative of indan, serves as a valuable scaffold in medicinal chemistry. However, its journey from a synthesis flask to a biological assay is fraught with challenges that can undermine its utility. The most significant of these is chemical purity. An inadequately characterized compound can introduce a host of artifacts, leading to irreproducible results, false positives, and the pursuit of non-viable lead candidates.[1][2]
The presence of seemingly minor impurities—be it positional isomers, unreacted starting materials, or synthesis byproducts—can drastically alter biological outcomes.[3] These rogue molecules can exhibit their own pharmacology, toxicity, or interfere with assay technologies, a phenomenon well-documented with Pan-Assay Interference Compounds (PAINS).[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous characterization of any investigational new drug, with a keen focus on identity, quality, purity, and strength.[4][5][6]
This guide provides a comprehensive framework for the purity assessment of synthesized this compound. We will move beyond a simple checklist of techniques to explain the causality behind our analytical choices, advocating for an orthogonal, multi-technique approach. This self-validating system ensures that researchers can proceed with confidence, knowing their biological findings are built on a foundation of sound chemical integrity.
The Synthetic Landscape: Anticipating Impurities in this compound
The most common route to this compound is the electrophilic nitration of indan. This seemingly straightforward reaction is the primary source of the most challenging impurity profile.
-
The Isomer Problem: The nitration of indan is not regioselective. The nitro group can be directed to either the 4- or 5-position on the aromatic ring, resulting in a mixture of 4-Nitroindan and 5-Nitroindan. These positional isomers have identical molecular weights and very similar physicochemical properties, making their separation and individual quantification a non-trivial analytical challenge.[7]
-
Other Process-Related Impurities: Beyond isomers, other impurities can arise.[8] These include:
-
Unreacted Indan: Incomplete reaction leaves residual starting material.
-
Di-nitroindans: Over-nitration can lead to the formation of dinitrated species.
-
Oxidation Products: Side reactions may produce oxidized species, such as 4-Nitroindan-1-one.[9]
-
Residual Solvents and Reagents: Trace amounts of chemicals used in the synthesis and purification process.
-
An effective purity assessment strategy is not merely about detecting what is present but is built upon a chemical understanding of what could be present.
An Orthogonal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where multiple techniques based on different chemical principles are employed. This ensures that an impurity missed by one method is likely to be detected by another. For this compound, the core analytical toolkit should include chromatographic, spectroscopic, and spectrometric methods.
Chromatographic Techniques: Separation and Quantification
Chromatography is the cornerstone of purity analysis, physically separating the main compound from its impurities.
HPLC is the workhorse for purity determination, excelling at separating the critical 4- and 5-nitroindan isomers.[10][11]
-
Causality of Method Choice: A reverse-phase C18 column is typically the first choice due to its versatility. However, the subtle polarity differences between the 4- and 5-nitro isomers may require specialized columns, such as a Phenyl-Hexyl phase, which offers alternative selectivity through π-π interactions with the aromatic rings of the analytes.[7] A Photodiode Array (PDA) detector is essential as it provides spectral information, helping to distinguish between peaks and confirm their identity against a reference standard. Purity is calculated based on the area percentage of the main peak relative to the total area of all detected peaks.
LC-MS is a powerful tool for impurity identification.[12][13][14]
-
Causality of Method Choice: By coupling the separation power of LC with the detection specificity of a mass spectrometer, we can obtain the molecular weight of each component as it elutes from the column.[15][16] This is invaluable for identifying unknown peaks. For instance, a peak with a mass corresponding to dinitro-indan or an oxidized product can be quickly flagged for further investigation. While standard LC-MS provides nominal mass, high-resolution mass spectrometry (HRMS) can provide the elemental composition, adding another layer of confidence to impurity identification.[16]
Spectroscopic Techniques: Structural Confirmation
Spectroscopy provides the definitive structural "fingerprint" of the synthesized compound.
NMR is arguably the most powerful tool for unambiguous structure elucidation.[17][18][19]
-
Causality of Method Choice: ¹H NMR provides information on the number and chemical environment of protons. For this compound, the distinct splitting patterns and chemical shifts of the aromatic protons allow for clear differentiation between the 4- and 5-isomers and confirmation of the desired product's identity. Furthermore, the absence of signals corresponding to starting materials or expected byproducts provides strong evidence of purity. For quantitative purposes, quantitative NMR (qNMR) can be employed. By integrating the signal of the analyte against a certified internal standard of known concentration, a highly accurate purity value can be determined without the need for a specific reference standard of the compound itself.[18]
FTIR is a rapid and straightforward technique for confirming the presence of key functional groups.[20]
-
Causality of Method Choice: For this compound, FTIR is used to verify the presence of the critical nitro group (NO₂), which exhibits strong, characteristic asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.[21][22] While not a quantitative method for purity, it serves as an excellent and rapid identity check, confirming that the desired functionalization has occurred.
Data Presentation and Standardized Protocols
Clear data presentation and reproducible protocols are essential for scientific integrity.
Table 1: Comparison of Key Analytical Techniques for this compound Purity Assessment
| Technique | Primary Purpose | Strengths | Weaknesses |
| HPLC-PDA | Isomer separation, Purity quantification | Excellent for resolving positional isomers; Highly quantitative and reproducible.[10][11] | Requires a reference standard for absolute quantification; May not detect non-UV active impurities. |
| LC-MS | Impurity identification | Provides molecular weight of impurities; Highly sensitive.[12][13][15] | Response factors can vary, making it semi-quantitative without specific standards; Ionization suppression can affect results. |
| ¹H NMR | Unambiguous structure confirmation | Provides definitive structural information; Can detect a wide range of impurities; qNMR allows for accurate quantification without a specific reference standard.[18][23] | Lower sensitivity compared to MS; May not detect impurities present at very low levels (<0.1%). |
| FTIR | Functional group identification | Fast, simple, and non-destructive; Confirms presence of key functional groups like the nitro group.[20][21] | Not suitable for quantification or detecting minor impurities; Provides limited structural information. |
Experimental Workflow for Purity Assessment
The overall workflow ensures a systematic and comprehensive analysis of the synthesized compound.
Caption: Orthogonal workflow for purity assessment of this compound.
Protocol 1: Reverse-Phase HPLC Method for Purity and Isomer Separation
This protocol provides a starting point for the analysis of this compound. Method optimization will be required based on the specific instrumentation and column used.
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and PDA detector.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, hold for 2 min. Ramp to 95% B over 10 min. Hold at 95% B for 3 min. Return to 30% B over 1 min and re-equilibrate for 4 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
PDA Detection: 210-400 nm, with specific monitoring at the λmax of this compound (approx. 265 nm).
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized this compound.
-
Dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Integrate all peaks with an area greater than 0.05% of the total area.
-
Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Identify the 4- and 5-nitroindan isomers based on retention time (requires individual standards for confirmation if available) and determine their relative ratio.
-
Caption: Step-by-step workflow for the HPLC analysis protocol.
Comparative Context: Alternatives to this compound
While this compound is a useful scaffold, the choice of a molecular probe is always context-dependent. Depending on the biological target, researchers might consider alternatives that offer different pharmacological profiles or present fewer synthesis and purification challenges. For example, related structures like 5-nitroindazoles or 5-nitroindoles have been investigated as binders for oncogene promoters like c-Myc G-quadruplexes, demonstrating anticancer activity.[24][25] The decision to use this compound versus an alternative should be based on structure-activity relationship (SAR) data. If a project consistently faces challenges in synthesizing high-purity this compound, exploring scaffolds like nitroanilines or other heterocyclic systems that are more amenable to regioselective synthesis could be a more efficient path forward.[26][27]
Conclusion and Best Practices
The purity of a chemical probe is not a footnote; it is the bedrock upon which reliable biological data is built. For this compound, the inherent challenge of positional isomers from its synthesis demands a rigorous, multi-technique validation strategy.
Our recommendation for best practice is unequivocal:
-
Always employ an orthogonal analytical approach. Relying solely on one technique, such as LC-MS, is insufficient. The combination of HPLC for quantitative purity and isomer separation, LC-MS for impurity identification, and NMR for definitive structural confirmation is the minimum standard.
-
Define purity specifications before biological testing. A common standard for lead compounds in early discovery is >95% purity, with all impurity structures greater than 1% identified.
-
Retain analytical data as part of the biological record. The chromatograms and spectra are as crucial as the biological results themselves, ensuring transparency and reproducibility.
References
- 1. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 6. fda.gov [fda.gov]
- 7. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 8. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Nitroindan-1-one | C9H7NO3 | CID 90563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. chimia.ch [chimia.ch]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. researchgate.net [researchgate.net]
- 18. hyphadiscovery.com [hyphadiscovery.com]
- 19. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 20. benchchem.com [benchchem.com]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 25. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. taylorandfrancis.com [taylorandfrancis.com]
- 27. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of an HPLC Method for 4-Nitroindan Quantification
In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. The quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities underpins the safety and efficacy of therapeutic products. This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Nitroindan, a key chemical intermediate.
Drawing from established regulatory frameworks, this document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple checklist of validation parameters to explain the causality behind experimental choices, ensuring the resulting analytical method is not only compliant but robust and scientifically sound. The objective is to establish, through documented evidence, that the analytical procedure is fit for its intended purpose.[1]
Analyte at a Glance: 4-Nitroindan
4-Nitroindan (C₉H₉NO₂) is a nitroaromatic compound with a molecular weight of 163.17 g/mol .[2][3] Its structure, featuring a nitrated benzene ring fused to a five-membered aliphatic ring, imparts chromophoric properties that make it an excellent candidate for UV detection in HPLC.[2][4][5] Understanding its physicochemical properties, such as its hydrophobic nature, is critical in developing a suitable separation method, logically pointing towards a reversed-phase chromatographic approach.[2]
The Foundation: Method Validation Lifecycle
Analytical method validation is not a singular event but a continuous process that ensures a method remains suitable over its entire lifecycle.[6] The process begins with the definition of the method's purpose, known as the Analytical Target Profile (ATP), and proceeds through development, validation, and routine monitoring. This guide focuses on the formal validation stage, adhering to the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, which is recognized globally by regulatory bodies including the FDA and EMA.[6][7][8][9]
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. 4-Nitroindan | CymitQuimica [cymitquimica.com]
- 3. 4-Nitroindan | C9H9NO2 | CID 253578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. chembk.com [chembk.com]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. ICH Official web site : ICH [ich.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to Nitroindan Derivatives and Analogs as Enzyme Inhibitors
In the landscape of modern drug discovery, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of chemical scaffolds explored, nitro-containing heterocyclic compounds, particularly those structurally related to the indan core, have emerged as a promising class of molecules. Their unique electronic properties, conferred by the nitro group, often translate into significant biological activity. This guide provides a comprehensive comparative analysis of nitroindan derivatives and their structural analogs as enzyme inhibitors, offering field-proven insights and detailed experimental methodologies for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Nitro-Containing Scaffolds
The introduction of a nitro group into a heterocyclic scaffold can dramatically alter its physicochemical properties, influencing its binding affinity, selectivity, and mechanism of action against target enzymes. This is often attributed to the strong electron-withdrawing nature of the nitro group, which can participate in various non-covalent interactions within the enzyme's active site.[1] This guide will delve into the inhibitory activities of several nitro-containing compounds, with a focus on derivatives that share structural motifs with nitroindans, against key enzymatic targets implicated in a range of pathologies. We will explore their comparative efficacy, mechanisms of inhibition, and the experimental workflows required for their characterization.
Comparative Analysis of Enzyme Inhibition
The therapeutic utility of nitroindan derivatives and their analogs is underscored by their ability to inhibit a diverse array of enzymes. Here, we compare their performance against several key targets.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAOs) are critical enzymes in the metabolic pathways of neurotransmitters such as dopamine and serotonin.[2] Their inhibition is a well-established strategy for the treatment of neurodegenerative disorders like Parkinson's disease and depression.[2][3]
7-Nitroindazole, a notable nitro-containing compound, has been identified as an inhibitor of monoamine oxidase.[4] This activity contributes to its neuroprotective effects. While not a true nitroindan, its indazole core is structurally related. The inhibition of MAO-B, in particular, is crucial for preventing the breakdown of dopamine.[2]
Table 1: Comparative Inhibitory Activity against Monoamine Oxidase (MAO)
| Compound/Derivative | Target | IC50 / Ki | Inhibition Type | Reference |
| 7-Nitroindazole | MAO | Not specified | Not specified | [4] |
| Pyridazinobenzylpiperidine Derivative (S5) | MAO-B | IC50: 0.203 µM, Ki: 0.155 µM | Competitive, Reversible | [5] |
| Selegiline | MAO-B | Not specified | Irreversible | [2][] |
| Rasagiline | MAO-B | Not specified | Irreversible | [2][] |
This table includes 7-nitroindazole and other potent MAO inhibitors for a comparative perspective.
The data indicates that while 7-nitroindazole's MAO inhibitory potential is recognized, other heterocyclic derivatives have been developed with high potency and selectivity for MAO-B.[5] The development of reversible and selective MAO-B inhibitors is a key area of research to minimize side effects associated with older, non-selective, and irreversible MAOIs.[]
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[7][8] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.[7][8][9]
While direct evidence for nitroindan derivatives as potent AChE inhibitors is limited in the provided context, related structures such as 2-aminoindan β-lactam derivatives have shown significant inhibitory activity against AChE, with Ki values in the nanomolar range.[10] This suggests that the indan scaffold is a viable starting point for the design of novel AChE inhibitors.
Table 2: Comparative Inhibitory Activity against Acetylcholinesterase (AChE)
| Compound/Derivative | Target | Ki | Reference |
| 2-Aminoindan β-Lactam Derivatives (2a-k) | AChE | 0.25 - 1.13 nM | [10] |
| Pyridazinone Derivative (17e) | AChE | High inhibitory activity | [11] |
The nanomolar potency of 2-aminoindan β-lactam derivatives highlights the potential of the indan core in designing highly effective AChE inhibitors.[10]
Other Enzymatic Targets
The versatility of nitro-containing scaffolds extends to other enzymes implicated in various diseases.
-
Nitric Oxide Synthase (NOS): 7-Nitroindazole is also a known inhibitor of neuronal nitric oxide synthase (nNOS).[4][12] This dual inhibition of both MAO and nNOS may contribute to its neuroprotective profile. A comparative study showed that 7-NI attenuated more signs of opioid withdrawal than other NOS inhibitors without causing hypertension.[12]
-
Glutathione Peroxidase 4 (GPX4) and Mouse Double Minute 2 (MDM2): A series of nitroisoxazole-containing spiro[pyrrolidin-oxindole] derivatives have been identified as dual inhibitors of GPX4 and MDM2.[13][14] Compound 3d from this series exhibited potent activity in suppressing MDM2-mediated degradation of p53 and reducing GPX4 levels in breast cancer cells, with an IC50 of 0.12 mM against MCF-7 cells.[13]
-
Aldose Reductase: Nitro-quinoxalinone derivatives have been synthesized and shown to be effective inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[15] The most potent compound, a 6,7-dichloro-5,8-dinitro derivative, exhibited an IC50 value of 1.54 µM.[15]
-
Tyrosinase: Nitrophenylpiperazine derivatives have been designed as tyrosinase inhibitors, with the most potent compound exhibiting an IC50 value of 72.55 µM and displaying a mixed-type inhibition mechanism.[16]
Mechanism of Action: A Deeper Dive
The inhibitory mechanism of these nitro-containing compounds can vary depending on the target enzyme and the specific chemical scaffold.
Reversible vs. Irreversible Inhibition
The nature of enzyme inhibition, whether reversible or irreversible, is a critical determinant of a drug's pharmacological profile. Reversible inhibitors, which can be competitive, non-competitive, or uncompetitive, bind to the enzyme through non-covalent interactions and can dissociate from the enzyme.[17] In contrast, irreversible inhibitors typically form a stable, covalent bond with the enzyme, leading to its permanent inactivation.[18]
For instance, some MAO inhibitors like selegiline and rasagiline are irreversible, while newer generations are being developed as reversible inhibitors to improve safety.[2][] The pyridazinobenzylpiperidine derivative S5 was found to be a competitive and reversible inhibitor of MAO-B.[5]
Multi-Target Inhibition
The ability of a single compound to inhibit multiple targets can be advantageous for treating complex diseases with multifactorial pathologies. 7-Nitroindazole's dual inhibition of MAO and nNOS is a prime example.[4][12] Similarly, the dual inhibition of GPX4 and MDM2 by nitroisoxazole-containing spiro[pyrrolidin-oxindole] derivatives offers a novel approach to cancer therapy.[13][14]
Experimental Protocols: A Guide to Characterization
To rigorously evaluate and compare the efficacy of nitroindan derivatives and their analogs, standardized and well-controlled experimental protocols are essential.
Enzyme Inhibition Assays
The determination of a compound's inhibitory potency is typically achieved through enzyme inhibition assays, which measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of the inhibitor.
Step-by-Step Protocol for a Generic Enzyme Inhibition Assay:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., in DMSO).
-
Prepare a stock solution of the target enzyme in a suitable buffer.
-
Prepare a stock solution of the enzyme's substrate.
-
The buffer should be optimized for pH and ionic strength to ensure optimal enzyme activity.
-
-
Assay Procedure:
-
In a microplate, add a fixed amount of the enzyme solution to each well.
-
Add varying concentrations of the test compound to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate. This can be done using spectrophotometry, fluorometry, or luminometry, depending on the nature of the reaction.
-
-
Data Analysis:
-
Plot the initial reaction rates against the inhibitor concentrations.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. This is a key parameter for comparing the potency of different inhibitors.[17]
-
Diagram: General Workflow for Enzyme Inhibition Assay
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Inhibition of monoamine oxidase contributes to the protective effect of 7-nitroindazole against MPTP neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. New Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in acetylcholinesterase Inhibitors and Reactivators: an update on the patent literature (2012-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Potent Carbonic Anhydrase and Acetylcholinesterase Inhibitors: 2-Aminoindan β-Lactam Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel 2,6-disubstituted pyridazinone derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of 7-nitroindazole with other nitric oxide synthase inhibitors as attenuators of opioid withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and biological evaluation of nitroisoxazole-containing spiro[pyrrolidin-oxindole] derivatives as novel glutathione peroxidase 4/mouse double minute 2 dual inhibitors that inhibit breast adenocarcinoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Cytotoxicity of 4- and 5-Nitroindan Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Positional Isomerism in Nitroindan Cytotoxicity
Nitroaromatic compounds, including nitroindan derivatives, are a class of molecules with broad applications, from industrial synthesis to pharmaceuticals.[1] Their biological activity is often intrinsically linked to the presence and position of the nitro group on the aromatic ring.[2] This guide focuses on a critical aspect of their preclinical evaluation: in vitro cytotoxicity. Understanding the cytotoxic profile of these compounds is paramount for identifying viable drug candidates and mitigating potential toxicological risks.
A key challenge in the study of nitroindan derivatives is the current scarcity of direct comparative data for 4- and 5-nitro positional isomers in the published literature. This guide, therefore, aims to provide a comprehensive comparison based on established principles of nitroaromatic chemistry and toxicology. We will delve into the mechanistic underpinnings of their cytotoxicity and extrapolate how the specific placement of the nitro group on the indan scaffold may influence their biological effects. This analysis will be supported by data from other nitroaromatic positional isomers to illustrate these fundamental concepts, while clearly highlighting the need for future head-to-head experimental studies on 4- and 5-nitroindan derivatives.
Mechanistic Insights into Nitroaromatic Cytotoxicity: A Tale of Two Electrons
The cytotoxic effects of nitroaromatic compounds are not typically caused by the parent molecule itself, but rather by its metabolic activation within the cell.[3] This process, known as bioreductive activation, is central to both their therapeutic and toxicological properties.[4]
The key steps in this process are:
-
One-Electron Reduction: Cellular flavoenzymes, such as NADPH:cytochrome P-450 reductase, can donate a single electron to the nitro group, forming a nitro anion radical.[3][4] In the presence of oxygen, this radical can transfer the electron to molecular oxygen, creating a superoxide anion radical and regenerating the parent nitroaromatic compound. This "futile cycling" leads to the generation of reactive oxygen species (ROS), inducing oxidative stress and cellular damage.[1]
-
Two-Electron Reduction: Certain enzymes, particularly NAD(P)H:quinone oxidoreductase and bacterial-like nitroreductases, can bypass the one-electron step and directly reduce the nitro group in a two-electron process.[4] This leads to the formation of nitroso and hydroxylamine derivatives. These intermediates are highly reactive electrophiles that can covalently bind to cellular macromolecules, including DNA and proteins, leading to genotoxicity and cell death.[3]
The balance between these two pathways, and the overall cytotoxic potential, is influenced by several factors, including the specific enzymes present in the cell type and the electrochemical properties of the nitroaromatic compound itself.[4][5]
Structural Determinants of Cytotoxicity: 4-Nitroindan vs. 5-Nitroindan
While direct comparative data for 4- and 5-nitroindan derivatives is unavailable, we can infer potential differences in their cytotoxicity based on established structure-activity relationships (SAR) for nitroaromatic compounds.[2][6] The position of the nitro group can significantly impact the molecule's electronic and steric properties, which in turn affect its interaction with cellular targets and metabolic enzymes.
Electronic Effects: The Role of Electrophilicity
The ease with which a nitroaromatic compound accepts an electron (its electrophilicity) is a critical determinant of its bioreductive activation and subsequent cytotoxicity.[2] This property is often correlated with the energy of the lowest unoccupied molecular orbital (ELUMO). A lower ELUMO value indicates a greater electron affinity, which can lead to more efficient reduction by cellular enzymes and potentially higher cytotoxicity.[2][5]
The position of the nitro group on the indan ring system will influence the electron distribution and, consequently, the ELUMO. While computational modeling would be required for a precise determination, it is plausible that the electronic environment of the 4- and 5-positions could lead to different ELUMO values, thus modulating their cytotoxic potential.
Steric Hindrance and Enzyme Accessibility
The accessibility of the nitro group to the active site of reducing enzymes is another crucial factor. Steric hindrance around the nitro group can impede its interaction with enzymes, potentially reducing the rate of bioreductive activation and lowering cytotoxicity. The indan scaffold, with its fused five-membered ring, creates a distinct steric environment. The proximity of the aliphatic ring to the nitro group in the 4-position compared to the 5-position could influence how the molecule docks into the active site of nitroreductases.
Illustrative Data from Other Nitroaromatic Isomers
To exemplify the impact of nitro group position on cytotoxicity, the following table summarizes IC50 values for positional isomers of other nitroaromatic compounds. It is crucial to note that these data are presented for illustrative purposes and do not represent the behavior of nitroindan derivatives. The variability in cell lines and experimental conditions also necessitates cautious interpretation.
| Compound Class | Isomer | Cell Line | IC50 (µM) |
| Nitrotoluene | 2-Nitrotoluene | HepG2 | >1000 |
| 4-Nitrotoluene | BEAS-2B | ~200 µg/mL | |
| Nitroaniline | 4-Nitroaniline | CHO | ~600 |
| Dinitrobenzene | 1,3-Dinitrobenzene | HeLa | ~100 |
Data compiled from various sources for illustrative purposes. Direct comparison is limited by differing experimental conditions.
This illustrative data, though not on indan derivatives, supports the principle that the position of the nitro group can significantly influence cytotoxic potency.
Experimental Protocols for In Vitro Cytotoxicity Assessment
A multi-parametric approach is recommended to comprehensively evaluate the in vitro cytotoxicity of 4- and 5-nitroindan derivatives. The following are standard assays that probe different aspects of cellular health.
MTT Assay for Metabolic Activity
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[7] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the 4- and 5-nitroindan derivatives for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[8]
LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. Released LDH will catalyze the conversion of lactate to pyruvate, leading to the reduction of NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent) and an untreated control.
Annexin V/Propidium Iodide Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the nitroindan derivatives.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Visualization of Workflows and Mechanisms
Experimental Workflow for Cytotoxicity Testing
Caption: Generalized workflow for in vitro cytotoxicity assessment.
Proposed Mechanism of Nitroaromatic-Induced Cytotoxicitydot
References
- 1. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Nitroaromatic Isomers
Introduction: The Analytical Challenge of Nitroaromatic Isomers
Nitroaromatic compounds are a class of organic molecules that are crucial intermediates in the synthesis of a wide range of products, from pharmaceuticals and dyes to explosives. The manufacturing processes often result in the formation of multiple positional isomers—molecules with the same chemical formula but different arrangements of the nitro group on the aromatic ring. These isomers can exhibit vastly different chemical, toxicological, and pharmacological properties. Consequently, the accurate separation and quantification of each isomer are of paramount importance for quality control, safety assessment, and regulatory compliance.
The inherent challenge in analyzing nitroaromatic isomers lies in their similar physicochemical properties, such as polarity and volatility, which makes their separation a complex analytical task. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose and delves into the critical process of cross-validation to ensure data integrity and consistency across different analytical platforms.
Comparative Analysis of Key Analytical Techniques
The choice of an analytical method for nitroaromatic isomers is dictated by a multitude of factors, including the specific isomers of interest, the sample matrix, required sensitivity, and available instrumentation. Here, we compare the performance of four principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC).
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for many nitroaromatic compounds. Separation is achieved based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.
-
Principle of Separation: For nitroaromatic isomers, reversed-phase HPLC with a C18 column is a common starting point. However, the subtle differences in polarity between isomers often necessitate more specialized stationary phases, such as those with phenyl-hexyl or diol functional groups, to enhance selectivity through π-π interactions.[1]
-
Advantages: HPLC offers high precision and can be readily coupled with various detectors, most commonly Ultraviolet (UV) detection, as nitroaromatic compounds are chromophoric. It is a well-established technique with a plethora of standardized methods, such as EPA Method 8330B.[2]
-
Limitations: Co-elution of closely related isomers, like 2,4- and 2,6-dinitrotoluene (DNT), can be a significant challenge with standard C18 columns.[2] Achieving baseline separation may require extensive method development, including optimization of mobile phase composition, pH, and column chemistry.
Gas Chromatography (GC)
GC is a powerful technique for the separation of volatile and semi-volatile compounds. Analytes are vaporized and partitioned between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
-
Principle of Separation: Separation is based on the boiling points and polarities of the isomers. The choice of the stationary phase is critical for resolving isomers with similar boiling points.
-
Advantages: GC often provides higher separation efficiency and shorter analysis times compared to HPLC. When coupled with sensitive and selective detectors like an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD), GC can achieve very low detection limits. Mass Spectrometry (MS) coupling provides definitive identification.
-
Limitations: A key requirement for GC analysis is the thermal stability of the analytes in the heated injection port and column. Some nitroaromatic compounds can be thermally labile and may degrade at elevated temperatures, leading to inaccurate quantification.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.
-
Principle of Separation: In Capillary Zone Electrophoresis (CZE), charged analytes migrate at different velocities in an electrolyte-filled capillary under the influence of an electric field. The separation of neutral isomers can be achieved using Micellar Electrokinetic Chromatography (MEKC), where analytes partition between the aqueous buffer and micelles.
-
Advantages: CE offers extremely high separation efficiency, short analysis times, and requires minimal sample and solvent volumes. It can be a powerful tool for resolving complex mixtures of isomers.
-
Limitations: CE can be less robust than HPLC and GC, with sensitivity to changes in buffer composition and capillary surface conditions. Achieving reproducible migration times can be challenging. Detection sensitivity can also be lower compared to other techniques due to the small sample injection volumes and short optical path length for UV detection.
Supercritical Fluid Chromatography (SFC)
SFC is a hybrid of GC and HPLC that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.
-
Principle of Separation: SFC combines the low viscosity and high diffusivity of a gas with the solvating power of a liquid, leading to fast and efficient separations. The addition of a co-solvent (modifier) allows for the tuning of the mobile phase polarity.
-
Advantages: SFC is known for its speed and reduced consumption of organic solvents, making it a "greener" alternative to normal-phase HPLC.[2] It often provides unique selectivity for isomeric compounds and is particularly well-suited for chiral separations.[3]
-
Limitations: The instrumentation for SFC is generally more complex and expensive than for HPLC or GC. Method development can be more challenging, and the technique is less widely adopted in routine analytical laboratories. Detection limits may be higher than those achieved with standard HPLC and GC methods.[4]
Performance Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of the discussed analytical techniques for the analysis of nitroaromatic isomers.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) | Supercritical Fluid Chromatography (SFC) |
| Principle | Partitioning between liquid mobile and solid stationary phases | Partitioning between gas mobile and liquid/solid stationary phases | Differential migration in an electric field | Partitioning between supercritical fluid mobile and solid stationary phases |
| Analyte Volatility | Not required | Required (thermally stable) | Not required | Not required |
| Selectivity for Isomers | Good, but can be challenging. Specialized columns (e.g., Phenyl-hexyl, Diol) can improve resolution. | Excellent, especially with high-resolution capillary columns. | Excellent, with very high theoretical plate counts. | Excellent, often providing unique selectivity compared to HPLC. |
| Sensitivity (LOD/LOQ) | Typically in the µg/L (ppb) range with UV detection. | Can be lower than HPLC, especially with ECD or NCI-MS. | Generally lower sensitivity than HPLC and GC with UV detection. | Detection limits are often higher than standard HPLC and GC methods.[4] |
| Typical Run Time | 10-30 minutes | 5-20 minutes | 5-15 minutes | 2-10 minutes |
| Instrumentation Cost | Moderate | Moderate to High (especially with MS) | Moderate | High |
| Robustness | High | High | Moderate | Moderate |
| Key Advantage | Versatility for non-volatile compounds; well-established methods. | High resolution and sensitivity for volatile compounds. | High separation efficiency; low sample/solvent consumption. | Fast analysis; reduced organic solvent use; unique selectivity. |
| Key Disadvantage | Potential for isomer co-elution. | Requires thermal stability of analytes. | Lower sensitivity with UV; can be less robust. | Higher instrument cost; less common in routine labs. |
Cross-Validation of Analytical Methods: Ensuring Data Comparability
When a laboratory utilizes more than one analytical method for the determination of the same analyte or when a method is transferred between laboratories, a cross-validation study is imperative. This process formally demonstrates that the results obtained from different methods are equivalent and interchangeable. For nitroaromatic isomers, where different techniques may be employed for various sample types or for confirmatory analysis, cross-validation is a cornerstone of a robust quality system.
The objective of a cross-validation study is to compare the results from a "test" method (e.g., a newly developed GC-MS method) against a "reference" method (e.g., a validated HPLC-UV method). The process is governed by international guidelines, such as those from the International Council for Harmonisation (ICH).[5][6]
Workflow for Cross-Validation of HPLC and GC Methods
The following diagram illustrates a typical workflow for the cross-validation of an HPLC and a GC method for the analysis of nitroaromatic isomers.
Caption: Workflow for the cross-validation of HPLC and GC methods.
Experimental Protocol for Cross-Validation
This protocol outlines the key steps for a cross-validation study between an HPLC-UV and a GC-ECD method for the determination of dinitrotoluene (DNT) isomers in a water matrix.
1. Objective: To demonstrate the equivalency of a validated GC-ECD method (Test Method) and a validated HPLC-UV method (Reference Method) for the quantification of 2,4-DNT and 2,6-DNT in water samples.
2. Materials and Reagents:
-
Certified reference standards of 2,4-DNT and 2,6-DNT.
-
HPLC-grade acetonitrile, methanol, and water.
-
Reagent-grade sodium chloride.
-
Homogeneous water samples (e.g., from a single production batch or a well-characterized environmental source).
3. Sample Preparation:
-
Prepare a stock solution containing both 2,4-DNT and 2,6-DNT in methanol.
-
Prepare a set of at least 6 replicate samples by spiking a known volume of the water matrix with the stock solution at three different concentration levels (low, medium, and high) covering the analytical range of both methods.
-
For each method, follow the established and validated sample extraction procedure. For example:
-
HPLC-UV (based on EPA 8330B): Salting-out extraction with acetonitrile.
-
GC-ECD: Liquid-liquid extraction with a suitable organic solvent (e.g., toluene).
-
4. Analytical Procedure:
-
Analyze the prepared samples using both the validated HPLC-UV and GC-ECD methods.
-
Ensure that system suitability criteria are met for both systems before, during, and after the analysis of the cross-validation samples.
5. Data Analysis and Acceptance Criteria:
-
Quantify the concentration of 2,4-DNT and 2,6-DNT in each sample using the calibration curves from each respective method.
-
Calculate the mean concentration and the relative standard deviation (RSD) for each set of replicates at each concentration level for both methods.
-
Acceptance Criteria: The mean results from the two methods should be statistically compared. A common approach is to calculate the percentage difference between the mean values obtained by the two methods. The acceptance criterion is often set such that the percentage difference is within ±15-20% for each concentration level. A paired t-test can also be used to determine if there is a statistically significant difference between the two methods.
Causality in Experimental Choices and Self-Validating Systems
A well-designed analytical protocol is inherently a self-validating system. The choices made during method development and validation are based on a causal understanding of the analytical process.
-
System Suitability Tests (SSTs): The inclusion of SSTs at the beginning and throughout an analytical run is a prime example of a self-validating mechanism. Parameters such as theoretical plates, tailing factor, and resolution are monitored to ensure the chromatographic system is performing adequately before and during sample analysis. A failure in SSTs immediately invalidates the results of the subsequent samples, preventing the reporting of erroneous data.
-
Use of Internal Standards: The incorporation of an internal standard that is chemically similar to the analytes but chromatographically resolved compensates for variations in sample preparation and instrument response. This provides an internal check for each sample analysis, enhancing the reliability of the results.
-
Matrix-Spiked Samples and Blanks: The analysis of matrix-spiked samples at different concentrations verifies the accuracy of the method in a real sample matrix, accounting for potential matrix effects. The analysis of method blanks ensures that no contamination is introduced during the sample preparation and analysis process.
The logical relationship between these quality control measures and the final analytical result is illustrated in the following diagram.
Caption: Logical flow of a self-validating analytical system.
Conclusion
The analysis of nitroaromatic isomers presents a significant but surmountable analytical challenge. A thorough understanding of the principles, advantages, and limitations of various analytical techniques—HPLC, GC, CE, and SFC—is essential for selecting the most appropriate method for a given application. HPLC and GC remain the workhorses of the industry due to their robustness and the availability of validated methods. CE and SFC offer powerful alternatives, particularly for complex separations and when speed or reduced solvent consumption are critical.
Ultimately, the generation of reliable and defensible data hinges on a rigorous validation process. Cross-validation between different analytical methods is not merely a regulatory hurdle but a scientific necessity to ensure data consistency and integrity. By implementing a systematic approach to method validation and cross-validation, researchers, scientists, and drug development professionals can be confident in the quality of their analytical results, thereby ensuring the safety and efficacy of their products.
References
- 1. researchgate.net [researchgate.net]
- 2. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Detection of nitroaromatic and cyclic nitramine compounds by cyclodextrin assisted capillary electrophoresis quadrupole ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 4(5)-Nitroindan: A Comparative Analysis of Nitration Methodologies
Authored for Researchers, Scientists, and Drug Development Professionals
The synthesis of nitroaromatic compounds is a cornerstone of organic chemistry, providing critical intermediates for pharmaceuticals, dyes, and advanced materials. Among these, 4- and 5-nitroindan are valuable precursors, with the indan scaffold being a privileged structure in medicinal chemistry. However, the seemingly straightforward task of introducing a nitro group onto the indan ring presents a classic regioselectivity challenge. This guide provides an in-depth, comparative analysis of key nitration methods for indan, moving beyond simple protocols to explain the underlying chemical principles and provide the experimental data necessary for informed methodological choices.
The Indan Scaffold: An Electronic Profile and its Implication for Nitration
The indan molecule consists of a benzene ring fused to a cyclopentane ring. From the perspective of electrophilic aromatic substitution (EAS), the fused aliphatic ring acts as a mild activating, ortho, para-directing group. This is due to the electron-donating inductive effect of the alkyl substituents. Consequently, electrophilic attack, such as nitration, is directed primarily to the positions ortho and para to the fused ring junction. In the case of indan, these are the 4- and 5-positions, respectively. The challenge, therefore, is not if nitration will occur at these sites, but how to control the ratio of the resulting 4-nitroindan and 5-nitroindan isomers.
Comparative Benchmarking of Nitration Methods
We will now explore three distinct methodologies for the nitration of indan. Each method offers a unique balance of reactivity, safety, cost, and, most importantly, regioselectivity. The choice of method is dictated by the specific goals of the synthesis—be it maximizing overall yield, enriching a particular isomer, or adhering to green chemistry principles.
Method 1: The Workhorse - Classical Mixed Acid Nitration (HNO₃/H₂SO₄)
This is the most traditional and widely employed method for aromatic nitration. The potent dehydrating action of concentrated sulfuric acid on nitric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1]
Causality of Experimental Choices:
-
Low Temperature (0-10 °C): The reaction is highly exothermic. Maintaining a low temperature is critical to prevent over-nitration (dinitration) and the formation of oxidative side-products.[2]
-
Slow, Controlled Addition: Adding the nitrating mixture dropwise to the substrate solution ensures that the heat generated can be effectively dissipated by the cooling bath, preventing thermal runaways.
-
Sulfuric Acid as Solvent/Catalyst: Sulfuric acid not only catalyzes the formation of the nitronium ion but also serves as the reaction solvent, ensuring homogeneity.
Expected Outcome: This method is robust and generally provides high conversion of the starting material. However, it typically results in a mixture of 4- and 5-nitroindan isomers, often with modest selectivity, requiring subsequent chromatographic separation.[3] The harsh, corrosive nature of the reagents and the generation of acidic waste are significant drawbacks.[4]
Method 2: The Milder Alternative - Acetyl Nitrate (HNO₃/Acetic Anhydride)
For substrates that are sensitive to the harsh conditions of mixed acid, in situ generated acetyl nitrate offers a milder alternative.[5][6] Acetyl nitrate is the mixed anhydride of nitric and acetic acids and is a less aggressive nitrating agent.[7]
Causality of Experimental Choices:
-
Acetic Anhydride: This reagent reacts with nitric acid to form acetyl nitrate and acetic acid. It also acts as a water scavenger, which can be beneficial.[6]
-
Moderate Temperatures: While still requiring cooling, the reaction is less exothermic than mixed acid nitration, allowing for slightly higher operating temperatures without significant side-product formation.
Expected Outcome: This method often leads to cleaner reactions with fewer oxidative byproducts. The regioselectivity can differ from the mixed acid method due to the different nature and steric bulk of the nitrating species. While it is a valuable alternative, the use of acetic anhydride adds cost, and acetyl nitrate itself is an unstable and potentially explosive compound that must be handled with care.[8]
Method 3: The Green & Selective Approach - Zeolite-Catalyzed Nitration
Solid acid catalysts, particularly zeolites, represent a significant advancement in green chemistry for aromatic nitration.[9] Zeolites are microporous aluminosilicates with a well-defined crystal structure, containing channels and cavities of molecular dimensions.[10]
Causality of Experimental Choices:
-
Zeolite Catalyst (e.g., H-β, H-ZSM-5): The zeolite's acidic sites facilitate the formation of the nitrating species within its pores. The confined space of these pores can impose steric constraints on the transition state of the reaction.[11][12]
-
Shape Selectivity: This "shape selectivity" can preferentially favor the formation of one isomer over another. For instance, the less sterically hindered 5-position (para) might be favored over the more crowded 4-position (ortho) as the indan molecule orients itself within the zeolite cage.[10][13]
-
Solvent-Free or Organic Solvent: These reactions can often be run in a non-polar organic solvent or, in some cases, under solvent-free conditions, significantly reducing waste.[12]
Expected Outcome: Zeolite-catalyzed nitrations can offer superior regioselectivity compared to homogeneous methods.[10] The catalyst is easily recoverable by simple filtration and can be reused, which is economically and environmentally advantageous.[9] However, catalyst deactivation and lower reaction rates can sometimes be a challenge.
Quantitative Data Summary & Comparison
The following table summarizes the key performance indicators for the three benchmarked nitration methods. Data is compiled from literature reports on indan and structurally similar aromatic compounds.
| Parameter | Method 1: Mixed Acid (HNO₃/H₂SO₄) | Method 2: Acetyl Nitrate (HNO₃/(CH₃CO)₂O) | Method 3: Zeolite-Catalyzed (e.g., H-β) |
| Nitrating Agent | Nitronium ion (NO₂⁺) | Acetyl Nitrate (CH₃COONO₂) | Nitronium ion (NO₂⁺) generated in-situ |
| Conditions | 0-10 °C, 1-2 hours | 10-25 °C, 2-4 hours | 50-90 °C, 4-8 hours[12] |
| Typical Yield | 80-90% | 75-85% | 70-95% |
| Regioselectivity | Moderate (Mixture of 4- & 5-isomers) | Moderate to Good (Can vary) | Good to Excellent (Often favors para/5-isomer)[10] |
| Pros | High reactivity, low reagent cost, well-established. | Milder conditions, fewer oxidative byproducts.[7] | High regioselectivity, reusable catalyst, environmentally benign.[9] |
| Cons | Harsh/corrosive, poor selectivity, acidic waste.[4] | Unstable/explosive reagent, higher cost.[8] | Higher temperatures, longer reaction times, potential catalyst deactivation. |
Visualizing the Experimental Workflows
To better illustrate the practical differences between these methodologies, the following diagrams outline the generalized experimental workflows.
References
- 1. Nitration - Wikipedia [en.wikipedia.org]
- 2. Aromatic Nitration [cs.gordon.edu]
- 3. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Acetyl Nitrate Reagent|CAS 591-09-3|For Research [benchchem.com]
- 6. Acetyl nitrate - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 9. Nitration of simple aromatics over zeolite catalysts -ORCA [orca.cardiff.ac.uk]
- 10. ias.ac.in [ias.ac.in]
- 11. WO2012049513A1 - Methods for the nitration of aromatic compounds - Google Patents [patents.google.com]
- 12. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4(5)-Nitroindan for Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous research and groundbreaking development are built on a foundation of unwavering safety and operational excellence. The proper management of chemical reagents throughout their lifecycle is not merely a regulatory hurdle; it is a cornerstone of scientific integrity and professional responsibility. This guide provides an in-depth, procedural framework for the safe disposal of 4(5)-Nitroindan, moving beyond a simple checklist to explain the critical reasoning behind each step. Our goal is to empower your team with the knowledge to manage this chemical waste stream confidently and safely, ensuring a secure environment for your vital work.
Immediate Safety & Handling: The First Line of Defense
Before any disposal protocol begins, an unwavering commitment to personal and environmental protection is paramount. This compound, also known as 5-Nitroindan, is an irritant that demands respect.[1][2] Handling this compound, whether in its pure form or as a waste product, requires adherence to strict safety protocols to prevent unnecessary exposure.
Essential Personal Protective Equipment (PPE):
Your first and most critical defense is the correct use of PPE. The selection of this equipment is not arbitrary; it is dictated by the specific hazards posed by the chemical.
-
Eye and Face Protection: Always wear chemical safety goggles that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[3][4] This is non-negotiable, as this compound is known to cause serious eye irritation.[1][2]
-
Skin Protection: Chemically resistant gloves are mandatory. Inspect gloves for any signs of degradation before each use.[5][6] Wear a lab coat or other protective clothing to prevent any possibility of skin contact, as the compound is a known skin irritant.[1][2] Contaminated clothing must be removed immediately and washed before reuse.[1]
-
Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[1][5] This is crucial because the compound may cause respiratory irritation.[1][2]
Waste Characterization and Segregation: The Logic of Chemical Safety
Proper disposal begins with correct identification. Due to its hazardous properties as an irritant, all waste containing this compound must be classified and managed as hazardous chemical waste.[1][7] Never dispose of this chemical down the sanitary sewer system or in the regular trash, as it can be harmful to aquatic life and persistent in the environment.[5][8][9]
The principle of chemical segregation is a critical, self-validating system to prevent dangerous reactions within waste containers. Mixing incompatible chemicals can lead to heat generation, gas evolution, or even violent reactions.
Segregation Protocol:
-
Primary Mandate: Store this compound waste separately from incompatible materials.
-
Key Incompatibilities: Keep this waste stream away from:
-
Strong Oxidizing Agents
-
Strong Acids
-
Strong Bases
-
Strong Reducing Agents[10]
-
-
Causality: As a nitro-organic compound, this compound can react exothermically with strong oxidizers. Contact with strong acids or bases can catalyze decomposition or other unwanted reactions. Segregating these materials is a fundamental safety practice to prevent uncontrolled chemical events in the waste storage area.[11]
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct, operational workflow for safely moving this compound from an active experimental reagent to a securely stored waste product awaiting professional disposal.
Step 1: Select a Compatible Waste Container The integrity of your waste containment is the primary barrier against environmental release.
-
Use a sturdy, leak-proof container made of a material compatible with this compound. Often, the original manufacturer's container is an excellent choice.[11][12]
-
Ensure the container has a tight-fitting, screw-on cap.[11][13] Open funnels or other filling aids must never be left in the container.[11]
Step 2: Waste Collection
-
For solid waste (e.g., pure compound, contaminated weigh boats), place it directly into the designated container.
-
For contaminated sharps (e.g., needles, broken glass), use a designated, puncture-proof sharps container clearly labeled for this chemical waste.[7][14]
-
For solutions, carefully pour the liquid waste into the container.
-
Do not overfill the container. A critical safety margin is required to allow for vapor expansion and to prevent spills during handling. Fill liquid containers to no more than 75% of their total capacity.[15]
Step 3: Proper Labeling Accurate labeling is a regulatory requirement and a vital communication tool for safety.
-
As soon as you designate a container for waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[12][13]
-
Clearly list all chemical constituents by their full name (no abbreviations) and their approximate percentage.[13]
-
Indicate the date when waste was first added to the container.[11]
Step 4: Secure Storage The satellite accumulation area (SAA) where you store waste before pickup must be managed meticulously.
-
Keep the waste container tightly closed at all times, except when you are actively adding waste.[1][11][12]
-
Store the container in a designated, well-ventilated area away from general laboratory traffic.[8][16]
-
Utilize secondary containment, such as a chemically resistant tray or bin, to contain any potential leaks or spills.[7][11] This is a mandatory practice for all liquid hazardous waste.[12]
-
Ensure the storage location segregates the this compound waste from the incompatible materials listed in Section 2.[11]
Step 5: Arrange for Disposal
-
Once the container is 75% full or reaches your institution's storage time limit (e.g., 150 days for a laboratory), schedule a pickup with your EHS office or designated hazardous waste disposal contractor.[11] Do not allow waste to accumulate.
The following diagram illustrates the logical workflow for this disposal process.
Caption: Decision workflow for the proper handling and disposal of this compound waste.
Spill Management Protocol
In the event of an accidental spill, a calm and methodical response is essential to ensure safety and prevent environmental contamination.
-
Evacuate and Alert: Notify all personnel in the immediate area of the spill.
-
Assess the Hazard: If the spill is large or involves other highly toxic materials, evacuate the lab and contact your institution's emergency response line or EHS office immediately.[13][17]
-
Control Ignition Sources: If it is safe to do so, remove any potential sources of ignition from the area.[1]
-
Ventilate: Ensure the area is well-ventilated.[7]
-
Contain and Clean:
-
Dispose of Cleanup Material: Place all contaminated absorbent material, paper towels, and used PPE into a designated hazardous waste container, label it appropriately, and manage it according to the protocol in Section 3.[1][7]
Summary of Key Disposal Parameters
To facilitate quick reference and adherence to best practices, the following table summarizes the core operational requirements for handling and disposing of this compound waste.
| Parameter | Specification | Rationale & Source |
| Waste Classification | Hazardous Chemical Waste | Due to skin, eye, and respiratory irritation properties.[1][7] |
| Eye/Face Protection | Chemical safety goggles or glasses | Must comply with OSHA 29 CFR 1910.133 or EN166 standards.[3][4] |
| Hand Protection | Chemically resistant gloves | Inspect before each use; dispose of contaminated gloves properly.[5] |
| Waste Container | Sturdy, leak-proof, compatible material with a secure cap. | To prevent leaks and reactions. The original container is often suitable.[11][13] |
| Maximum Fill Level | 75% of container capacity | To allow for vapor expansion and prevent spills during transport.[15] |
| Container Labeling | "Hazardous Waste" + Full Chemical Names & Percentages + Date | Regulatory compliance and safety communication.[7][11][13] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Must be under the control of laboratory personnel.[14] |
| Storage Requirements | Closed container, secondary containment, segregated from incompatibles. | Prevents spills, environmental release, and dangerous reactions.[11][12] |
| Chemical Incompatibles | Strong Oxidizers, Strong Acids, Strong Bases, Strong Reducing Agents. | To prevent exothermic or other hazardous reactions.[10] |
By integrating these procedures into your laboratory's standard operating protocols, you build a robust system of safety and compliance. This not only protects your research team and the environment but also reinforces the culture of excellence that is the hallmark of professional drug development and scientific discovery.
References
- 1. aksci.com [aksci.com]
- 2. 5-Nitroindan | C9H9NO2 | CID 81940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 5-Nitroindole(6146-52-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. westliberty.edu [westliberty.edu]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. benchchem.com [benchchem.com]
- 8. Registration Dossier - ECHA [echa.europa.eu]
- 9. reddit.com [reddit.com]
- 10. geneseo.edu [geneseo.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. nswai.org [nswai.org]
- 15. nipissingu.ca [nipissingu.ca]
- 16. tcichemicals.com [tcichemicals.com]
- 17. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Comprehensive Guide to the Safe Handling of 4(5)-Nitroindan: Essential Personal Protective Equipment and Disposal Protocols
For Researchers, Scientists, and Drug Development Professionals
Core Hazard Assessment of 4(5)-Nitroindan
This compound is a nitroaromatic compound and should be handled with the utmost care. Based on analogous compounds, it is anticipated to be toxic if swallowed, in contact with skin, or if inhaled.[1][2] Prolonged or repeated exposure may cause damage to organs.[1][2] It is also classified as causing skin, eye, and respiratory irritation.[3]
Hazard Identification Summary Table
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity | Toxic if swallowed, inhaled, or in contact with skin.[1][2] | Oral, Inhalation, Dermal |
| Skin Irritation/Corrosion | Causes skin irritation.[3] | Dermal |
| Eye Irritation/Damage | Causes serious eye irritation.[3] | Ocular |
| Respiratory Irritation | May cause respiratory irritation.[3] | Inhalation |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[1][2] | All routes |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe laboratory practice when handling hazardous chemicals.[4] A multi-layered approach ensures comprehensive protection against the various exposure risks associated with this compound.
Hand Protection: The First Line of Defense
-
Glove Selection: Due to the potential for skin absorption and irritation, robust chemical-resistant gloves are mandatory. Nitrile gloves are a suitable initial choice for incidental contact.[4] For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl or neoprene should be considered.[4] Always inspect gloves for any signs of degradation or perforation before use.[1]
-
Double Gloving: For enhanced protection, particularly when handling concentrated forms of the compound, wearing two pairs of nitrile gloves is recommended. This practice minimizes the risk of exposure in case the outer glove is compromised.
-
Proper Glove Removal: Avoid cross-contamination by using the proper glove removal technique (without touching the glove's outer surface).[1]
Body Protection: Shielding Against Splashes and Spills
-
Laboratory Coat: A flame-resistant lab coat is essential to protect against accidental splashes.
-
Chemical-Resistant Apron: For procedures with a higher risk of significant splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Full-Body Protection: In scenarios involving large quantities of this compound or a high risk of widespread contamination, disposable coveralls are recommended to protect the entire body.[5]
Eye and Face Protection: Guarding Against Ocular Exposure
-
Safety Glasses with Side Shields: At a minimum, safety glasses with side shields that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 are required.[6]
-
Chemical Splash Goggles: For any procedure with a risk of splashing, chemical splash goggles that form a seal around the eyes are mandatory.[4]
-
Face Shield: When there is a significant risk of splashes or when handling larger quantities, a face shield should be worn in conjunction with safety goggles to provide full-face protection.[1][7]
Respiratory Protection: Preventing Inhalation Hazards
All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[8] If engineering controls are not sufficient to maintain exposure below permissible limits, respiratory protection is necessary.[9]
-
Respirator Selection: A NIOSH-approved respirator with a particulate filter (for dusts) or an organic vapor cartridge with a P100 particulate filter is recommended.[10] Respirator use must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134), which includes requirements for a written respiratory protection program, medical evaluation, fit testing, and training.[9]
Visual Workflow for Donning and Doffing PPE
Caption: A diagram illustrating the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment to minimize exposure to this compound.
Operational and Disposal Plans: A Step-by-Step Guide
A meticulous operational plan is critical for the safe handling and disposal of this compound.
Handling Protocol
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Designate a specific work area for handling this compound.
-
Have a spill kit readily accessible. The kit should contain absorbent materials, appropriate PPE, and waste disposal bags.
-
Ensure eyewash stations and safety showers are unobstructed and have been recently tested.[10]
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of solid this compound within a chemical fume hood to prevent the generation of airborne dust.
-
Use a disposable weighing paper or a dedicated, tared container to avoid contamination of balances.
-
When transferring solutions, use a secondary container to minimize the risk of spills.
-
-
Post-Handling:
Spill Management
In the event of a spill, immediate and decisive action is required:
-
Evacuate: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Isolate: Restrict access to the spill area.
-
Protect: Don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain: For solid spills, carefully sweep up the material and place it in a labeled, sealed container for disposal.[6][10] Avoid generating dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) and then collect the absorbed material into a labeled, sealed container.
-
Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Dispose: Treat all spill cleanup materials as hazardous waste.
Waste Disposal
All waste contaminated with this compound must be treated as hazardous waste.
-
Containerization:
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Disposal:
Logical Flow for Safe Chemical Handling and Disposal
Caption: A flowchart detailing the procedural steps for the safe handling, decontamination, and disposal of this compound.
By adhering to these comprehensive guidelines, researchers can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.
References
- 1. westliberty.edu [westliberty.edu]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. aksci.com [aksci.com]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. int-enviroguard.com [int-enviroguard.com]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. geneseo.edu [geneseo.edu]
- 9. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 10. fishersci.com [fishersci.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
